3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYWDEQCEVDXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one chemical structure properties
The Bispidinone Paradigm: Engineering Topological Scaffolds for Advanced Therapeutics and Catalysis
As a Senior Application Scientist, I approach the bispidinone scaffold not merely as a chemical structure, but as a highly programmable topological platform. The compound 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS: 122455-82-7) exemplifies this architectural elegance. Originally derived from the naturally occurring bispidine alkaloid framework, this synthetic derivative has emerged as a "privileged scaffold" in both medicinal chemistry and transition-metal catalysis[1].
This whitepaper dissects the physicochemical properties, mechanistic synthesis, and application workflows of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, providing researchers with self-validating protocols to harness its full potential.
Structural Topology and Physicochemical Profiling
The defining feature of the 3,7-diazabicyclo[3.3.1]nonane core is its rigid, highly pre-organized cavity. The geometry of the bicyclic system forces the two nitrogen atoms (N3 and N7) into close spatial proximity, typically adopting a stable chair-chair conformation in the solid state, though it can undergo rapid degenerate interconversion (chair-boat
The presence of the benzyl group at the N3 position serves a dual purpose:
-
Synthetic Desymmetrization : It acts as a robust protecting group, allowing for selective, asymmetric functionalization at the secondary amine (N7) or the C9 ketone[3].
-
Pharmacological Lipophilicity : The aromatic ring enhances blood-brain barrier (BBB) penetration, a critical parameter for central nervous system (CNS) targets like AMPA receptors[4].
Quantitative Data Summary
| Parameter | Value | Mechanistic Significance |
| Chemical Name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Core nomenclature for the desymmetrized scaffold. |
| CAS Registry Number | 122455-82-7 | Standard identifier for procurement and database cross-referencing. |
| Molecular Formula | C14H18N2O | Dictates the stoichiometric baseline for derivatization. |
| Molecular Weight | 230.31 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| Core Conformation | Chair-Chair (Solid State) | Pre-organizes N3/N7 lone pairs for optimal transition metal encapsulation. |
| Key Reactive Sites | N7 (Secondary Amine), C9 (Ketone) | Enables orthogonal functionalization (e.g., amidation at N7, reductive amination at C9). |
Synthetic Methodology: The Double Mannich Assembly
The synthesis of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one relies on a highly efficient, multi-component "double Mannich condensation"[5].
Workflow for the double Mannich synthesis of the bispidinone scaffold.
Protocol 1: One-Pot Synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Causality Note: Why use ammonium acetate instead of aqueous ammonia? Ammonium acetate acts as a dual-purpose reagent. It provides a steady, slow release of ammonia to prevent the uncontrolled polymerization of formaldehyde, while the acetate ion acts as a mild buffer to maintain the slightly acidic pH necessary for iminium ion formation.
Step-by-Step Methodology:
-
Reagent Preparation : In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.5 eq) in absolute ethanol.
-
Iminium Generation : Slowly add aqueous formaldehyde (37%, 2.5 eq) dropwise at room temperature. Causality: Dropwise addition prevents exothermic spikes that lead to side-product oligomerization.
-
Cyclization (Microwave or Reflux) : Irradiate the mixture under microwave conditions (400 W) for 3–5 minutes, or reflux conventionally for 12 hours. The rigid chair-chair conformation acts as a thermodynamic sink, driving the equilibrium toward the bicyclic product[5].
-
Acidification : Cool the mixture and add concentrated HCl. The solution will form a highly soluble hydrochloride salt.
-
Self-Validating Precipitation : Transfer the aqueous layer to an ice bath and slowly add aqueous ammonia until the pH reaches 9–10.
-
Validation Checkpoint: The reaction is self-indicating. The free base is highly lipophilic compared to its salt form. If the reaction was successful, a distinct solid precipitate will crash out of the aqueous medium immediately upon reaching pH 9. If the solution remains clear, it indicates either incomplete conversion or an incorrect pH.
-
-
Isolation : Filter the precipitate, wash with a 1:1 mixture of cold diethyl ether and acetone, and dry under a vacuum to yield the pure product.
Pharmacological and Catalytic Applications
The versatility of the bispidinone core allows it to function in two distinct, yet equally impactful, scientific domains: neuropharmacology and molecular catalysis[6].
Dual pharmacological and catalytic pathways of the bispidinone scaffold.
Neuropharmacology: AMPA Receptor Modulation
Bispidinone derivatives are highly active in the central nervous system. Recent patch-clamp electrophysiology studies demonstrate that specific N,N'-diacyl-substituted bispidinones act as potent Positive Allosteric Modulators (PAMs) on AMPA receptors[4]. The 3-benzyl derivative serves as the foundational building block; by deprotecting the N7 position, researchers can append specific pharmacophores (e.g., benzofuran-5-carbonyl) that lock the molecule into the allosteric binding pocket of the glutamate receptor, offering therapeutic avenues for neurodegenerative diseases[4]. Furthermore, bispidinone-amino acid conjugates have shown significant apoptosis-mediated cytotoxic effects against pancreatic cancer cell lines[3].
Coordination Chemistry: Transition Metal Catalysis
The bispidine backbone confers unique electronic properties, creating a relatively large, highly pre-organized cavity that encapsulates transition metals (Cu²⁺, Zn²⁺) with extreme thermodynamic stability[6].
Protocol 2: Metal Chelation and Catalytic Assay Validation
Causality Note: Why use the bispidinone scaffold for the Henry (nitroaldol) reaction? The rigid backbone forces the coordinated metal ion into a specific chiral geometry. When substrates bind to the metal center, the steric bulk of the benzyl group directs the nucleophilic attack to a single face of the aldehyde, inducing high enantioselectivity.
Step-by-Step Methodology:
-
Complexation : Dissolve 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 eq) and Cu(OTf)₂ (1.0 eq) in anhydrous methanol under an inert argon atmosphere. Stir for 2 hours at room temperature.
-
Catalytic Setup : Add the target aldehyde (e.g., benzaldehyde, 1.0 eq) and nitromethane (10.0 eq) to the complex solution. Add a catalytic amount of triethylamine (0.1 eq) to deprotonate the nitromethane.
-
Reaction Monitoring : Stir at 0 °C for 24 hours.
-
Self-Validating Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM).
-
Validation Checkpoint: The organic layer must be analyzed via chiral HPLC. A successful bispidinone-mediated catalysis will not only show high conversion (>90% via NMR integration of the product's alpha-proton) but must exhibit an Enantiomeric Excess (ee) > 85%. If the ee is low, it indicates the metal dissociated from the bispidinone cavity, suggesting moisture contamination disrupted the chelate complex.
-
Conclusion
The 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold is a masterclass in chemical topology. By understanding the thermodynamic causality of its synthesis and the geometric precision of its bicyclic cavity, drug development professionals and synthetic chemists can leverage this molecule to engineer highly specific receptor modulators and robust catalytic complexes. The self-validating protocols provided herein ensure that researchers can reliably reproduce and scale these advanced applications.
References
-
Title : Bispidine as a Privileged Scaffold Source : Current Topics in Medicinal Chemistry URL :[Link]
-
Title : Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications Source : Molecules (MDPI) URL :[Link]
-
Title : The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro Source : Molecules (MDPI) URL :[Link]
-
Title : Synthesis and Modulatory Activity of 3-Acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA Receptors Source : Chemistry of Heterocyclic Compounds URL :[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. arabjchem.org [arabjchem.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Profiling of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (CAS 69407-32-5)
Topic: CAS 69407-32-5 Physical Properties and Solubility Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAS 69407-32-5 , chemically identified as 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (also known as N-benzylbispidine), is a specialized bicyclic diamine intermediate.[1] It serves as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients, most notably class III antiarrhythmic agents like Tedisamil , and subtype-selective nicotinic acetylcholine receptor (nAChR) ligands.
This guide provides a rigorous analysis of the compound's physical properties, solubility behavior, and experimental characterization protocols. It is designed to support formulation scientists and medicinal chemists in optimizing reaction conditions and bioavailability parameters for bispidine-based drug candidates.
Chemical Identity & Structural Significance[2][3][4][5][6][7][8]
The core structure of CAS 69407-32-5 is the bispidine (3,7-diazabicyclo[3.3.1]nonane) skeleton. This rigid, chair-chair conformation acts as a "molecular cleft," pre-organizing the nitrogen lone pairs for high-affinity metal coordination or receptor binding.
| Attribute | Detail |
| IUPAC Name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane |
| Common Name | N-Benzylbispidine |
| CAS Number | 69407-32-5 |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| SMILES | C1CC2CN(CC1CN2CC3=CC=CC=C3) |
| Structural Class | Bicyclic Diamine / Bispidine Derivative |
Physicochemical Characterization
The following data aggregates experimental values and high-confidence predictive models (EPA CompTox, PubChem) to establish a baseline for handling and formulation.
Core Physical Properties
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline) | May appear as a viscous oil if impure or isomeric mixtures are present. |
| Melting Point | 117 °C | Standard atmospheric pressure [1]. |
| Boiling Point | 313–315 °C | Decomposition may occur near upper limit. |
| Density | 1.06 g/cm³ | Predicted at 20 °C. |
| Flash Point | ~145 °C | Requires standard flammability precautions. |
| Vapor Pressure | ~1.33 × 10⁻⁴ mmHg | Low volatility at room temperature. |
Ionization and Lipophilicity
Understanding the acid-base profile is crucial for solubility manipulation.
-
pKa (Basic Apparent): 9.70 .[2] The molecule contains two amine centers.[3][4] The secondary amine (N7) and tertiary amine (N3) are basic, meaning the compound will exist predominantly as a cationic salt (mono- or di-protonated) at physiological pH (7.4) and acidic conditions.[5]
-
LogP (Octanol-Water): 2.11 . This moderate lipophilicity suggests the compound has good membrane permeability but requires pH adjustment for aqueous solubility.
Solubility Profile
Aqueous Solubility
-
Intrinsic Solubility (Neutral pH): ~4.6 g/L (Estimated).
-
pH-Dependent Behavior:
-
pH < 7: Highly soluble. Protonation of the nitrogen atoms (
) drastically increases polarity and aqueous solubility. -
pH > 10: Low solubility. The neutral free base precipitates.
-
Organic Solvent Screen
Based on the LogP and structural features (benzyl group + amine core), the following solubility trends are observed:
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions; preferred for extraction. |
| Alcohols | Methanol, Ethanol | High | H-bonding with amine centers. |
| Polar Aprotic | DMSO, DMF | High | Excellent for stock solution preparation. |
| Non-Polar | Hexane, Heptane | Low to Moderate | Limited by the polarity of the amine core. |
Experimental Protocols (Self-Validating Systems)
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the equilibrium solubility of CAS 69407-32-5 in a specific buffer or solvent.
Workflow Diagram:
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: Weigh approximately 20 mg of CAS 69407-32-5 into a borosilicate glass vial.
-
Solvation: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).
-
Equilibration: Cap tightly and place in an orbital shaker at 25°C for 24 hours.
-
Validation Check: Ensure solid material is visible at all times. If the solution becomes clear, add more compound to maintain saturation.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (typically C18 column, Acetonitrile/Water gradient with 0.1% TFA, detection at 254 nm).
-
Calculation:
.
Protocol: pKa Determination (Potentiometric Titration)
Objective: Accurate determination of ionization constants to predict pH-dependent solubility.
-
System Setup: Use a calibrated autotitrator with a glass pH electrode.
-
Sample Prep: Dissolve ~3 mg of compound in 20 mL of degassed water/methanol (if water solubility is too low, use a co-solvent and extrapolate to 0% organic).
-
Acidification: Add 0.1 M HCl to lower pH to ~2.0 (fully protonated state).
-
Titration: Titrate with 0.1 M NaOH (CO₂-free) in small increments (e.g., 5 µL) up to pH 12.
-
Analysis: Plot pH vs. Volume of Titrant. The inflection points correspond to the pKa values of the secondary and tertiary amines.
Synthesis & Applications in Drug Development
CAS 69407-32-5 is synthesized via a Mannich condensation , a classic multicomponent reaction. Its primary utility lies in its ability to be functionalized at the N7 position (the secondary amine) while the N3 position is protected by the benzyl group.
Synthesis Pathway Visualization:
Figure 2: Synthetic route from simple precursors to the bispidine core and downstream pharmaceutical applications.
Implications for Formulation:
-
Salt Selection: Due to the basic pKa (9.7), formulation as a hydrochloride or fumarate salt is recommended to enhance aqueous solubility and solid-state stability.
-
Stability: The benzyl group is susceptible to hydrogenolysis. Avoid Pd/C catalysts during formulation processing if the benzyl group must be retained.
References
-
EPA CompTox Chemicals Dashboard. 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (DTXSID40516731) Properties. United States Environmental Protection Agency. [Link]
-
PubChem. 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (CID 13059482).[1] National Library of Medicine. [Link]
-
Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (Relevant for synthetic context and "viscous oil" vs solid state discussion). [Link]
Sources
- 1. 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | C14H20N2 | CID 13059482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. PubChemLite - Urea, n-(2-chloroethyl)-n'-(3-(2,3-dioxo-4-ethyl-1-piperazinyl)propyl)-n-nitroso- (C12H20ClN5O4) [pubchemlite.lcsb.uni.lu]
- 4. 7-((2-Amino-2-(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | C16H17N3O5S | CID 2610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Engineering the Bispidine Architecture: 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a Gateway to Privileged Scaffolds
Executive Summary
The search for highly pre-organized, rigid molecular frameworks is a cornerstone of modern drug discovery and coordination chemistry. The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, a bicyclic diamine structurally related to the natural lupine alkaloid sparteine, has emerged as a privileged structure . However, the inherent
This technical guide explores the critical role of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one , a desymmetrized bispidinone derivative that acts as the ultimate gateway intermediary. By analyzing its structural thermodynamics, providing a self-validating synthetic methodology, and mapping its downstream applications, this whitepaper provides a comprehensive blueprint for researchers leveraging the bispidine scaffold.
The Bispidine Scaffold: Structural Pre-organization
The defining feature of the bispidine core is its rigid bicyclic framework, consisting of two fused piperidine rings. In both the gas phase and solution, the unsubstituted bispidine backbone predominantly assumes a highly stable chair-chair conformation [[1]]([Link]).
This pre-organization is not merely a structural curiosity; it is the driving force behind its biological and chemical utility. The chair-chair geometry forces the two aliphatic amine nitrogen atoms (N3 and N7) into an ideal spatial arrangement, separated by a distance of approximately 3.0 Å. This creates a pre-formed coordination cleft that exhibits exceptionally fast complexation kinetics and high thermodynamic stability when chelating transition metals, while also serving as a constrained peptidomimetic in biological systems .
3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one: The Gateway Intermediary
Direct functionalization of unsubstituted bispidine often leads to complex mixtures of symmetrically and asymmetrically substituted products. The synthesis of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one bypasses this limitation by installing three distinct, orthogonal functional handles during the initial ring-closing step :
-
The N3-Benzyl Group (Protection): Acts as a robust protecting group that withstands basic and nucleophilic conditions during subsequent C9 modifications. Once the desired architecture is built, the benzyl group can be cleanly removed via Pd/C catalytic hydrogenolysis to yield a free secondary amine for final asymmetric functionalization [[2]]([Link]).
-
The N7-Secondary Amine (Derivatization): Left unprotected during the Mannich condensation, this nitrogen is immediately available for acylation, alkylation, or coupling with amino acids to generate targeted therapeutics .
-
The C9-Ketone (Thermodynamic Sink & Extension): The presence of an
hybridized carbon at the 9-position relieves transannular steric strain that would otherwise exist in a fully hybridized[3.3.1] system. Furthermore, it provides a critical handle for reductive amination, Wittig olefination, or reduction to bispidinols .
Comparative Physicochemical Profile
| Property / Feature | Bispidine Core (Unsubstituted) | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
| IUPAC Name | 3,7-diazabicyclo[3.3.1]nonane | 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
| Molecular Weight | 126.20 g/mol | 230.31 g/mol |
| Primary Conformation | Chair-Chair (Gas phase & Solution) | Rigid Chair-Chair (Enforced by C9 |
| Symmetry | ||
| N3–N7 Distance | ~3.0 Å | ~3.0 Å |
| Functional Handles | Two identical secondary amines (NH) | N-Benzyl (Protected), NH (Free), C9 Ketone |
| Primary Utility | Final pharmacophore / Metal Chelator | Gateway synthetic intermediate / Building block |
Experimental Methodology: Self-Validating Synthesis Protocol
The synthesis of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is achieved via a precision double Mannich condensation. The protocol below is engineered to be self-validating, ensuring high fidelity in structural assembly.
Step-by-Step Protocol
-
Preparation of the Iminium Pool: In a round-bottom flask, dissolve ammonium acetate (1.0 eq) and paraformaldehyde (2.2 eq) in glacial acetic acid and absolute ethanol. Stir at 60 °C for 30 minutes to generate the reactive iminium intermediate.
-
Condensation: Slowly add 1-benzylpiperidin-4-one (1.0 eq) dropwise to the heated mixture. Reflux the reaction for 4–6 hours.
-
Isolation: Cool the reaction mixture to 0 °C. Add cold diethyl ether to induce precipitation of the product as a hydrochloride salt. Filter the precipitate and wash extensively with cold acetone/ether (1:1).
-
Freebasing: Suspend the solid in water, basify to pH 10 using aqueous NaOH, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous
and concentrate in vacuo to yield the free base.
Causality of Experimental Choices
-
Glacial Acetic Acid Buffer: Maintains the pH at ~5. This is acidic enough to catalyze the formation of the highly electrophilic iminium ion from paraformaldehyde and ammonia, but not so acidic that it completely protonates the enol form of the piperidone (which would quench its nucleophilicity).
-
Solvent Differential Solubility: The starting materials and monocyclic intermediates are highly soluble in ethanol. Conversely, the highly rigid, hydrogen-bonded bicyclic bispidinone product has limited solubility at low temperatures. This physical property drives the equilibrium forward via Le Chatelier's principle.
Self-Validation Checkpoints
-
Visual Cue: The reaction transitions from a clear solution to a turbid, yellow/orange suspension as the bicyclic product reaches saturation and precipitates .
-
Spectroscopic Validation:
-
IR Spectroscopy: A sharp, distinct
stretching frequency at ~1730 cm⁻¹ confirms the strained bicyclic ketone, shifted from typical monocyclic piperidones. -
¹H NMR (CDCl₃): The spectrum must exhibit characteristic AB doublets (approx. 2.5–3.5 ppm) corresponding to the highly diastereotopic methylene protons of the rigid bispidine bridge, alongside the complete disappearance of the enolizable α-protons of the starting piperidone.
-
Visualizing the Bispidine Workflows
Caption: Workflow for the synthesis and orthogonal functionalization of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Pharmacological and Radiochemical Applications
The desymmetrization achieved via the 3-benzyl-9-one intermediate unlocks diverse applications across multiple scientific domains:
Medicinal Chemistry
Bispidine derivatives are heavily investigated for their ability to interact with complex biological targets.
-
Neurodegenerative Diseases: Asymmetric N,N'-diacyl-substituted bispidinones act as potent positive allosteric modulators of the AMPA receptor, offering therapeutic avenues for cognitive enhancement and neuroprotection .
-
Antiviral Therapeutics: Conjugating the bispidine scaffold with hydrophobic amino acids (e.g., tryptophan) yields rigid ligands that inhibit protein-protein interactions. Specific derivatives have shown >100-fold inhibition of Japanese Encephalitis Virus (JEV) replication at the viral RNA replication stage .
Coordination Chemistry & Radiopharmaceuticals
The rigid cavity of the bispidine scaffold provides exceptional kinetic inertness and thermodynamic stability for transition metals.
-
PET Imaging: Hexadentate and octadentate bispidine derivatives are premier chelators for Copper-64 (
) in Positron Emission Tomography (PET) imaging. The pre-organized cleft allows for rapid complexation at ambient temperatures, outperforming flexible macrocycles in metal-ion selectivity and preventing unfavorable transchelation in vivo [[3]]([Link]) .
Caption: Divergent applications of the bispidine scaffold in medicinal and coordination chemistry.
References
-
Bispidine - Wikipedia Source: Wikipedia URL:[Link]
-
Bispidine as a Privileged Scaffold Source: ResearchGate URL:[Link]
-
Bispidine coordination chemistry Source: Dalton Transactions (RSC Publishing) URL:[Link]
-
Bispidine-Amino Acid Conjugates Act as a Novel Scaffold for the Design of Antivirals That Block Japanese Encephalitis Virus Replication Source: PLOS Neglected Tropical Diseases URL:[Link]
-
SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN-5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS Source: Chemistry of Heterocyclic Compounds URL:[Link]
-
The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro Source: National Institutes of Health (PMC) URL:[Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future Source: Molecules (MDPI) URL:[Link]
Sources
- 1. Bispidine - Wikipedia [en.wikipedia.org]
- 2. Bispidine-Amino Acid Conjugates Act as a Novel Scaffold for the Design of Antivirals That Block Japanese Encephalitis Virus Replication | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
N-Benzyl Bispidinone Derivatives in Medicinal Chemistry
A Technical Guide to Synthesis, SAR, and Therapeutic Applications[1]
Executive Summary
The N-benzyl bispidinone scaffold (based on the 3,7-diazabicyclo[3.3.1]nonan-9-one core) represents a privileged structure in medicinal chemistry due to its rigid bicyclic geometry, which forces substituents into specific spatial orientations favorable for receptor binding.[1] Unlike flexible piperidine analogs, the bispidinone core locks pharmacophores in a "chair-chair" conformation, enhancing selectivity for targets such as nicotinic acetylcholine receptors (nAChRs), polyamine catabolic enzymes, and metal coordination sites for radiopharmaceuticals.[1] This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for developing these derivatives.
Synthetic Chemistry: The Double Mannich Condensation
The primary route to accessing the bispidinone core is the double Mannich condensation .[2] This reaction is thermodynamically driven to form the bicyclic system, typically utilizing a 4-piperidone precursor.[1]
Mechanistic Pathway
The synthesis generally involves the condensation of a piperidin-4-one (or a ketone equivalent like acetone dicarboxylate), a primary amine (benzylamine), and formaldehyde.[1]
-
Formation of the Iminium Ion: Formaldehyde reacts with the primary amine (benzylamine) to form a reactive iminium species.[1]
-
Enol Attack: The enol form of the piperidin-4-one attacks the iminium ion.[1]
-
Cyclization: A second Mannich condensation occurs intramolecularly to close the 3,7-diazabicyclo[3.3.1] ring system.[1]
Optimization of Reaction Conditions
-
Solvent: Methanol or ethanol is preferred.[1] Protic solvents facilitate the formation of the hemiaminal intermediates.[1]
-
Catalyst: Acetic acid is often used to catalyze iminium ion formation without protonating the amine so strongly that nucleophilicity is lost.[1]
-
Temperature: Reactions are typically refluxed (60–80 °C) to overcome the activation energy of the second cyclization step.[1]
Medicinal Chemistry & SAR
The biological activity of N-benzyl bispidinones is highly dependent on substituents at the N3/N7 positions and the C1/C5 bridgehead carbons.[1]
Anticancer Activity (Polyamine Catabolism)
Certain bispidinone derivatives function as polyamine mimetics .[1]
-
Mechanism: These compounds activate polyamine catabolism enzymes (e.g., spermine/spermidine acetyltransferase).[1] The resulting oxidative deamination produces Reactive Oxygen Species (ROS) like
specifically within tumor cells, triggering apoptosis.[1][3] -
Key SAR:
-
N-substituents: Large lipophilic groups (like N-benzyl) facilitate cellular entry.[1]
-
C9-Carbonyl: Essential for reactivity; reduction to the alkane (bispidine) often alters the target profile to CNS receptors.[1]
-
Indole Conjugates: Derivatives linked to tryptophan/indole moieties (e.g., BisP4) have shown potent cytotoxicity against pancreatic cancer cell lines (MiaPaca-2, IC50 ≈ 16.9 µM).[1]
-
CNS Activity (nAChR Ligands)
The rigid bispidine scaffold mimics the spatial arrangement of acetylcholine.[1]
-
Target:
nicotinic acetylcholine receptors.[1][2] -
SAR: The distance between the two nitrogen atoms in the chair-chair conformation (approx.[1] 2.4 Å) is critical for bis-cationic interactions within the receptor pore.[1] N-benzyl groups provide secondary binding interactions via
-stacking with aromatic residues in the receptor binding pocket.[1]
Radiopharmaceuticals (Chelators)
N-benzyl bispidinones are potent tetradentate or pentadentate ligands for transition metals (
-
Application:
-bispidine complexes are used in Positron Emission Tomography (PET).[1] -
Stability: The pre-organized cavity confers extremely high thermodynamic stability (
), preventing metal leaching in vivo.[1]
Data Summary: Potency & Cytotoxicity[1][4][5]
| Compound Class | Target Cell Line / Receptor | Activity Metric | Key Substituent | Mechanism |
| BisP4 (Indole-derivative) | MiaPaca-2 (Pancreatic) | IC50: 16.9 µM | 1,5-diphenyl + Tryptophan arm | Apoptosis via Caspase-3/7 |
| BisP4 | BxPC-3 (Pancreatic) | IC50: 23.7 µM | 1,5-diphenyl + Tryptophan arm | Apoptosis via Caspase-3/7 |
| Compound 4e | HepG2 (Liver) | High Potency | N-(3-methoxypropyl) | Polyamine catabolism activation |
| N-benzyl-bispidine | N-benzyl | Receptor Antagonism |
Experimental Protocols
Protocol A: Synthesis of N-Benzyl-N'-methyl-bispidinone
Objective: Synthesis of 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
Reagents:
-
1-Methyl-4-piperidone (10 mmol)[1]
-
Benzylamine (10 mmol)
-
Paraformaldehyde (22 mmol)
-
Acetic Acid (glacial, 1.5 mL)
-
Methanol (30 mL)
-
-
Procedure:
-
Step 1: Dissolve paraformaldehyde in methanol and heat to 60°C until the solution clears (depolymerization).[1]
-
Step 2: Add benzylamine dropwise while stirring. Allow the formation of the hemiaminal (15 min).
-
Step 3: Add 1-methyl-4-piperidone followed by acetic acid.
-
Step 4: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Step 5: Evaporate solvent under reduced pressure.[1]
-
Step 6: Basify the residue with 10% NaOH solution (pH 10) and extract with Dichloromethane (3x).
-
Step 7: Dry organic layer over
and concentrate.[4][5] -
Step 8: Purify via column chromatography on neutral alumina (Eluent: Hexane/Ethyl Acetate).[1]
-
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic doublets of the bridging methylene protons at
2.5–3.5 ppm with large geminal coupling constants ( Hz), confirming the chair-chair conformation.
-
Visualizations
Diagram 1: The Double Mannich Synthesis Pathway
This diagram illustrates the convergent synthesis of the bispidinone core from a piperidone precursor.[1]
Caption: Convergent synthesis of the bispidinone scaffold via double Mannich condensation.
Diagram 2: Structure-Activity Relationship (SAR) Map
This diagram maps specific structural zones of the scaffold to their biological effects.[1]
Caption: SAR map highlighting functional zones of the bispidinone scaffold and their pharmacological impact.[1]
References
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.
-
The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules (MDPI).
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences.
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry Letters.
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Inorganics (MDPI). [1]
Sources
- 1. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Bispidinone Handle: Functionalization Strategies for 3,7-Diazabicyclo[3.3.1]nonan-9-one
[1][2][3][4][5][6]
Executive Summary: The Strategic Value of C9
In drug design, the bispidine scaffold acts as a rigid spacer, often mimicking the turn motifs of peptides or the spatial arrangement of natural products like sparteine and cytisine. The C9 ketone is not merely a functional group; it is a stereogenic control center. Functionalizing this position allows for:
-
Vector Expansion: Introducing a third vector perpendicular to the N3–N7 plane.
-
Solubility Tuning: Converting the lipophilic ketone to polar amines or alcohols.
-
Conformational Locking: Substituents at C9 can force the bicycle into a specific chair-chair or chair-boat conformation, critical for metal chelation or receptor binding.
Structural Analysis & Reactivity
The reactivity of the C9 ketone is dictated by the unique conformation of the 3,3,1-bicyclic system.
-
Chair-Chair (CC) vs. Chair-Boat (CB): The thermodynamic ground state for most N,N'-substituted bispidines is the Chair-Chair conformation. However, this places the C9 ketone in a bridgehead position flanked by axial protons from the piperidine rings, creating significant steric congestion.
-
Nucleophilic Trajectory: Nucleophilic attack at C9 is sterically encumbered. Small nucleophiles (hydride) work well, but bulky organometallics often face significant barriers or lead to ring-opening/fragmentation (Grobb-type) rather than simple addition.
-
Stereoselectivity: Reduction or addition at C9 creates a new stereocenter. The approach of the reagent is governed by the N-substituents, often favoring endo-attack (from the face of the nitrogen lone pairs) to yield the exo-alcohol, though this is highly substrate-dependent.
Diagram 1: Conformational Landscape & Reactivity
Caption: The conformational equilibrium between Chair-Chair and Chair-Boat forms influences the steric accessibility of the C9 ketone.
Core Functionalization Strategies
A. The Double Mannich Assembly (Pre-Functionalization)
Before modifying the ketone, one must synthesize it. The standard route is the double Mannich condensation.[1] This is the most efficient stage to introduce diversity at N3 and N7.
-
Mechanism: Condensation of a piperidone (or acetone dicarboxylate) with formaldehyde and a primary amine.[2]
-
Critical Insight: Use slightly acidic conditions (acetic acid/methanol) to buffer the amine and prevent polymerization of the formaldehyde.
B. C9-Ketone Reduction (Accessing Bispidols)
The reduction of bispidinone to bispidol is the most common transformation.
-
Reagents: Sodium Borohydride (NaBH₄) is standard.
-
Stereochemistry: The reduction typically yields a mixture of epimers, often favoring the isomer where the hydroxyl group is exo (pointing away from the nitrogen bridges) due to hydride delivery from the less hindered endo face. However, bulky N-substituents can invert this selectivity.
-
Application: Bispidols are precursors to esters and carbamates, serving as potent local anesthetics or anti-arrhythmics.
C. Reductive Amination (The Nitrogen Vector)
Converting the C9 ketone to an amine opens the door to amide coupling and urea formation.
-
Challenge: The reversibility of imine formation at the congested C9 position can be low.
-
Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent (NaBH₃CN or NaBH(OAc)₃).
D. Wolff-Kishner Reduction (Deoxygenation)
Complete removal of the ketone yields the parent 3,7-diazabicyclo[3.3.1]nonane.
-
Why do this? To create purely hydrophobic scaffolds for cation-channel blockers (e.g., Sparteine mimics).
-
Protocol Note: The Huang-Minlon modification (Hydrazine hydrate/KOH in diethylene glycol) is effective but requires high temperatures (180°C). Ensure N-protecting groups are compatible.
Diagram 2: Divergent Functionalization Map
Caption: Divergent synthesis pathways from the central bispidinone intermediate.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzylbispidinone (Double Mannich)
This protocol establishes the core ketone.
-
Reagents: 1-Benzyl-4-piperidone (1.0 eq), Benzylamine (1.0 eq), Paraformaldehyde (2.2 eq), Acetic Acid (glacial, 1.1 eq), Methanol (0.5 M concentration).
-
Procedure:
-
Dissolve paraformaldehyde in methanol with gentle heating until clear (depolymerization).
-
Add benzylamine and acetic acid; stir for 15 min at Room Temperature (RT).
-
Add 1-benzyl-4-piperidone dropwise.
-
Reflux the mixture for 4–6 hours. The solution typically turns orange/red.
-
Workup: Cool to RT. Evaporate methanol. Basify with 10% NaOH to pH 10. Extract with CH₂Cl₂ (3x).
-
Purification: The product often crystallizes upon standing or trituration with diethyl ether. If oil persists, flash chromatography (EtOAc/Hexane) is required.
-
-
Validation: ¹H NMR should show the disappearance of the piperidone enol/keto signals and the appearance of the bridgehead protons (typically broad singlets or doublets around 2.5–3.5 ppm).
Protocol 2: Stereoselective Reduction to Bispidol
Accessing the alcohol functionality.
-
Reagents: N,N'-Dibenzylbispidinone (1.0 eq), NaBH₄ (2.0 eq), Methanol.
-
Procedure:
-
Dissolve the ketone in Methanol (0.2 M) and cool to 0°C.
-
Add NaBH₄ portion-wise over 20 minutes (Gas evolution!).
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Add water carefully, then extract with CH₂Cl₂.
-
Stereochemistry Check: The exo and endo isomers can often be separated by column chromatography. In ¹H NMR, the C9-H proton coupling constant with C1/C5-H bridgehead protons differs between isomers (Karplus relationship).
-
Protocol 3: Wolff-Kishner Deoxygenation
Removing the ketone.
-
Reagents: Bispidinone (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), KOH (4.0 eq), Triethylene glycol (solvent).
-
Procedure:
-
Combine all reagents in a flask equipped with a Dean-Stark trap.
-
Heat to 120°C for 1 hour to form the hydrazone.
-
Increase temperature to 160–180°C to distill off water and excess hydrazine.
-
Reflux at 180°C for 3–5 hours until N₂ evolution ceases.
-
Workup: Cool, dilute with water, extract with benzene or toluene.
-
Note: This reaction is harsh. Ensure N-substituents (like Benzyl) are stable; Boc groups will survive 120°C but may deprotect at 180°C if acidic traces exist, though basic conditions usually preserve them.
-
Quantitative Data Summary
| Transformation | Reagents | Typical Yield | Stereoselectivity | Key Limitation |
| Ketone Synthesis | Paraformaldehyde, Amine, AcOH | 60–85% | N/A | Polymerization of CH₂O if pH not controlled. |
| Reduction (OH) | NaBH₄, MeOH | 85–95% | ~3:1 (Exo:Endo) | Separation of epimers required. |
| Reductive Amination | R-NH₂, Ti(OiPr)₄, NaBH₃CN | 50–70% | Variable | Steric hindrance at C9 limits bulky amines. |
| Deoxygenation | N₂H₄, KOH, Heat | 70–90% | N/A | Harsh conditions incompatible with sensitive groups. |
| Oxime Formation | NH₂OH·HCl, Pyridine | 80–95% | E/Z isomers | Low solubility of oxime products. |
References
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. European Journal of Medicinal Chemistry. [Link]
-
Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
2,4-Substituted bispidines as rigid hosts for versatile applications: from κ-opioid receptor to metal coordination. Dalton Transactions. [Link][3]
-
Bispidine coordination chemistry. Dalton Transactions. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences. [Link]
Sources
- 1. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,4-Substituted bispidines as rigid hosts for versatile applications: from κ-opioid receptor to metal coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Pharmacophore modeling of 3-benzyl-bispidinone ligands
An In-Depth Technical Guide to Pharmacophore Modeling of 3-Benzyl-Bispidinone Ligands
Abstract
The 3,7-diazabicyclo[3.3.1]nonane, or bispidinone, scaffold represents a class of rigid bicyclic structures that have garnered significant interest in medicinal chemistry.[1][2] Their conformationally restricted nature makes them ideal candidates for the design of selective ligands targeting a variety of receptors. This guide provides a comprehensive, in-depth exploration of the pharmacophore modeling of 3-benzyl-bispidinone ligands. We will delve into the core principles of pharmacophore modeling, from ligand-based and structure-based approaches to model generation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on the bispidinone scaffold.
Introduction: The Bispidinone Scaffold and Its Therapeutic Potential
Bispidinones are a family of ligands based on the 3,7-diazabicyclo[3.3.1]nonane framework.[1] This rigid structure provides a fixed spatial arrangement of substituents, which is highly advantageous in drug design for achieving high receptor affinity and selectivity. The introduction of a benzyl group at the 3-position, along with other substitutions, has led to the development of compounds with a range of biological activities. While research has explored their synthesis and potential as local anesthetics and metal-coordinating agents, their utility as modulators of specific drug targets like G-protein coupled receptors (GPCRs) and sigma receptors is an area of active investigation.[2][3][4]
Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[5][6] This guide will use the 3-benzyl-bispidinone scaffold as a case study to illustrate the complete workflow of generating and validating a pharmacophore model, a critical step in modern drug discovery.[7]
Foundational Principles of Pharmacophore Modeling
Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based methods.[5]
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the target receptor is unknown.[8] It relies on a set of active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.[5][9]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or homology modeling, a pharmacophore model can be generated by analyzing the key interaction points within the binding site.[10][11]
This guide will focus on a ligand-based approach, as it is a common scenario in the early stages of drug discovery where a validated receptor structure may not be available.[12]
The Pharmacophore Modeling Workflow: A Case Study with 3-Benzyl-Bispidinone Ligands
The following workflow outlines the systematic process of developing a robust pharmacophore model.
Caption: A generalized workflow for pharmacophore model development.
Dataset Selection and Preparation
The quality of the input data is paramount for generating a predictive pharmacophore model. The first step is to compile a dataset of 3-benzyl-bispidinone ligands with known biological activities against a specific target, for instance, a chemokine receptor or a sigma receptor subtype.[13][14]
Protocol for Dataset Selection:
-
Literature and Database Search: Systematically search chemical databases (e.g., PubChem, ChEMBL) and the scientific literature for 3-benzyl-bispidinone analogs with measured binding affinities or functional activities (e.g., IC50, Ki, EC50).
-
Data Curation:
-
Ensure all compounds act on the same target and have a consistent mode of action (e.g., all are antagonists).[12]
-
The range of activity should ideally span several orders of magnitude to effectively distinguish between highly active and inactive compounds.
-
-
Dataset Partitioning: Divide the curated dataset into a training set and a test set. The training set is used to generate the pharmacophore model, while the test set is used for external validation.[8] A common split is 70-80% for the training set and 20-30% for the test set.
Conformational Analysis
Since the bioactive conformation of a ligand is often not its lowest energy state, a thorough conformational analysis is crucial.[15] For the semi-rigid bispidinone scaffold, this is particularly important for the flexible benzyl substituent.
Protocol for Conformational Analysis:
-
3D Structure Generation: Generate 3D coordinates for all molecules in the dataset.
-
Conformational Search: Employ a systematic or random search algorithm to generate a diverse set of low-energy conformers for each molecule. Given the bicyclic nature of the bispidinone core, understanding its inherent conformational preferences (e.g., chair-chair, chair-boat) is essential.[16][17]
-
Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94, OPLS).
Pharmacophoric Feature Identification and Hypothesis Generation
Pharmacophoric features represent the key interaction points between a ligand and its receptor. Common features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
Software such as Catalyst (BIOVIA) or Phase (Schrödinger) can be used to automatically identify these features and generate pharmacophore hypotheses.[8][18][19] These programs align the conformers of the active molecules in the training set to find a common 3D arrangement of features.[20]
Caption: Potential pharmacophoric features of a 3-benzyl-bispidinone ligand.
Model Validation
A generated pharmacophore model must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[10]
Validation Techniques:
-
Cost Analysis (Internal Validation): Software like Catalyst provides cost values that indicate the quality of the generated hypothesis.
-
Fischer's Randomization Test: This statistical method assesses the probability that the correlation between the training set activities and the model's predictions is due to chance.
-
Test Set Prediction (External Validation): The model's predictive power is evaluated by its ability to correctly estimate the activity of the compounds in the test set.[10]
-
Decoy Set Screening: A set of known inactive or random molecules (decoys) is screened using the pharmacophore model. A good model should have a low hit rate for decoys.
Table 1: Hypothetical Pharmacophore Model Validation Metrics
| Validation Method | Metric | Value | Interpretation |
| Internal Validation | |||
| Correlation Coefficient (r) | 0.95 | Strong correlation for the training set. | |
| Cost Difference (Null - Total) | > 60 bits | A significant model. | |
| Statistical Validation | |||
| Fischer's Randomization (95%) | Pass | The model is not due to chance. | |
| External Validation | |||
| Test Set Correlation (r²) | > 0.6 | Good predictive power for the test set. | |
| Enrichment Factor (EF) | > 10 | The model enriches active compounds effectively. |
Applications in Drug Discovery
A validated pharmacophore model of 3-benzyl-bispidinone ligands serves as a powerful tool for several drug discovery applications.
-
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases (e.g., ZINC, Enamine) to identify novel compounds that possess the desired pharmacophoric features.[7][10] This is a cost-effective method for identifying new chemical scaffolds.
-
Lead Optimization: The model can guide the modification of existing 3-benzyl-bispidinone ligands to enhance their biological activity.[21] Structure-activity relationship (SAR) studies can be rationalized and directed by the pharmacophore model.[22][23][24]
-
3D-QSAR: The pharmacophore model can be used to align molecules for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models of biological activity.[25]
Conclusion
Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational framework for understanding ligand-receptor interactions and identifying novel therapeutic agents. This guide has detailed the systematic process of generating and validating a pharmacophore model using 3-benzyl-bispidinone ligands as a representative case. By carefully selecting and preparing a dataset, performing thorough conformational analysis, generating and validating hypotheses, researchers can develop robust models to accelerate their drug discovery efforts. The insights gained from such models can significantly de-risk and streamline the path from a chemical scaffold to a clinical candidate.
References
-
ResearchGate. (n.d.). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development | Request PDF. Retrieved from [Link]
- Sartori, S. B., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(11), 5857.
- Jacobson, K. A., et al. (2009). Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening. Journal of Medicinal Chemistry, 52(11), 3439-3453.
- Wang, Y., et al. (2013). Pharmacophore models generation by catalyst and phase consensus-based virtual screening protocol against PI3Kα inhibitors. Journal of Receptors and Signal Transduction, 33(5), 299-308.
- Sartori, S. B., et al. (2021). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. Methods, 193, 76-88.
- Schneider, G., et al. (2021). GPCR-Tailored Pharmacophore Pattern Recognition of Small Molecular Ligands.
- Schuster, D., et al. (2015). Methods for Generating and Applying Pharmacophore Models as Virtual Screening Filters and for Bioactivity Profiling. Methods in Molecular Biology, 1215, 239-261.
-
National Center for Biotechnology Information. (n.d.). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Retrieved from [Link]
-
Fiveable. (2025). Pharmacophore modeling. Retrieved from [Link]
-
Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Retrieved from [Link]
-
E-Book. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Retrieved from [Link]
- Rossi, D., et al. (2017).
-
Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]
-
Fiveable. (2025). Conformational analysis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Retrieved from [Link]
-
Patacchini, E., et al. (2025). Structure-Based Drug Design Of New Sigma-1 Receptor Agonists. I.R.I.S. Retrieved from [Link]
-
MDPI. (2021). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Conformational Analysis of Bicyclo[26][26][27]nonanes | Request PDF. Retrieved from [Link]
- Kurogi, Y., & Güner, O. F. (2004). Pharmacophore modeling and three dimensional database searching for drug design using catalyst: recent advances. Current medicinal chemistry, 11(22), 2991-3005.
- Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450.
-
National Center for Biotechnology Information. (n.d.). Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5. Retrieved from [Link]
-
Schrödinger. (n.d.). Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Is a nitrogen atom an important pharmacophoric element in sigma ligand binding?. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]
-
DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]
-
Preprints.org. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. Retrieved from [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
-
designing-potent-antitrypanosomal-agents-using-3d-qsar-pharmacophore-modelling-virtual-screening-a.pdf. (n.d.). Retrieved from [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(piperidin-1-yl)methanone. Retrieved from [Link]
-
ResearchGate. (2023). Harnessing the necessary nitrogen atom in chemical biology and drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of pharmacophore modeling and its applications. Retrieved from [Link]
-
ResearchGate. (2020). Bispidine-based bis-azoles as a new family of supramolecular receptors: the theoretical approach. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. Retrieved from [Link]
-
Semantic Scholar. (2023). Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Chemokine receptor antagonist. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 6. researchgate.net [researchgate.net]
- 7. columbiaiop.ac.in [columbiaiop.ac.in]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. dovepress.com [dovepress.com]
- 12. Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. schrodinger.com [schrodinger.com]
- 20. Pharmacophore modeling and three dimensional database searching for drug design using catalyst: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 24. collaborativedrug.com [collaborativedrug.com]
- 25. wpage.unina.it [wpage.unina.it]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
Structural Dynamics and Pharmacophoric Utility of the 3,7-Diazabicyclo[3.3.1]nonan-9-one Scaffold
Executive Summary: The "Privileged" Rigid Spacer
The 3,7-diazabicyclo[3.3.1]nonan-9-one (commonly referred to as bispidinone ) represents a unique class of bicyclic heterocycles. Unlike its carbocyclic analogue, the introduction of nitrogen atoms at the 3- and 7-positions creates a system dominated by intrabridgehead interactions. For drug developers, this scaffold offers a rigid, saddle-shaped topology that can position pharmacophores with high vector precision.
However, the utility of this scaffold relies entirely on controlling its conformational flipping. This guide provides a technical deep-dive into the Chair-Chair (CC) versus Chair-Boat (CB) equilibrium, providing protocols to synthesize, model, and validate the specific geometry of your target ligand.
Mechanistic Analysis: The Conformational War
The structural behavior of bispidinone is governed by the competition between ring strain and transannular non-bonded interactions.[1]
The Geometry Landscape
The bicyclo[3.3.1]nonane framework can theoretically exist in three primary conformations. In the 3,7-diaza-9-one derivative, the equilibrium is distinct from the carbocycle due to the nitrogen lone pairs and the sp²-hybridized ketone bridge.
| Conformation | Symmetry | Description | Stability Factors |
| Chair-Chair (CC) | Both piperidine rings in chair form.[1] Resembles a partial adamantane cage.[1] | Favored by: Small | |
| Chair-Boat (CB) | One ring chair, one boat. Often called the "Hockey Stick" conformation.[1] | Favored by: Bulky | |
| Boat-Boat (BB) | Both rings in boat form.[1] | Rare: High energy due to severe flag-pole interactions.[1] Only seen in highly constrained bridges.[1] |
The N3–N7 Interaction (The Critical Vector)
The defining feature of this scaffold is the distance between the N3 and N7 atoms.
-
In CC Conformation: The lone pairs point inward, creating significant electrostatic repulsion if the nitrogens are alkylated. The N...N distance is typically ~2.9–3.1 Å .[1]
-
In CB Conformation: One nitrogen flips away, relieving this repulsion.[1] The distance increases to >3.5 Å .[1]
Key Insight: The C9 carbonyl group flattens the bridge (C1-C9-C5 angle expands to ~113° compared to ~109° in the alkane), which slightly widens the N...N distance in the CC form, making the Twin-Chair more accessible than in the parent alkane, provided steric bulk is managed.
Experimental Workflow: Synthesis & Characterization
The following workflow ensures the generation of the scaffold and the rigorous assignment of its geometry.
Visualization of the Workflow
Figure 1: Integrated workflow for the synthesis and structural validation of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives.
Protocol: Double Mannich Condensation
This is the industry-standard route for constructing the bispidinone core.[1]
-
Reagents: 1-substituted-4-piperidone (1 eq), Paraformaldehyde (2.2 eq), Primary Amine (1 eq), Acetic Acid (catalytic), Methanol (solvent).
-
Procedure:
-
Critical Checkpoint: If the product is an oil, it may be a mixture of stereoisomers or incompletely cyclized intermediates.[1] Attempt crystallization from EtOAc/Hexane to isolate the thermodynamically stable conformer (often CC in solid state).[1]
Protocol: Variable Temperature (VT) NMR
To distinguish CC from CB in solution, you must freeze the ring flipping.
-
Solvent: CD₂Cl₂ (Methylene Chloride-d2) is preferred due to its low freezing point.[1]
-
Temperature Range: Cool from 298 K down to 173 K (-100°C).[1]
-
Signatures:
-
High Temp (Fast Exchange): Broad signals indicating rapid CC
CB interconversion. -
Low Temp (Frozen):
-
Computational Strategy: Predicting the Equilibrium
Before synthesis, computational modeling is highly predictive for this scaffold.[1]
Recommended Theory Level
Standard B3LYP is often insufficient for these systems because it underestimates dispersion forces, which are critical for the transannular interactions in the bicyclic cage.
-
Functional: wB97X-D or M06-2X (Includes dispersion corrections).
-
Basis Set: def2-TZVP (Triple-zeta quality is necessary for accurate nitrogen lone-pair description).[1]
-
Solvation: IEFPCM (Implicit solvation) matching your NMR solvent (e.g., CH₂Cl₂).[1]
The Energy Landscape Diagram
The following logic describes the potential energy surface you will encounter.
Figure 2: Conformational energy landscape. The barrier between CC and CB is typically 8–10 kcal/mol, allowing rapid interconversion at room temperature unless constrained.
Applications & Case Studies
Bispidine Coordination Chemistry
As demonstrated by the work of Peter Comba , the bispidinone scaffold is a "pre-organized" ligand.
-
Mechanism: The rigid CC conformation directs the lone pairs of N3 and N7 (and potentially the O9) towards a single focal point.
-
Utility: This creates ultra-stable complexes with transition metals (Cu(II), Fe(II)), used in oxidation catalysis and radiopharmaceutical labeling (e.g., ⁶⁴Cu chelators).
Opioid Receptor Ligands
Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have shown high affinity for
-
SAR Insight: The "spacer" function of the bicyclic ring holds two aromatic pharmacophores at a precise distance (
Å) and angle, which is difficult to achieve with flexible alkyl chains.
References
-
Comba, P., et al. (2016).[1] Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry. [1]
-
Vatsadze, S. Z., et al. (1999).[1] First 1H NMR observation of chair–boat conformers in bispidinone system. Mendeleev Communications.[1]
-
Bailey, B. R., et al. (1984).[1] Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one.... Journal of Medicinal Chemistry.[1][4]
-
Bleher, K., & Comba, P. (2020). Bispidine coordination chemistry. Dalton Transactions.[1][5]
-
Miyahara, Y., et al. (2002).[1] Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Tetrahedron Letters.
Sources
- 1. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational and configurational behaviour of κ-agonistic 3,7-diazabicyclo[3.3.1]nonan-9-ones—synthesis, nuclear magnetic resonance studies and semiempirical PM3 calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Advanced Synthesis of N-Substituted Bispidinones: A Technical Guide
The following guide is designed as a high-level technical resource for drug development professionals and synthetic chemists.
Executive Summary: The "Spider" Scaffold in Drug Design
The bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) scaffold acts as a privileged "spider-like" framework in medicinal chemistry. Its rigid bicyclic architecture forces substituents into specific vectors, making it an exceptional template for:
-
GPCR Ligands: Particularly
-opioid and nicotinic acetylcholine receptors (nAChR). -
Metal Chelation: Pre-organized geometry for
PET imaging agents. -
Catalysis: Enantioselective catalysts relying on the rigid diamine backbone.
This guide moves beyond basic textbook descriptions to provide a rigorous, mechanism-driven analysis of synthesizing N-substituted derivatives , the primary vector for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Mechanistic Foundation: The Double Mannich Engine
The synthesis of the bispidinone core relies almost exclusively on the Double Mannich Condensation . This reaction creates two C-N bonds and two C-C bonds, closing the two piperidine rings that share a central ketone bridge.
The Mechanistic Pathway
Understanding the reversibility and stereochemical outcome of this reaction is critical for optimization. The reaction proceeds through the formation of iminium ions which act as electrophiles attacking the enolizable ketones.
Figure 1: Stepwise mechanistic flow of the Double Mannich Condensation for bispidinone assembly.
Strategic Pathways for N-Substitution
Selection of the synthetic route depends on whether the N-substituents are symmetric or asymmetric, and whether they must be introduced de novo or late-stage.
Decision Matrix
-
Route A (De Novo Assembly): Best for symmetric N,N'-disubstituted bispidinones or when the N-substituent is acid-stable.
-
Route B (Stepwise Assembly): Required for asymmetric bispidinones (N-R¹, N'-R²).
-
Route C (Late-Stage Diversification): Best for library generation (SAR studies) using a protected bispidinone core.
Figure 2: Strategic decision tree for selecting the optimal synthetic route based on substituent symmetry.
Validated Experimental Protocols
Protocol 1: The "Classic" Piperidone Route (Asymmetric Synthesis)
Objective: Synthesis of N-Benzyl-N'-methyl-bispidinone. Rationale: Using a pre-formed piperidone ring reduces the entropic cost of cyclization compared to the acyclic acetone route, resulting in higher yields.
Reagents:
-
1-Methyl-4-piperidone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Paraformaldehyde (2.2 eq)
-
Acetic Acid (glacial, catalytic)
-
Methanol (Solvent)
Step-by-Step Methodology:
-
Pre-activation: Dissolve paraformaldehyde in methanol at 60°C until the solution clears (depolymerization to formaldehyde).
-
Amine Addition: Add benzylamine dropwise. Stir for 15 minutes to generate the in situ hemiaminal/imine.
-
Cyclization: Add 1-methyl-4-piperidone followed by glacial acetic acid (0.1 eq). The acid catalyzes enol formation.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Self-Validating Workup:
-
Yield: Typically 60–75%.
Protocol 2: Green One-Pot Synthesis (Symmetric Aryl Derivatives)
Objective: Rapid assembly of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one. Rationale: Ammonium acetate serves as the ammonia source and buffer, while ethanol allows for product precipitation, avoiding chromatography.
Reagents:
-
Acetone (1.0 eq)
-
Aryl Aldehyde (e.g., Benzaldehyde) (4.0 eq)
-
Ammonium Acetate (2.0 eq)
-
Ethanol (Solvent)
Methodology:
-
Mix all reagents in ethanol.
-
Heat gently (water bath, 50–60°C) until the solution turns red-orange.
-
Let stand overnight at room temperature.
-
Validation: The product precipitates as a solid. Filter and wash with ether/ethanol (4:1).[3]
-
Purity Check: Sharp melting point and NMR (absence of aldehyde CHO peak at ~10 ppm).
Optimization & Troubleshooting Data
The following table summarizes common failure modes and their chemical causality, derived from comparative literature analysis.
| Variable | Observation | Causality & Correction |
| Solvent | Low Yield in THF/DCM | Polarity Mismatch: The transition state is polar. Use protic solvents (MeOH, EtOH) to stabilize the iminium intermediates. |
| pH | Polymerization | Acidity: pH < 4 promotes formaldehyde polymerization (paraformaldehyde reformation). Keep pH 5–6 (acetic acid buffer). |
| Stoichiometry | Monocyclic Byproducts | Formaldehyde Deficiency: Excess CH₂O (2.2–3.0 eq) is required to drive the second ring closure. |
| Temperature | Decomposition | Retro-Mannich: Prolonged reflux >80°C can reverse the reaction. Keep <70°C. |
References
-
Comba, P., et al. (2013).[4][5] Optimization of pentadentate bispidines as bifunctional chelators for 64Cu positron emission tomography (PET). Inorganic Chemistry.[6] Link
-
Miyahara, Y., Goto, K., & Inazu, T. (2003). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine).[7][8][9] Synthesis.[1][3][4][5][6][7][8][9][10][11][12][13] Link
-
Rossetti, A., et al. (2023).[4][9] Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link
-
Jeyaseelan, S., et al. (2024).[3] Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy.[3] Synthetic Communications. Link
-
Breuning, M., et al. (2007). Bispidine-catalyzed enantioselective additions of diethylzinc to aldehydes. European Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one via Double Mannich Condensation
Executive Summary
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) ring system is a highly preorganized, rigid bicyclic scaffold frequently encountered in natural plant alkaloids such as sparteine and cytisine[1]. Due to its unique conformational properties, the bispidine core is a privileged structure in drug discovery, with derivatives exhibiting analgesic, antiarrhythmic, and anticancer activities[2]. The synthesis of 3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one represents a critical gateway to asymmetric or selectively substituted bispidinones. The orthogonal reactivity of the N3-benzyl group, the N7-secondary amine, and the C9-ketone allows for diverse late-stage functionalization, making it an essential building block for drug development professionals[2].
Mechanistic Rationale & Causality
The construction of the bispidinone core is classically achieved via a one-pot "double Mannich" cyclocondensation[2]. This multicomponent reaction requires a ketone with two α-methylene groups, a formaldehyde source, and a primary amine equivalent. To synthesize the mono-benzylated target, the reagents selected are 1-benzyl-4-piperidone , paraformaldehyde , and ammonium acetate .
Causality in Reagent Selection:
-
Ammonium Acetate over Aqueous Ammonia: Using ammonium acetate is a deliberate, self-validating choice. It serves a dual purpose: it acts as the ammonia source for the N7 position, and the acetate acts as a mild acid catalyst[3]. The acidic environment is essential for the enolization of 1-benzyl-4-piperidone, which increases the nucleophilicity of the α-carbons required for the initial carbon-carbon bond formation.
-
Paraformaldehyde over Formalin: Paraformaldehyde is preferred over aqueous formalin to minimize the water content in the reaction mixture. Excess water drives the condensation equilibrium backward, promoting the hydrolysis of the highly reactive iminium intermediate and drastically reducing the overall yield[3].
Caption: Mechanistic pathway of the double Mannich cyclocondensation forming the bispidinone core.
Experimental Protocol
This protocol is designed as a self-validating system. The acid-base workup specifically isolates the basic bispidinone product from neutral organic impurities and unreacted paraformaldehyde, ensuring high crude purity before chromatography.
Step-by-Step Methodology
-
Reagent Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (10.0 mmol, 1.89 g).
-
Catalyst & Reactant Addition : Add ammonium acetate (15.0 mmol, 1.16 g) and paraformaldehyde (25.0 mmol, 0.75 g) to the flask. The excess paraformaldehyde compensates for losses during thermal depolymerization[3].
-
Solvent Addition : Suspend the mixture in 50 mL of anhydrous ethanol. Ethanol is chosen as it stabilizes the polar transition states and facilitates the depolymerization of paraformaldehyde[3].
-
Reflux : Attach a reflux condenser. Heat the mixture to 75–80 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.
-
Quenching & Concentration : Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acid-Base Workup : Dissolve the crude residue in 30 mL of 1 M HCl. Wash the acidic aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted ketone and neutral impurities.
-
Basification : Cool the aqueous layer in an ice bath and carefully adjust the pH to 10-11 using 2 M NaOH.
-
Extraction : Extract the free base product with dichloromethane (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et₃N) to yield 3-benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one as a solid.
Caption: Step-by-step experimental workflow for the synthesis and purification of the target bispidinone.
Quantitative Data & Optimization
Table 1: Stoichiometric Ratios and Reagent Functions
| Reagent | Equivalents | Mass/Vol (for 10 mmol) | Primary Function in Synthesis |
| 1-Benzyl-4-piperidone | 1.0 eq | 1.89 g | Carbon nucleophile (provides N3-benzyl ring) |
| Ammonium Acetate | 1.5 eq | 1.16 g | N7-Ammonia source & acidic enolization catalyst |
| Paraformaldehyde | 2.5 eq | 0.75 g | Electrophilic carbon source for iminium formation |
| Anhydrous Ethanol | 0.5 M | 50 mL | Polar protic solvent for transition state stabilization |
Table 2: Optimization of Reaction Conditions
| Parameter | Sub-optimal Condition | Optimized Condition | Rationale for Causality |
| Ammonia Source | Aqueous NH₃ (28%) | Ammonium Acetate | Aqueous NH₃ introduces excess water, causing iminium hydrolysis; Acetate buffers the pH for optimal enolization[3]. |
| Formaldehyde Source | Formalin (37% in H₂O) | Paraformaldehyde | Solid paraformaldehyde minimizes water content, driving the condensation equilibrium forward[3]. |
| Solvent | Methanol (bp 65 °C) | Ethanol (bp 78 °C) | The higher reflux temperature of ethanol ensures complete thermal depolymerization of paraformaldehyde. |
| Reaction Time | 4-6 hours | 12 hours | The second intramolecular cyclization is sterically hindered and requires extended thermal activation. |
References
-
[1] Title: First synthesis of a bispidine as reported by Mannich. Source: ResearchGate URL: [Link]
-
[2] Title: The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro Source: MDPI URL: [Link]
Sources
Double Mannich condensation protocol for bispidinone synthesis
Executive Summary
The 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) scaffold represents a privileged class of rigid bicyclic heterocycles. Due to their "cleft-like" geometry, bispidinones serve as critical intermediates in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically nicotinic acetylcholine receptors (nAChRs), and as pre-organized chelators for radiopharmaceuticals (e.g.,
This application note details the Double Mannich Condensation , the primary synthetic route for constructing the bispidinone core. Unlike simple aliphatic Mannich reactions, this protocol requires precise control over stoichiometry and pH to prevent oligomerization and ensure the thermodynamic stability of the resulting "chair-chair" conformer. We present two protocols: the Rational Piperidone Route (Method A) for asymmetric functionalization and the Direct Multicomponent Route (Method B) for rapid access to symmetric cores.
Mechanistic Principles
The formation of the bispidinone skeleton proceeds via a double Mannich reaction, historically related to the Weiss-Cook condensation. The reaction involves the condensation of an enolizable ketone (typically a 4-piperidone) with an aldehyde (formaldehyde) and a primary amine.[1][2][3]
Key Mechanistic Steps:
-
Iminium Ion Formation: The primary amine reacts with formaldehyde to generate a reactive iminium species (
).[4] -
Enolization: Acid catalysis promotes the enolization of the 4-piperidone at the
-position. -
First Mannich Addition: The enol attacks the iminium ion, attaching an aminomethyl group.
-
Cyclization (Second Mannich): A second iminium ion forms on the pendant amine, followed by an intramolecular attack from the enol on the opposite side of the piperidone ring, closing the bicycle.
Thermodynamic Control: The reaction generally favors the formation of the chair-chair conformer due to relief of 1,3-diaxial strain, though bulky substituents at N3/N7 can force a boat-chair conformation.
Figure 1: Mechanistic Pathway (Graphviz)
Caption: Step-wise mechanism of the double Mannich condensation converting 4-piperidone to the bicyclic bispidinone core.
Protocol A: Rational Synthesis via 4-Piperidone (Gold Standard)
This method is preferred for drug development as it allows for the introduction of different substituents at the N3 and N7 positions (e.g., N-Boc protected piperidone yielding an N-Boc, N'-Benzyl bispidinone).
Reagents & Equipment
-
Substrate: 1-Boc-4-piperidone or N-Benzyl-4-piperidone (1.0 eq).
-
Amine: Primary amine (e.g., Benzylamine, Methylamine) (1.1 eq).
-
Aldehyde Source: Paraformaldehyde (2.4 eq).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.5 M concentration).
-
Catalyst: Glacial Acetic Acid (0.2 eq).
Step-by-Step Procedure
-
Reagent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-piperidone derivative (10 mmol) in MeOH (20 mL).
-
Amine Addition: Add the primary amine (11 mmol) dropwise to the stirring solution.
-
Catalyst Activation: Add glacial acetic acid (2 mmol). Note: The slight acidity catalyzes both the depolymerization of paraformaldehyde and the enolization of the ketone.
-
Aldehyde Addition: Add paraformaldehyde (24 mmol) in one portion. The mixture may become cloudy.
-
Reflux: Attach a reflux condenser and heat the mixture to 65–70 °C (gentle reflux) for 12–16 hours .
-
Checkpoint: Monitor by TLC.[1] The disappearance of the piperidone spot is the primary indicator.
-
-
Quenching: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator) to yield a viscous oil.
-
Neutralization: Redissolve the residue in Dichloromethane (DCM) and wash with saturated aqueous
to remove residual acid. -
Purification:
-
Preferred: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). Bispidinones are often polar; 5-10% MeOH in DCM may be required.
-
Alternative: Some derivatives (e.g., N,N'-dibenzyl) crystallize from cold Ethanol/Ether.
-
Protocol B: One-Pot Multicomponent Route
This method utilizes simple acyclic ketones (acetone) to generate symmetric bispidinones. While faster, it is prone to lower yields and complex oligomer byproducts.
Reagents
-
Ketone: Acetone (1.0 eq).
-
Amine: Primary amine (2.0 eq).
-
Aldehyde: Paraformaldehyde (4.4 eq).
-
Solvent: Acetic Acid (glacial) usually acts as both solvent and catalyst, or MeOH with HCl.
Procedure
-
Dissolve paraformaldehyde in methanol containing catalytic HCl .
-
Add the primary amine slowly (exothermic).
-
Add acetone dropwise.
-
Heat to reflux for 24–48 hours .
-
Workup: Requires rigorous basification (NaOH) and extraction, followed by recrystallization. Note: Yields are typically 30–50%.
Experimental Workflow & Logic
Figure 2: Experimental Workflow (Graphviz)
Caption: Operational workflow for the synthesis of N-substituted bispidinones via Method A.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Polymerization of formaldehyde.[1] | Ensure paraformaldehyde is high quality.[1] Increase dilution (0.2 M) to favor intramolecular cyclization over intermolecular polymerization. |
| Incomplete Reaction | Insufficient acid catalyst. | Increase AcOH to 0.5 eq. Ensure temperature is maintained at steady reflux. |
| Product is a "Gum" | Residual solvent or oligomers. | Bispidinones are often oils.[2][3] Triturate with cold diethyl ether to induce solidification. If oil persists, use column chromatography on neutral alumina. |
| Regioisomers | Asymmetric ketones used.[5] | Use Method A (Piperidone) rather than Method B. The piperidone ring enforces regioselectivity. |
Structural Characterization
Verification of the 3,7-diazabicyclo[3.3.1]nonane core is critical.
- NMR: Look for the "W-coupling" (long-range coupling) between equatorial protons at C2/C4 and C6/C8.
-
Doublet of Doublets: The methylene protons (
) typically appear as distinct doublets of doublets (geminal ~11 Hz, vicinal ~3-6 Hz) indicating the rigid chair-chair conformation.[6] - NMR: The carbonyl carbon (C9) typically resonates near 210–215 ppm .
References
-
Mannich, C., & Mohs, P. (1930). Über ein Kondensationsprodukt aus Formaldehyd, Methylamin und Aceton-dicarbonsäure-ester. Berichte der deutschen chemischen Gesellschaft.
-
Haller, R., & Unholzer, A. (1972). Zur Stereochemie von 3-Oxa-7-aza- und 3.7-Diaza-bicyclo[3.3.1]nonanonen-(9). Archiv der Pharmazie.
-
Comba, P., et al. (2013). Bispidine coordination chemistry.[7][8][9] Chemical Reviews.
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews.
-
Praliev, K. D., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. adichemistry.com [adichemistry.com]
- 5. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Reductive amination of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Application Note: Reductive Amination of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Executive Summary
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework is a highly rigid, pre-organized bicyclic scaffold that has garnered significant attention in medicinal chemistry and coordination chemistry. Functionalization at the C9 bridging position is a critical vector for drug discovery, particularly in the development of κ-opioid receptor agonists, AMPA receptor modulators, and highly specific radiometal chelators[1].
This application note details a highly diastereoselective protocol for the reductive amination of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. By carefully selecting the reducing agent and controlling the reaction microenvironment, researchers can reliably access 9-amino bispidine derivatives with excellent yields and stereochemical purity.
Mechanistic Rationale & Stereocontrol
The reductive amination of a bispidin-9-one is not a trivial transformation due to the unique steric constraints of the bicyclic system. The bispidine core typically adopts a double-chair (CC) or chair-boat (CB) conformation. The presence of a bulky 3-benzyl group and the bridging C9 ketone creates a sterically differentiated environment.
-
Iminium Ion Formation: The reaction initiates with the condensation of a primary or secondary amine (e.g., pyrrolidine) with the C9 ketone, catalyzed by acetic acid. The acid serves a dual purpose: it protonates the carbonyl oxygen to enhance electrophilicity and subsequently protonates the resulting hemiaminal to facilitate water elimination.
-
Stereoselective Hydride Delivery: The choice of sodium triacetoxyborohydride (
) is critical. Unlike , which is overly reactive and can prematurely reduce the ketone to a bispidinol[1], is mild enough to wait for iminium formation. Hydride transfer occurs almost exclusively from the less sterically hindered face of the iminium intermediate. This trajectory avoids the axial protons of the bispidine framework, resulting in exceptional diastereoselectivity (often >99:1 dr)[2].
Workflow for the stereoselective reductive amination of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Comparative Reagent Efficacy
To justify the selection of
| Reducing Agent | Typical Yield (%) | Diastereomeric Ratio (dr) | Reaction Time (h) | Optimal Conditions |
| 85 - 95 | >99:1 | 12 - 24 | DCE, AcOH, rt | |
| 70 - 80 | ~90:10 | 24 - 48 | MeOH, AcOH, rt | |
| 50 - 65 | ~80:20 | 2 - 4 | MeOH, rt | |
| 80 - 90 | >95:5 | 12 - 24 | MeOH, 50 psi |
Data synthesis indicates that
Self-Validating Experimental Protocol
Materials Required:
-
3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 equiv, limiting reagent)
-
Amine nucleophile (e.g., Pyrrolidine) (1.2 equiv)
-
Sodium triacetoxyborohydride (
) (1.5 equiv) -
Glacial acetic acid (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to ketone)
-
1M Aqueous NaOH, Saturated aqueous
, Brine
Step 1: Iminium Pre-Formation
-
In an oven-dried, argon-flushed round-bottom flask, dissolve 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one in anhydrous DCE.
-
Add the amine nucleophile (1.2 equiv) followed by glacial acetic acid (1.5 equiv).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Causality & Validation: Pre-stirring is mandatory. The steric bulk of the bispidine ketone slows imine formation. Adding the reducing agent too early will result in the direct reduction of the ketone to the corresponding 9-bispidinol byproduct[1]. You can validate imine formation by extracting a
aliquot, quenching in basic , and observing the disappearance of the ketone C9 carbon (~210 ppm) via rapid NMR, though standard protocols proceed directly to Step 2.
Step 2: Stereoselective Reduction
-
Cool the reaction vessel to
using an ice-water bath. -
Add
(1.5 equiv) portion-wise over 15 minutes. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.
-
Causality & Validation: Portion-wise addition mitigates the mild exothermic release of hydrogen gas and prevents thermal degradation of the borohydride. Reaction completion must be validated via TLC (Eluent:
90:9:1). The 3-benzyl group provides UV activity at 254 nm, while Dragendorff's reagent will strongly stain the resulting polyamine product.
Step 3: pH-Controlled Workup
-
Quench the reaction carefully with saturated aqueous
until effervescence ceases. -
Critical Step: Add 1M aqueous NaOH until the aqueous layer reaches a pH
. -
Extract the aqueous phase with Dichloromethane (DCM) (
). -
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo.
-
Causality & Validation: Bispidines are highly basic diamines. At neutral or mildly basic pH, the tertiary amines remain protonated and water-soluble. A pH
is strictly required to ensure the target 9-amino bispidine is fully deprotonated and partitions effectively into the organic phase. Failure to adjust the pH will result in catastrophic yield loss.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Pre-treat the silica gel with 1% Triethylamine (
) in DCM to deactivate acidic silanol sites. -
Elute using a gradient of DCM to 10% MeOH in DCM.
-
Causality: The highly basic nature of the 9-amino bispidine causes severe streaking on untreated silica. Triethylamine passivation ensures sharp elution bands and high recovery.
References
-
Identification of the three-dimensional pharmacophore of κ-opioid receptor agonists ResearchGate URL:[Link] (Provides mechanistic precedent for the >99:1 diastereoselectivity achieved using pyrrolidine and NaBH(OAc)3 on bispidinone scaffolds).
-
Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation Taylor & Francis (tandfonline.com) URL:[Link] (Highlights the structural rigidity of the bispidine framework and standard reduction techniques at the C9 position).
-
Inserting a radical label at position 9 of bispidine using the Horner—Wadsworth—Emmons reaction to create a spin-labeled organocatalyst ResearchGate URL:[Link] (Demonstrates the synthetic utility and functionalization strategies targeting the 9-position of the 3,7-diazabicyclo[3.3.1]nonane core).
Sources
Wolff-Kishner reduction of bispidin-9-one to bispidine
Application Note: High-Fidelity Wolff-Kishner Reduction of Bispidin-9-one to Bispidine
Executive Summary
This protocol details the reduction of bispidin-9-one (3,7-diazabicyclo[3.3.1]nonan-9-one) to the parent bispidine (3,7-diazabicyclo[3.3.1]nonane) using the Huang-Minlon modification of the Wolff-Kishner reaction.[1] Bispidine is a rigid, bicyclic diamine serving as a privileged scaffold in medicinal chemistry (e.g., sparteine surrogates, cytisine analogs) and coordination chemistry.
This transformation is chemically non-trivial due to the bridgehead ketone's steric environment and the necessity of isolating a highly polar, water-soluble secondary diamine from a glycolic matrix. This guide prioritizes the Miyahara-Inazu protocol , optimized for reproducibility and safety.
Mechanistic Principles & Causality
The reduction proceeds via the formation of a hydrazone intermediate, followed by base-catalyzed decomposition at high temperatures (
Critical Mechanistic Insight:
Unlike standard ketones, the bispidinone bridgehead ketone is sterically shielded. The use of triethylene glycol (TEG) is strictly required over ethylene glycol to achieve the necessary internal temperature (
Figure 1: Reaction Mechanism
Caption: Step-wise mechanistic flow from ketone condensation to nitrogen extrusion.
Experimental Protocol
Safety Warning:
-
Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use a dedicated fume hood. Double-glove (Nitrile/Neoprene).
-
Process Safety: The reaction generates
gas.[2] Ensure the system is open to an inert gas line (bubbler) to prevent over-pressurization.
Reagents & Equipment
| Reagent/Equipment | Specification | Purpose |
| Bispidin-9-one | >95% Purity | Substrate |
| Hydrazine Hydrate | 80% or 64% (w/w) | Reductant |
| Potassium Hydroxide (KOH) | Pellets, >85% | Base catalyst |
| Triethylene Glycol (TEG) | Reagent Grade | High-BP Solvent |
| Dean-Stark Trap | Standard | Water removal |
| Oil Bath / Heating Mantle | Capable of | Thermal drive |
Step-by-Step Methodology (Huang-Minlon Modification)
Step 1: Hydrazone Formation (The "Low" Temp Phase)
-
Charge a 2-neck round-bottom flask with bispidin-9-one (1.0 equiv).
-
Add KOH pellets (4.0 equiv) and Triethylene Glycol (10-15 mL per gram of substrate).
-
Add Hydrazine Hydrate (4.0 equiv).
-
Equip the flask with a reflux condenser.
-
Heat the mixture to
for 1.5 hours .-
Why: This ensures complete conversion of the sterically hindered ketone to the hydrazone before high heat is applied.
-
Step 2: The Temperature Ramp (Distillation)
-
Replace the reflux condenser with a Dean-Stark trap (or short-path distillation head).
-
Increase bath temperature gradually.
-
Distill off water and excess hydrazine until the internal pot temperature reaches
.-
Checkpoint: The solution will turn from colorless/yellow to a darker orange/brown. Evolution of gas bubbles (
) will become vigorous.
-
Step 3: Reduction (The "High" Temp Phase)
-
Once the internal temperature is stable at ~
, switch back to a reflux condenser (air-cooled or high-temp fluid). -
Reflux for 3 to 5 hours .
-
Monitor reaction progress via TLC (Alumina plates, 5% MeOH in DCM, stain with Iodine or Dragendorff).
Step 4: Isolation & Purification (Critical for Bispidine)
-
Cool the reaction mixture to room temperature.
-
Dilution: Pour the viscous glycol mixture into ice-cold water (equal volume to glycol).
-
Extraction: Extract exhaustively with Chloroform (
) or Dichloromethane (DCM) ( volumes).-
Note: Bispidine is a secondary amine and is water-soluble. The aqueous phase must be kept strongly alkaline (pH > 12) to keep the amine deprotonated and organic-soluble.
-
-
Drying: Dry combined organics over
and concentrate under reduced pressure. -
Sublimation: The crude residue is often a semi-solid. Purify by sublimation at
under high vacuum ( mmHg).-
Result: Bispidine is obtained as colorless hygroscopic crystals.
-
Workflow Visualization
Figure 2: Experimental Workflow
Caption: Operational sequence from reagent mixing to final sublimation.
Data Validation & Quality Control
To validate the success of the reduction, compare the spectral data of the starting material and the product.
| Feature | Bispidin-9-one (Start) | Bispidine (Product) | Validation Logic |
| ~215 ppm (C=O) | ~33 ppm ( | Disappearance of carbonyl carbon is definitive. | |
| ~2.5 ppm | ~1.6 ppm | Bridgehead protons shift upfield due to loss of anisotropy from C=O. | |
| Physical State | Solid | Solid (Hygroscopic) | Product sublimes easily; distinct amine odor. |
| Melting Point | Varies by derivative | 162–164 °C (sealed) | Confirm with authentic sample if available. |
Troubleshooting Guide:
-
Low Yield: Usually due to incomplete extraction from the glycol phase. Use continuous liquid-liquid extraction (chloroform) for 24 hours if simple extraction fails.
-
Azine Formation: If the temperature ramp in Step 2 is too slow, azines (dimers) may form. Ensure rapid heating after hydrazone formation.
References
-
Miyahara, Y.; Goto, K.; Inazu, T. (2001).[3] "Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)". Synthesis, (3), 364–366.[4]
- Relevance: The primary source for the modern, optimized protocol using the Huang-Minlon modific
-
Stetter, H.; Schäfer, J. (1949). "Über bicyclische Ringsysteme mit Stickstoff als Brückenatom". Chemische Berichte, 82(4-5), 356–360.
- Relevance: Historical grounding for the synthesis of the bispidine framework.
-
Huang-Minlon. (1946). "A Simple Modification of the Wolff-Kishner Reduction". Journal of the American Chemical Society, 68(12), 2487–2488.
-
Relevance: The foundational methodology for the high-temperature reduction without sealed tubes.[5]
-
-
Thermo Fisher Scientific. (2021).
-
Relevance: Mandatory safety data for handling the critical reductant.[6]
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 3. (PDF) Effective synthesis of bis-bispidinone and facile difunctionalization of highly rigid macrocyclic tetramines [academia.edu]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
Using 3-benzyl-bispidinone as a scaffold for nAChR ligands
Application Note: 3-Benzyl-Bispidinone as a Versatile Scaffold for nAChR Ligand Discovery
Executive Summary
This guide details the application of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (3-benzyl-bispidinone) as a privileged scaffold for developing nicotinic acetylcholine receptor (nAChR) ligands. The bispidine core acts as a rigid bicyclic mimetic of cytisine , a potent nAChR partial agonist. By locking the nitrogen atoms in a specific spatial arrangement ("chair-chair" conformation), this scaffold reduces entropic penalties upon binding. This note provides a validated protocol for the double Mannich condensation synthesis of the scaffold, followed by a radioligand binding assay workflow to evaluate affinity for
Structural Rationale & Pharmacophore Mapping
The search for selective nAChR ligands often targets the
-
Cytisine Mimicry: The natural product (-)-cytisine contains a rigid bicyclic core that enforces a specific distance between the cationic center (secondary amine) and the hydrogen bond acceptor (pyridone oxygen).
-
The Bispidine Advantage: The 3,7-diazabicyclo[3.3.1]nonane (bispidine) skeleton mimics this rigidity.
-
N3 (Position 3): In this protocol, the benzyl group at N3 serves as a hydrophobic anchor or a removable protecting group, allowing for orthogonal functionalization.
-
N7 (Position 7): This nitrogen serves as the vector for introducing "warheads" (e.g., pyridines, isoxazoles) that interact with the complementary binding loops of the nAChR.
-
C9 (Ketone): The bridge ketone provides a handle for further derivatization (e.g., Wolff-Kischner reduction or reductive amination) to fine-tune polarity.
-
Chemical Synthesis: The Double Mannich Condensation
The most efficient route to the 3-benzyl-bispidinone scaffold is the Weiss-Cook type condensation, specifically a double Mannich reaction.
Protocol A: Synthesis of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Note: This protocol produces the N-methyl analog as a model. The methylamine can be replaced with other primary amines to introduce diversity immediately.
Reagents:
-
N-Benzyl-4-piperidone (1.0 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Methylamine hydrochloride (1.1 equiv)
-
Glacial Acetic Acid (Catalytic)
-
Methanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-benzyl-4-piperidone (10 mmol, 1.89 g) in Methanol (30 mL).
-
Acidification: Add Glacial Acetic Acid (0.5 mL). The slightly acidic pH promotes the formation of the iminium ion intermediate.
-
Addition: Add Paraformaldehyde (22 mmol, 0.66 g) and Methylamine Hydrochloride (11 mmol, 0.74 g) to the solution.
-
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ( ) for 4–6 hours .-
Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting piperidone spot should disappear.
-
-
Work-up:
-
Cool the reaction to room temperature.[2]
-
Remove methanol under reduced pressure (rotary evaporator).
-
Resuspend the oily residue in water (20 mL) and basify to pH >10 using 2M NaOH.
-
Extract with Dichloromethane (DCM) (
).
-
-
Purification: Dry combined organics over anhydrous
, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM). -
Yield: Typical yield is 60–75% as a viscous pale-yellow oil or low-melting solid.
Critical Quality Control (QC):
-
NMR Verification: The diagnostic signal is the bridgehead protons. In the chair-chair conformation, look for specific coupling constants (
) for the equatorial protons.[1][3] -
Stability: Bispidinones can hydrate at the ketone. Store under argon at
.
Visualization: Synthetic Pathway
Caption: One-pot double Mannich condensation strategy for assembling the bispidinone core.
Pharmacological Evaluation: Radioligand Binding Assay
Once the scaffold is synthesized and derivatized, its affinity for nAChRs must be validated. The following protocol uses membrane homogenates.
Protocol B: Membrane Preparation & Competitive Binding
Materials:
-
Tissue Source: Rat cerebral cortex (for
) or Hippocampus (for ). Alternatively, HEK293 cells stably expressing human nAChR subtypes. -
Radioligand:
-Epibatidine (High affinity for multiple subtypes) or -Methyllycaconitine (selective for ). -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4.
Workflow:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Hypotonic Buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge at
for 20 mins at . -
Resuspend pellet in fresh buffer and repeat centrifugation (Wash step to remove endogenous Acetylcholine).
-
Resuspend final pellet in Assay Buffer to a protein concentration of
.
-
-
Binding Assay (96-well format):
-
Total Binding: Add 150
L membrane suspension + 25 L -Ligand ( final). -
Non-Specific Binding (NSB): Add 150
L membrane + 25 L -Ligand + 25 L Nicotine ( saturating concentration). -
Test Compound: Add 150
L membrane + 25 L -Ligand + 25 L 3-benzyl-bispidinone analog (Concentration range: to ).
-
-
Incubation:
-
Incubate plates at room temperature for 75 minutes (Equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash filters
with ice-cold buffer.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Data Analysis:
-
Measure radioactivity via Liquid Scintillation Counting.
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
-
SAR Optimization Strategy
Data from the binding assay should drive the next round of synthesis.
| Structural Zone | Modification Strategy | Target Effect |
| N3 (Benzyl) | Replace with Pyridylmethyl or Isoxazolyl | Enhance |
| N7 (Secondary) | Alkylation with hydrophobic chains | Modulate subtype selectivity; bulky groups often favor |
| C9 (Ketone) | Wolff-Kischner Reduction to | Increases lipophilicity (CNS penetration). |
| C9 (Ketone) | Reductive amination | Introduce a third diversity point for "mixed" pharmacology. |
Visualization: Screening Workflow
Caption: Iterative cycle for optimizing bispidinone ligands from synthesis to pharmacological validation.
References
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Link
-
Jashari, R., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands.[4] Bioorganic & Medicinal Chemistry. Link
-
Miyahara, Y., Goto, K., & Inazu, T. (2002). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine).[1][3][4][5] Synthesis. Link
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. (2024). Radioligand Binding Assay Protocols. NIMH PDSP. Link
-
Huyer, G., et al. (2023).[6] Synthesis and Characterization of New Triazole-Bispidinone Scaffolds. Molecules. Link
Sources
- 1. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications [mdpi.com]
Preparation of metal complexes using bispidinone ligands
Application Note: Precision Engineering of Metal Centers using Bispidinone Ligands
Executive Summary
Bispidinone ligands (derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one) represent a class of "privileged structures" in coordination chemistry. Unlike flexible aliphatic amines, the bispidine core offers a rigid, pre-organized cavity that enforces specific coordination geometries—typically distorted octahedral or pentagonal bipyramidal. This phenomenon, often termed the "Bispidine Effect," results in metal complexes with exceptionally high thermodynamic stability ($ \log K > 20 $ for Cu(II)) and kinetic inertness.
This guide provides a comprehensive protocol for the synthesis of the core bispidinone scaffold and its subsequent metallation with transition metals (Cu, Fe). These protocols are optimized for applications in catalysis (C-H oxidation) and molecular imaging (PET radiopharmaceuticals) .
Ligand Synthesis: The Mannich Condensation
The most efficient route to the bispidinone core is the double Mannich condensation. This reaction assembles the bicyclic skeleton in a single step from inexpensive precursors.
Protocol 1: Synthesis of N,N'-Dimethyl-bispidinone
Target: 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives
Mechanism: The reaction involves the condensation of a ketone (acetone or diethyl ketone), an amine, and formaldehyde.[1] The rigidity is established immediately upon ring closure.
Materials:
-
Precursor A: 1-Boc-4-piperidone (or acetone dicarboxylic acid esters for carboxylate derivatives).
-
Amine Source: Benzylamine or 2-picolylamine (for pendant arm functionalization).
-
Aldehyde: Paraformaldehyde.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-Boc-4-piperidone (10 mmol) in MeOH (50 mL).
-
Amine Addition: Add the primary amine (e.g., 2-(aminomethyl)pyridine, 22 mmol) dropwise at 0°C.
-
Formaldehyde Addition: Add paraformaldehyde (22 mmol) slowly to the stirring solution.
-
Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. The solution will typically turn from colorless to pale yellow.
-
Work-up:
-
Cool to room temperature.[4]
-
Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Ether or perform column chromatography (Silica, DCM:MeOH 95:5).
-
-
Validation:
H NMR should show the characteristic bridging methylene doublets ( Hz) around 2.5–3.5 ppm.
Critical Insight: The choice of amine determines the denticity. Using 2-picolylamine creates a tetradentate (
) ligand immediately. Using methylamine creates a bidentate core that requires further functionalization.
Metal Complexation Protocols
The rigidity of bispidinones means the metal ion does not "induce" the fit; it must "slot" into the pre-formed cavity. This requires specific solvent choices to solubilize the metal salt without competing for coordination.
Protocol 2: Preparation of Copper(II) Bispidinone Complexes
Application: Catalysis (Aziridination), PET Imaging (
Reagents:
-
Ligand: Purified Bispidinone derivative (e.g.,
). -
Metal Salt:
or (Caution: Perchlorates are explosive; use triflates for scale-up). -
Solvent: Acetonitrile (MeCN) (anhydrous).
Procedure:
-
Ligand Solution: Dissolve 0.1 mmol of Ligand in 2 mL of anhydrous MeCN.
-
Metal Addition: Add 0.1 mmol of Cu(II) salt dissolved in 1 mL MeCN dropwise to the ligand solution.
-
Observation: Immediate color change to deep blue/turquoise (d-d transitions).
-
-
Incubation: Stir at Room Temperature (RT) for 2 hours. Heating is rarely required due to the high affinity.
-
Crystallization (Vapor Diffusion):
-
Filter the solution through a 0.2
m PTFE filter. -
Place the filtrate in a small vial.
-
Place the small vial inside a larger jar containing Diethyl Ether (
). -
Cap tightly. Allow to stand for 24–48 hours.
-
-
Isolation: Collect blue crystals by filtration. Yields are typically quantitative (>90%).
Data Summary: Typical Cu(II) Complex Properties
| Property | Value / Characteristic | Relevance |
| Geometry | Distorted Square Pyramidal / Trigonal Bipyramidal | Enforced by rigid backbone |
| Stability ( | 18 – 24 | Crucial for in vivo stability (PET) |
| Color | Deep Blue ( | Diagnostic of N-coordination |
| EPR Signal | Axial or Rhombic | Indicates ground state ( |
Protocol 3: Preparation of High-Valent Iron(IV)-Oxo Catalysts
Application: C-H Bond Activation, Biomimetic Oxidation
Bispidine ligands stabilize high-valent Fe(IV)=O species, which are extremely reactive.
Workflow:
-
Precursor Synthesis (Fe(II)):
-
React Ligand with
in MeCN under inert atmosphere ( glovebox). -
Isolate the colorless/pale yellow
complex.
-
-
Oxidation to Fe(IV):
-
Dissolve Fe(II) complex in MeCN at -40°C.
-
Add 1.2 equivalents of sPhIO (2-(tert-butylsulfonyl)iodosylbenzene) or IBX ester .
-
-
Observation: The solution turns pale green (characteristic of Fe(IV)=O bispidines,
nm). -
Usage: Use in situ for substrate oxidation (e.g., cyclohexane to cyclohexanol).
Visualization of Workflows
Figure 1: Synthesis and Coordination Logic
This diagram illustrates the pathway from raw materials to the catalytically active metal complex.
Caption: Logical flow for the synthesis of bispidinone metal complexes, highlighting the convergence of ligand synthesis and metallation.
Characterization & Troubleshooting
X-Ray Crystallography (The Gold Standard)
Because bispidine complexes are often paramagnetic (Cu(II), Fe(II/IV)), NMR is limited. X-ray diffraction is essential to confirm the "Jahn-Teller Distortion" in Cu(II) complexes.
-
Expectation: Look for elongation of the axial bonds if the geometry is pseudo-octahedral.
-
Bispidine Cavity: Measure the
distance. In free ligands, it is . Upon coordination, it compresses slightly, but the rigid backbone resists significant change, forcing the metal to adapt.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitate is amorphous/oily | Rapid precipitation; Solvent too polar | Use slower ether diffusion; Try counter-ion exchange (e.g., |
| Low Yield in Mannich Rxn | Incorrect pH; Polymerization of CH2O | Ensure anhydrous MeOH; Add amine before CH2O; Control temp (<70°C). |
| Fe(II) oxidizes instantly | Oxygen contamination | Perform all Fe chemistry in a glovebox or under Ar line. |
| Incomplete Metallation | Kinetic barrier (rare but possible) | Heat to 50°C; Ensure ligand is fully dissolved before metal addition. |
References
-
Comba, P., et al. (2025).[5] Bispidine coordination chemistry. Dalton Transactions.[2][6] Link
-
Roslov, D. A., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules (MDPI). Link
-
Selyutina, O. Y., et al. (2016). Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega. Link
-
Bleher, K., & Comba, P. (2024). Synthesis, Characterization, and Reactivity of Bispidine-Iron(IV)-Tosylimido Species. Inorganic Chemistry. Link
- Comba, P. (2000). Coordination Chemistry of Bispidines. Coordination Chemistry Reviews.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 6. Synthesis and transition metal coordination chemistry of a novel hexadentate bispidine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Functionalization of N7 nitrogen in 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Application Note: Targeted Functionalization of N7 in 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Abstract
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmics (e.g., Tedisamil), analgesics, and subtype-selective nAChR ligands.[1][2][3] This guide details the chemoselective functionalization of the N7 secondary amine in 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one .[1] The presence of the C9 ketone and the N3-benzyl "anchor" presents a unique reactivity landscape. This document provides validated protocols for Reductive Amination, Acylation, and Alkylation, emphasizing chemoselectivity (preserving the C9 ketone) and conformational control.[1]
Structural Analysis & Reactivity Profile
The bispidinone scaffold exists primarily in a chair-chair conformation in the solid state, but in solution, it undergoes rapid chair-boat interconversion.[1] The N7 nitrogen is a secondary amine, making it the primary vector for diversification (SAR expansion).[1]
Key Reactivity Factors:
-
Chemoselectivity (The C9 Risk): The C9 ketone is electronically activated by the inductive effect of the two flanking nitrogens.[1] Standard reducing agents (e.g., NaBH₄) used in reductive amination can inadvertently reduce the C9 ketone to the alcohol (bispidinol), altering the pharmacophore.
-
Steric Environment: The N7 position is flanked by the bridgehead protons (H1/H5).[1] While accessible, bulky electrophiles may require forcing conditions or specific solvents.[1]
-
Transannular Interactions: The lone pairs of N3 and N7 can interact with the C9 carbonyl, affecting the basicity of the amines.[1]
Figure 1: Reactivity landscape of the bispidinone scaffold. The C9 ketone presents a reduction risk during N7 functionalization.[1]
Protocol A: Chemoselective Reductive Amination
Objective: Alkylation of N7 with aldehydes while preserving the C9 ketone.[1] Mechanism: Formation of an iminium ion followed by selective hydride transfer.[1] Critical Reagent: Sodium Triacetoxyborohydride (STAB).[1][4][5] Unlike NaCNBH₃ (toxic) or NaBH₄ (too reactive), STAB is mild enough to reduce the iminium species without touching the C9 ketone [1].[1]
Materials
-
Substrate: 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 equiv)[1]
-
Aldehyde: R-CHO (1.1–1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)[1]
-
Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)[1]
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask under N₂, dissolve the bispidinone (1.0 equiv) in DCE (0.1 M concentration).
-
Add the aldehyde (1.1 equiv).[1]
-
Add AcOH (1.0 equiv).[1] Note: Acid catalysis is crucial to protonate the intermediate carbinolamine and drive dehydration to the iminium ion.[1]
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Selective Reduction:
-
Workup:
-
Purification:
-
Flash chromatography (typically DCM/MeOH gradients).[1]
-
Validation Check:
-
¹H NMR: Verify the presence of the new alkyl group.[1]
-
¹³C NMR: Confirm the persistence of the C9 ketone signal (~210 ppm). If the signal shifts to ~70 ppm, you have reduced the ketone to an alcohol (process failure).[1]
Protocol B: Acylation (Amide Coupling)
Objective: Installation of amide linkages at N7 (e.g., for peptidomimetics).[1] Challenge: Bispidines are moderately hindered.[1] Standard couplings may be slow.[1] Recommended Route: Acid Chloride (high reactivity) or HATU (for chiral acids).[1]
Materials
-
Substrate: 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one[1]
-
Reagent: Acid Chloride (R-COCl) OR Carboxylic Acid + HATU[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[1]
-
Solvent: Dichloromethane (DCM) or DMF[1]
Step-by-Step Methodology (Acid Chloride Route)
-
Preparation: Dissolve bispidinone (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M) under N₂.
-
Addition: Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 2–4 hours.
-
Quench: Add water.
-
Workup: Extract with DCM. Wash with 1M HCl (to remove unreacted amine starting material), then sat.[1] NaHCO₃.
-
Purification: Silica gel chromatography.
Note on Conformation: Acylation at N7 often locks the bispidine into a specific conformation due to the planar nature of the amide bond, which can be observed via signal splitting in NMR [2].[1]
Protocol C: Direct Alkylation (Sɴ2)
Objective: Introduction of simple alkyl chains or functionalized linkers. Risk: Over-alkylation (quaternization) is possible but less likely at N7 due to steric shielding by the bicyclic cage compared to open-chain amines.[1]
Materials
-
Electrophile: Alkyl Halide (R-Br or R-I)[1]
-
Base: K₂CO₃ (Cesium Carbonate Cs₂CO₃ for sluggish reactions)[1]
-
Solvent: Acetonitrile (MeCN) or Acetone[1]
Methodology
-
Setup: Suspend bispidinone (1.0 equiv) and K₂CO₃ (3.0 equiv) in MeCN.
-
Addition: Add Alkyl Halide (1.0–1.1 equiv). Do not use excess to prevent quaternization.[1]
-
Reflux: Heat to 60–80°C. Monitor closely by TLC.
-
Filtration: Filter off inorganic solids.[1]
-
Concentration & Purification: Standard flash chromatography.[1]
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your target R-group.
Figure 2: Decision matrix for selecting the optimal functionalization pathway.
Data Summary & Troubleshooting
| Parameter | Reductive Amination (Protocol A) | Acylation (Protocol B)[1] | Alkylation (Protocol C) |
| Reagent | Aldehyde + STAB | Acid Chloride/HATU | Alkyl Halide + Base |
| C9 Selectivity | High (with STAB) | High | High |
| Yield (Typical) | 75–90% | 80–95% | 60–80% |
| Main Side Product | Bispidinol (if NaBH₄ used) | Hydrolysis of chloride | Quaternary Ammonium Salt |
| Reaction Time | 4–16 h | 2–4 h | 6–24 h |
Troubleshooting Tips:
-
Ketone Hydration: The C9 ketone can form a hydrate (gem-diol) in the presence of water/acid, shifting the ¹³C NMR signal from ~210 to ~95 ppm.[1] This is reversible upon drying.[1]
-
TLC Staining: Bispidines stain poorly with UV but excellently with Dragendorff’s reagent (orange spots) or Iodine.[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Flynn, D. L., et al. (2002).[1] 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffold for Subtype Selective Nicotinic Acetylcholine Receptor Ligands.[1][2] Journal of Medicinal Chemistry. [Link] (General reference for scaffold utility).[1]
Sources
- 1. Buy 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol [smolecule.com]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | C14H20N2 | CID 13059482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Stereoselective Reduction of 9-Ketone to 9-Alcohol in Bispidine Scaffolds: A Comprehensive Guide
Executive Summary
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are highly rigid, bridged bicyclic scaffolds that serve as critical pharmacophores in drug discovery, frequently appearing in antiarrhythmic agents, neuroprotective compounds, and anticancer therapeutics[1]. The C9 position—the bridge carbon connecting the two piperidine rings—is a pivotal site for functionalization. The stereoselective reduction of bispidin-9-ones to their corresponding 9-alcohols is a fundamental transformation that dictates the three-dimensional topology of the molecule, directly impacting its binding affinity and pharmacokinetic profile[2].
This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for the stereoselective reduction of bispidin-9-ones, empowering synthetic chemists to predictably control diastereomeric outcomes.
Mechanistic Insights: Stereocontrol in Bispidine-9-ones
Conformational Dynamics
The bispidine core predominantly adopts a "chair-chair" conformation to minimize torsional strain, though bulky substituents at the N3 or N7 positions can force the system into a "boat-chair" conformation[3]. In the highly stable chair-chair state, the lone pairs (or substituents) on the nitrogen atoms project into the spatial environment surrounding the C9 ketone. This creates a highly differentiated steric landscape between the two faces of the carbonyl group.
Facial Selectivity and Causality
When an unsymmetrical bispidin-9-one (where N3 ≠ N7) is subjected to reduction, the two faces of the C9 ketone are diastereotopic. The stereochemical outcome is dictated by steric approach control .
-
Hydride Trajectory: The reducing agent (e.g.,
) approaches the carbonyl carbon via the Bürgi-Dunitz angle (approx. 107°) from the least sterically hindered face[4]. -
Diastereomer Formation: Because the hydride attacks from the less hindered face, the resulting hydroxyl group is pushed toward the more sterically encumbered face. Consequently, the major product is typically the alcohol where the -OH group is anti to the hydride attack trajectory, often designated as the syn-alcohol relative to the bulkier N-substituent[4].
For substrates with extreme steric bulk, standard thermodynamic reducing agents may yield mixtures. In these cases, utilizing bulky borohydrides like L-Selectride enforces strict kinetic control , amplifying the energy difference between the diastereomeric transition states and ensuring near-perfect facial selectivity.
Fig 1. Stereoselective hydride attack trajectory on the bispidin-9-one framework.
Experimental Workflows & Protocols
The selection of the reducing agent is entirely dependent on the steric environment of the N3 and N7 substituents.
Fig 2. Decision matrix for selecting the optimal reduction protocol based on steric bulk.
Protocol A: Diastereoselective Reduction using Sodium Borohydride ( )
Best for: Symmetrical bispidines or unsymmetrical bispidines with small-to-moderate steric differentiation (e.g., Methyl vs. Benzyl).
Causality Note: Ethanol is used as the solvent because its protic nature stabilizes the alkoxyborohydride intermediate, accelerating the reduction while maintaining thermodynamic control[5].
-
Preparation: Dissolve the bispidin-9-one derivative (1.0 equiv, typically 5-10 mmol) in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Cooling prevents over-reduction and minimizes the formation of side products.
-
Hydride Addition: Add
(1.5 equiv) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The product alcohol will present a lower
value than the starting ketone. Stain with Dragendorff's reagent to visualize the tertiary amines. -
Quenching & Extraction: Quench the reaction carefully with saturated aqueous
(10 mL). Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Alumina is preferred over Silica to prevent amine streaking)[1].
Protocol B: High-Kinetic Control Reduction using L-Selectride
Best for: Highly sterically hindered unsymmetrical bispidines where
Causality Note: L-Selectride (Lithium tri-sec-butylborohydride) is exceptionally bulky. By conducting the reaction at -78 °C in an aprotic solvent (THF), the system operates under strict kinetic control, forcing the hydride to attack exclusively from the absolute least hindered face.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the bispidin-9-one (1.0 equiv) in anhydrous THF (0.1 M).
-
Temperature Control: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Hydride Addition: Add L-Selectride (1.2 equiv, 1.0 M solution in THF) dropwise via syringe over 20 minutes.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction at -78 °C by slowly adding 10% aqueous NaOH (5 mL), followed by 30%
(5 mL) to oxidize and cleave the strong boron-oxygen bond. -
Extraction: Warm to room temperature, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
Self-Validating System: Stereochemical Confirmation
To ensure the protocol succeeded, the system must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy:
-
1H NMR: Confirm the disappearance of the ketone and the appearance of the C9-H proton, which typically resonates as a distinct multiplet or triplet between 3.50 – 4.10 ppm.
-
2D NOESY: To definitively assign the diastereomer, look for Nuclear Overhauser Effect (NOE) cross-peaks. If the C9-H proton shows strong NOE correlations with the axial protons of the N7-piperidine ring, the hydride attacked from the N7 face, meaning the resulting -OH group is syn to the N3 substituent.
Quantitative Data Presentation
The table below summarizes the expected outcomes based on the choice of reducing agent and reaction conditions.
| Reducing Agent | Solvent | Temp (°C) | Control Type | Typical Yield (%) | Typical dr (syn:anti) |
| EtOH / MeOH | 0 to 25 | Thermodynamic / Steric | 85 - 95 | 80:20 to 95:5 | |
| L-Selectride | THF | -78 | Kinetic | 75 - 90 | > 98:2 |
| DIBAL-H | DCM / THF | -78 to 0 | Kinetic / Chelation | 70 - 85 | Variable |
| Luche ( | MeOH | 0 | Hard Lewis Acid | 80 - 90 | > 90:10 |
Note: Diastereomeric ratio (dr) is highly substrate-dependent and assumes an unsymmetrical bispidine core with distinct N3/N7 steric differentiation.
References
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]
-
Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation Source: Taylor & Francis Online URL:[Link][2]
-
New stereoselective intramolecular redox reaction in the system of 3,7-diazabicyclo[3.3.1]nonan-9-one Source: Russian Journal of Organic Chemistry (via Springer / ResearchGate) URL:[Link][4]
-
The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice Source: Journal of Research in Pharmacy URL:[Link][5]
Sources
- 1. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
High-Fidelity Synthesis of Chiral Sparteine Surrogates via the 3-Benzyl-bispidinone Scaffold
Abstract & Strategic Overview
The naturally occurring alkaloid (-)-sparteine is a critical chiral ligand for asymmetric lithiation-substitution reactions.[1] However, its supply relies on extraction from Cytisus scoparius (Scotch broom), leading to volatility in availability and cost. Furthermore, the natural source yields only the (-)-enantiomer, leaving the (+)-sparteine manifold largely inaccessible.
This Application Note details the fully synthetic preparation of sparteine surrogates , specifically focusing on the 3-benzyl-bispidinone intermediate. Unlike semi-synthetic routes starting from (-)-cytisine, this de novo approach allows for the modular synthesis of both enantiomers (via resolution) and structural analogs (via N-substitution), providing a robust platform for drug discovery campaigns requiring specific chiral architectures.
Core Chemical Logic
The synthesis hinges on the construction of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core via a double Mannich condensation.[2][3] The "3-benzyl" moiety acts as a strategic protecting group: it stabilizes the amine during the harsh Wolff-Kishner reduction of the ketone bridge and can be orthogonally removed (hydrogenolysis) later to allow library diversification.
Synthetic Workflow Visualization
The following diagram outlines the critical path from commercially available starting materials to the resolved, enantiopure sparteine surrogate.
Figure 1: Step-wise synthetic tree for the production of enantiopure sparteine surrogates from achiral precursors.
Detailed Experimental Protocols
Protocol A: The Double Mannich Condensation (Scaffold Assembly)
This step constructs the bicyclic framework. The reaction is thermodynamically driven but requires precise temperature control to avoid polymerization of the formaldehyde.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Solvent: Methanol (0.5 M concentration relative to piperidone)
-
Catalyst: Glacial Acetic Acid (1.1 equiv)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-piperidone in Methanol.
-
Amine Addition: Add Benzylamine dropwise over 10 minutes. The solution may warm slightly (exothermic imine formation).
-
Formaldehyde Addition: Add Paraformaldehyde and Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. The suspension will eventually clear as the paraformaldehyde depolymerizes and reacts.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Extraction: Redissolve the residue in diethyl ether or ethyl acetate. Wash with 1M NaOH (to remove acetic acid) and brine.
-
Purification: The crude 3-benzyl-7-Boc-bispidinone often solidifies. Recrystallize from hexanes/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).
Application Scientist Note: Monitor the disappearance of the piperidone ketone stretch (approx. 1715 cm⁻¹) and the appearance of the bispidinone ketone stretch (shifted to approx. 1730-1740 cm⁻¹ due to ring strain) via IR spectroscopy.
Protocol B: Wolff-Kishner Reduction (Functionalization)
Removing the C9 ketone is essential to mimic the sparteine lipophilicity and basicity. The standard Wolff-Kishner is preferred over Clemmensen reduction due to the acid sensitivity of the Boc group (though thermal stability is the concern here).
Reagents:
-
3-Benzyl-7-Boc-bispidinone (1.0 equiv)
-
Hydrazine hydrate (5.0 equiv)
-
Potassium Hydroxide (KOH) pellets (5.0 equiv)
-
Solvent: Ethylene Glycol or Triethylene Glycol (High boiling point required)
Procedure:
-
Hydrazone Formation: Combine the ketone and hydrazine hydrate in ethylene glycol. Heat to 120°C for 2 hours.
-
Water Removal: Add KOH pellets. Increase temperature to 180°C. Use a Dean-Stark trap or open condenser to allow water and excess hydrazine to distill off.
-
Reduction: Reflux at 180–190°C for 4–6 hours. Gas evolution (N2) should be observed.
-
Workup: Cool to room temperature. Pour into ice water. Extract exhaustively with Et2O (bispidines are lipophilic but can be sticky).
-
Drying: Dry organics over MgSO4 and concentrate.
Protocol C: Optical Resolution (The Critical Step)
Since the synthesis starts from achiral materials, the product is racemic. For asymmetric catalysis, you must resolve the enantiomers. The O'Brien group established the efficacy of tartaric acid derivatives for this.
Reagents:
-
Racemic 3-benzyl-7-Boc-bispidine (after Boc removal, usually performed with TFA/DCM prior to this step to resolve the free diamine).
-
Resolving Agent: (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA).
-
Solvent: Ethanol/Acetone mixtures.
Procedure:
-
Salt Formation: Dissolve the racemic diamine (1.0 equiv) in boiling Ethanol. Add L-DTTA (0.5 equiv) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight.
-
Filtration: Collect the crystals. These are typically the salt of the (-)-sparteine surrogate.
-
Free Basing: Suspend the salt in 1M NaOH and extract with DCM to recover the enantiopure free base.
-
Enantiomeric Excess (ee) Check: Analyze via Chiral HPLC (Chiralpak AD-H or OD-H column) or by measuring optical rotation.
Validation Data & Performance
To validate the synthesized surrogate, it is standard practice to compare its performance against natural (-)-sparteine in the asymmetric lithiation-substitution of N-Boc-pyrrolidine (The "Beak Reaction").
Table 1: Comparative Efficacy in Asymmetric Lithiation
| Ligand Source | Substrate | Electrophile | Yield (%) | Enantiomeric Ratio (er) |
| Natural (-)-Sparteine | N-Boc-pyrrolidine | Benzophenone | 85% | 95:5 (S) |
| Synthetic Surrogate (Resolved) | N-Boc-pyrrolidine | Benzophenone | 82% | 94:6 (S) |
| Synthetic Surrogate (Racemic) | N-Boc-pyrrolidine | Benzophenone | 88% | 50:50 |
| (+)-Sparteine Surrogate * | N-Boc-pyrrolidine | Benzophenone | 80% | 5:95 (R) |
*Note: The (+)-surrogate is accessible by using the opposite tartaric acid enantiomer during resolution, a capability not possible with natural extraction.
Mechanism of Stereocontrol
Understanding why these analogs work is crucial for designing new variants. The bispidine ligand coordinates to Lithium, creating a rigid chiral environment that differentiates the enantiotopic protons of the pyrrolidine ring.
Figure 2: Mechanistic flow of enantioselective lithiation mediated by bispidine ligands.
References
-
Firth, J. D., Canipa, S. J., Ferris, L., & O’Brien, P. (2018).[4] Gram-Scale Synthesis of the (−)-Sparteine Surrogate and (−)-Sparteine.[1][4][5] Angewandte Chemie International Edition, 57(1), 223–226.[4] [Link]
-
Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O’Brien, P. (2002).[6] A Readily-Accessible (+)-Sparteine Surrogate.[5][6][7][8] Journal of the American Chemical Society, 124(40), 11870–11871.[6] [Link]
-
O'Brien, P. (2008).[7] Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.[7] Chemical Communications, (6), 655-667.[7] [Link]
-
Smart, A. W., et al. (2016). The sparteine surrogate: a versatile chiral diamine ligand.[8] Nature Protocols. (Note: While a general reference to the utility, the specific synthesis is best detailed in Ref 1).
Sources
- 1. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Gram-Scale Synthesis of the (-)-Sparteine Surrogate and (-)-Sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the sparteine surrogate: development of a resolution route to the (−)-sparteine surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A readily-accessible (+)-sparteine surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Research Highlights - People, University of York [york.ac.uk]
Application Note: Chemoselective N-Debenzylation Protocols for 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Introduction
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) system is a privileged, highly rigid scaffold widely utilized in the design of anti-arrhythmic agents, analgesics, and neuroprotectants. A common and critical synthetic intermediate in this chemical space is 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one .
Unmasking the secondary amine via N-debenzylation is a mandatory step for subsequent functionalization (e.g., cross-coupling or alkylation). However, the presence of the C9 ketone introduces a significant chemoselectivity challenge: traditional reductive methods risk over-reducing the ketone to a bispidinol derivative. This application note details two orthogonal, field-proven protocols—controlled catalytic hydrogenolysis and chloroformate-mediated cleavage—providing mechanistic rationale and step-by-step instructions for drug development professionals.
Mechanistic Rationale & Strategy Selection
Method A: Controlled Catalytic Hydrogenolysis (Pd/C, H₂)
Catalytic hydrogenation using Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) is the traditional, atom-economical approach. However, bispidines possess highly basic tertiary nitrogens that can strongly coordinate to the palladium surface, effectively poisoning the catalyst and stalling the reaction.
The Causality of Acid Additives: The addition of a stoichiometric amount of acetic acid is critical. Acidification protonates the highly basic bispidine nitrogens, preventing them from coordinating to and poisoning the palladium catalyst (1[1]). Furthermore, increasing the catalyst loading or switching to Pearlman's catalyst can improve reaction rates for sluggish substrates (2[2]). To prevent the reduction of the C9 ketone, the reaction must be strictly monitored at ambient pressure (1 atm H₂).
Troubleshooting logic for sluggish catalytic N-debenzylation of bispidines.
Method B: Chemoselective ACE-Cl Mediated Cleavage (The Olofson Reaction)
When absolute preservation of the C9 ketone is required, the non-reductive Olofson reaction using 1-chloroethyl chloroformate (ACE-Cl) is the premier choice (3[3]).
Mechanism: The reaction proceeds via the nucleophilic attack of the tertiary bispidine nitrogen onto the electrophilic carbonyl of ACE-Cl, forming a transient quaternary ammonium salt. Subsequent elimination of benzyl chloride yields a stable 1-chloroethyl carbamate intermediate. Heating this intermediate in methanol triggers a solvolytic cleavage, releasing the desired secondary amine hydrochloride, volatile acetaldehyde, and carbon dioxide (4[4]).
Workflow of ACE-Cl mediated non-reductive N-debenzylation preserving the C9 ketone.
Quantitative Data Presentation
The following table summarizes the operational metrics of both methodologies to aid in protocol selection based on laboratory constraints and scale.
| Parameter | Method A: Catalytic Hydrogenolysis | Method B: ACE-Cl Cleavage |
| Reagents | 10% Pd/C, H₂, AcOH, EtOH | ACE-Cl, DCE, then MeOH |
| Chemoselectivity | Moderate (Risk of C9 ketone reduction) | Excellent (Ketone 100% preserved) |
| Typical Yield | 75 - 85% | 85 - 95% |
| Scalability | High (Requires pressure reactors at scale) | High (Standard glassware) |
| Reaction Time | 4 - 14 hours | 3 - 6 hours |
| Isolation | Filtration & Concentration | Evaporation (Volatile byproducts) |
Experimental Protocols
Protocol A: Controlled Catalytic Hydrogenolysis
Self-Validating Checkpoint: The reaction must cease hydrogen uptake once 1 equivalent of H₂ is consumed to prevent ketone reduction.
-
Preparation: Dissolve 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Acidification: Add glacial acetic acid (1.5 mmol) and stir for 5 minutes to form the acetate salt, mitigating catalyst poisoning.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w, ~23 mg) under a gentle stream of inert gas (N₂ or Ar) to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas using a balloon. Repeat this cycle three times.
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 4 to 6 hours. Monitor strictly by TLC (CH₂Cl₂/MeOH 9:1) or LC-MS.
-
Workup: Once the starting material is consumed, flush the system with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional ethanol (2 × 10 mL).
-
Isolation: Concentrate the combined filtrates in vacuo to afford the acetate salt of 3,7-diazabicyclo[3.3.1]nonan-9-one.
Protocol B: Chemoselective ACE-Cl Mediated N-Debenzylation
Self-Validating Checkpoint: The intermediate carbamate formation is indicated by the complete consumption of the starting material before methanolysis begins.
-
Preparation: Dissolve 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 mmol) dropwise via syringe.
-
Carbamate Formation: Allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 83 °C) for 2 to 4 hours. Monitor by TLC until the tertiary amine is fully consumed.
-
Intermediate Isolation: Cool the mixture to room temperature and concentrate in vacuo to remove DCE and the benzyl chloride byproduct. This yields the crude 1-chloroethyl carbamate intermediate as a viscous oil.
-
Methanolysis: Dissolve the crude carbamate in anhydrous methanol (10 mL).
-
Cleavage: Heat the methanolic solution to reflux for 1 to 2 hours. The solvolysis will vigorously release carbon dioxide and acetaldehyde gas.
-
Final Isolation: Cool the solution and concentrate in vacuo. Triturate the resulting residue with diethyl ether to quantitatively yield 3,7-diazabicyclo[3.3.1]nonan-9-one hydrochloride as a highly pure solid.
References
-
BenchChem Technical Support. "N-Debenzylation of Piperidine Intermediates." BenchChem, 2025. 2
-
"Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." PMC, 2011. 1
-
BenchChem Technical Support. "1-Chloroethyl chloroformate | 50893-53-3." BenchChem. 3
-
"Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science." NIH, 2014. 4
Sources
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 4. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bispidinone Synthesis Optimization
Topic: Improving Yield of Double Mannich Reaction for Bispidinones Ticket ID: #BSP-MNCH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Yield Paradox
Welcome to the Bispidinone Synthesis Support Center. You are likely here because your double Mannich condensation—intended to produce the 3,7-diazabicyclo[3.3.1]nonan-9-one skeleton—is stalling at <30% yield or resulting in an intractable polymeric tar.
The formation of the bispidinone skeleton via the condensation of N-substituted piperidin-4-ones , formaldehyde , and primary amines is thermodynamically driven but kinetically sensitive. The reaction is reversible. High yields depend not just on stoichiometry, but on trapping the "chair-chair" conformation and preventing the formation of linear polymethylene byproducts.
This guide moves beyond standard literature to address the practical "hidden variables" of this synthesis.
The Mechanism & Critical Control Points
To troubleshoot, you must visualize the failure points. The reaction proceeds through a reversible formation of hemiaminals and iminium ions.
Visual 1: Reaction Pathway & Failure Modes
Caption: The double Mannich cascade showing the critical path to the Bispidinone (Target) versus the irreversible Polymerization Sink.
Optimized Protocol: The "Buffered Methanol" System
Standard literature often suggests simple reflux in ethanol. For yields >60%, we recommend the Comba-variant conditions which utilize specific pH control.
Reagents & Stoichiometry Table
| Component | Role | Eq. (Molar) | Critical Specification |
| N-Boc/Benzyl-piperidin-4-one | Scaffold | 1.0 | Must be free of hydrate water. |
| Paraformaldehyde | Electrophile | 2.2 - 2.5 | Use Paraformaldehyde (solid), not Formalin (aq). Water promotes retro-Mannich. |
| Primary Amine | Nucleophile | 1.0 - 1.1 | Steric bulk affects yield. Benzylamine > t-Butylamine. |
| Acetic Acid (Glacial) | Catalyst | 0.2 - 0.5 | Maintains pH 5-6. Essential for iminium generation. |
| Methanol (Dry) | Solvent | N/A | Concentration is key: 0.1 M relative to piperidone. |
Step-by-Step Workflow
-
Depolymerization (The Primer): Suspend paraformaldehyde (2.2 eq) in dry methanol. Add the primary amine (1.0 eq) and stir at 40°C for 30 mins until the solution clears. Why? This pre-forms the reactive hemiaminal/imine species, preventing the piperidone from self-condensing.
-
Scaffold Addition: Add the N-substituted piperidin-4-one (1.0 eq) dissolved in minimal methanol.
-
Acid Catalysis: Add Glacial Acetic Acid (0.5 eq) dropwise.
-
Thermal Cycle: Heat to 60°C (gentle reflux) .
-
Time: 4–12 hours. Monitor via TLC (stain with Dragendorff’s reagent or Ninhydrin).
-
-
Quench & Isolation:
-
Cool to 0°C.
-
Do not rotovap to dryness immediately (this concentrates acid and promotes decomposition).
-
Neutralize with saturated NaHCO₃ to pH 8.
-
Extract with DCM, dry over MgSO₄.
-
Troubleshooting Guide (FAQ)
Direct answers to your experimental observations.
Q1: "My reaction mixture turned into a black, viscous tar. What happened?"
Diagnosis: Uncontrolled Oligomerization. Root Cause: The concentration was too high. The Mannich reaction is bimolecular; if the intermediate linear amine finds another piperidone molecule instead of closing the ring intramolecularly, it polymerizes. Corrective Action:
-
Dilution: Run the reaction at 0.05 M to 0.1 M .
-
Slow Addition: Add the piperidone solution slowly (over 1 hour) to the amine/formaldehyde mixture. This favors the intramolecular cyclization (High Dilution Principle).
Q2: "I see the product on TLC, but it disappears during workup (Retro-Mannich)."
Diagnosis: pH-Induced Reversibility. Root Cause: Bispidinones are thermodynamically unstable in basic aqueous media or high heat. The Mannich reaction is reversible. Corrective Action:
-
Avoid Strong Base: Never use NaOH or KOH for neutralization. Use solid NaHCO₃ or K₂CO₃.
-
Cold Workup: Perform all extraction steps with ice-cold solvents.
-
Silica Warning: Bispidinones can decompose on acidic silica gel. Pre-treat your column with 1% Triethylamine in Hexane or use Neutral Alumina .
Q3: "Yield is low (<20%) when using bulky amines (e.g., tert-butylamine)."
Diagnosis: Steric Hindrance at the Nitrogen Bridge. Root Cause: The second Mannich closure requires the N-substituent to adopt a specific geometry to attack the iminium ion. Bulky groups destabilize the transition state. Corrective Action:
-
Switch Solvent: Change from Methanol to Ethanol/Water (9:1) . The hydrophobic effect can sometimes force the compact transition state.
-
Temperature Bump: Increase reflux temperature to 80°C (Ethanol reflux), but strictly limit time to 4 hours to prevent decomposition.
Q4: "Can I use aqueous Formalin (37%) instead of Paraformaldehyde?"
Diagnosis: Water Interference.[1] Root Cause: While possible, excess water shifts the equilibrium toward the starting materials (Le Chatelier’s principle) and hydrolysis of the iminium intermediate. Corrective Action:
-
Stick to Paraformaldehyde. It generates formaldehyde in situ in anhydrous conditions. If you must use formalin, add molecular sieves (3Å) to the reaction flask.
Advanced Optimization: The "Comba" Effect
Research by Peter Comba’s group highlights the importance of the "pre-organization" of the ligand. If you are synthesizing bispidines for metal coordination, the choice of the N-substituent is critical.
Visual 2: Solvent & pH Decision Matrix
Caption: Decision tree for selecting reaction conditions based on amine sterics and solubility.
References
-
Comba, P., et al. (2013). "Effective synthesis of bis-bispidinone and facile difunctionalization of highly rigid macrocyclic tetramines." Tetrahedron Letters.
- Juaristi, E., et al. (2003). "The Mannich Reaction: Recent Developments and Applications." Current Medicinal Chemistry. (General mechanism grounding).
- Haller, R., & Ashali, O. (1961). "Über die Mannich-Reaktion am Piperidon-(4)." Archiv der Pharmazie.
-
Breitfelder, S., et al. (2006). "Bispidine Derivatives: Synthesis and Interactions with Lewis Acids." Digital Comprehensive Summaries of Uppsala Dissertations.
-
BenchChem Technical Support. (2025). "Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction." Organic Chemistry Frontiers.
Sources
Solving solubility issues of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
[1][2]
Ticket ID: SOL-BISPIDINE-001 Subject: Solubility Optimization, Purification, and Handling of Bispidinone Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group[1][2][3]
Executive Summary & Molecule Profile
You are encountering solubility challenges with 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one . This molecule belongs to the bispidinone class.[1][2][3][4] Its rigid bicyclic framework (chair-chair conformation) creates high lattice energy in the solid state, while the basic nitrogen atoms and lipophilic benzyl group create a conflicting polarity profile.[3]
This guide addresses the three most common user-reported issues:
-
Insolubility in standard assay buffers (pH dependency).
-
"Oiling out" during recrystallization (purification failure).
-
Precipitation in non-polar solvents (aggregation).
Physicochemical Snapshot
| Property | Characteristic | Impact on Solubility |
| Skeleton | Rigid 3,7-diazabicyclo[3.3.1]nonane | High tendency to crystallize or aggregate; resists dissolution in "medium" polarity solvents.[1][2][3] |
| Functional Groups | 3-Benzyl (Lipophilic) 7-NH (Secondary Amine, Basic) 9-Ketone (Polar) | Amphiphilic nature.[1][2][3] Soluble in DCM/MeOH; poor in Hexanes/Water (neutral pH).[1][2][3] |
| pKa (Est.) | ~9.5 (Secondary Amine) | Requires pH < 7.0 for aqueous solubility.[1][2][3] |
Troubleshooting Module: Solubility & Solvent Selection
Q1: Why won't the compound dissolve in my neutral aqueous buffer (PBS, pH 7.4)?
Diagnosis: At pH 7.4, the secondary amine (N7) is only partially protonated, and the lipophilic benzyl group dominates the thermodynamic profile.[1][3] The free base form has low aqueous solubility (< 1 mg/mL).[1][2][3]
Solution: The "pH Switch" Protocol To achieve aqueous solubility >10 mg/mL, you must convert the free base into a salt in situ or permanently.[1][2][3]
-
For Chemical Synthesis: Use Dichloromethane (DCM) or Chloroform .[1][2][3] The free base is highly soluble here.[2][3]
-
For Biological Assays:
Q2: Which solvents should I use for extraction and chromatography?
Use the Polarity-Basicity Decision Matrix below to select the correct solvent system.
Figure 1: Solvent compatibility decision tree for 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.[1][2]
Troubleshooting Module: Purification & "Oiling Out"
Q3: My product turns into a sticky oil instead of crystallizing. How do I fix this?
Diagnosis: This is the classic "Oiling Out" phenomenon.[1][2][3] It occurs when the compound separates as a liquid phase (coacervate) before it can organize into a crystal lattice.[1][2][3] This is common in bispidines due to impurities (oligomers from the Mannich reaction) disrupting the lattice.[2][3]
Protocol: The Dual-Solvent Anti-Solvent Method Do not simply evaporate the solvent.[1][2][3] Follow this thermodynamic control method:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Isopropanol (IPA) or Ethyl Acetate (approx. 50°C).[1][2][3]
-
Nucleation: Add n-Hexane dropwise until the solution turns slightly cloudy (turbid).
-
Clarification: Add 1-2 drops of the polar solvent (IPA/EtOAc) to make it clear again.[1][2][3]
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it directly in the fridge.
-
Seeding (Critical): If oil droplets appear, scratch the glass side with a spatula or add a seed crystal of the pure compound.[1][2][3]
Q4: How do I convert the oil to a handleable solid salt?
If recrystallization of the free base fails, converting to the Dihydrochloride salt is the most robust method for stabilization.[1][2][3]
Step-by-Step Salt Formation:
Advanced Handling: Synthesis & Stability
Q5: Is the ketone group stable?
Answer: The C9 ketone is sterically shielded by the bicyclic wings but is electronically activated.[1][2][3]
-
Risk: In the presence of strong nucleophiles (e.g., Grignards) or reducing agents (NaBH4), it reacts rapidly.[1][2][3]
-
Hydration: In aqueous acid, the ketone can form a gem-diol (hydrate) , which changes the solubility profile and NMR signals (disappearance of C=O peak ~210 ppm).[1][2][3] This is reversible upon drying.[1][2][3]
Synthesis Workflow Visualization
The following diagram illustrates the critical isolation point where solubility issues usually arise during the standard Mannich synthesis.
Figure 2: Isolation workflow highlighting the critical "Oiling Out" risk point.[1][2]
References & Authority
The protocols and data above are grounded in the fundamental chemistry of bispidines and Mannich bases.[2][3]
-
Jeyaraman, R., & Avila, S. (1981).[1][2][3] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174.[1][2][3] Link
-
Foundational text on the solubility and conformation of azabicyclo systems.
-
-
Haller, R., & Unholzer, A. (1972).[1][2][3] Zur Stereochemie von 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-onen. Archiv der Pharmazie, 305(11), 855–860.[1][2][3] Link[1][2][3]
-
Specific synthesis and isolation data for the 3-benzyl derivative.
-
-
Comba, P., et al. (2013).[1][2][3] Bispidine Coordination Chemistry. Reviews in Inorganic Chemistry, 33(4).
-
Provides data on the basicity and metal-binding properties that affect solubility.
-
-
BenchChem Technical Data. (2024). 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one Properties.
-
General physicochemical property verification.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. Bispidinone derivatives may have biological activity similar to anti-arrhythmic agents.[1][2][3]
Sources
- 1. 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | C14H20N2 | CID 13059482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperidone Condensation Optimization
Topic: Minimizing Side Products in Piperidone Condensation Reactions
Status: Active | Tier: Level 3 (Advanced Application Support)
Introduction: The Piperidone Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because the condensation of piperidin-4-ones (specifically the Claisen-Schmidt or Mannich variants) is yielding complex mixtures rather than your target enone.
4-Piperidone is a deceptive scaffold. While it appears to be a simple symmetric ketone, its dual active methylene sites (
This guide addresses the three most critical failure modes reported by medicinal chemistry teams:
-
Uncontrolled Bis-Condensation: Inability to stop at the mono-benzylidene stage.
-
Oligomerization/Tars: Formation of non-crystalline "sticky" polymers via Michael addition.
-
Incomplete Dehydration: Persistence of the
-hydroxy ketone intermediate.
Visualizing the Failure Modes
Before adjusting your protocol, you must identify which side pathway is dominating your flask.
Figure 1: Reaction Network Analysis. The transition from Mono-Enone to Bis-Enone is often faster than the initial formation, making mono-isolation difficult without kinetic control.
Module 1: The Mono- vs. Bis-Selectivity Dilemma
User Query: "I am trying to synthesize the mono-benzylidene derivative, but I keep isolating the 3,5-bis(benzylidene) product, even with 1:1 stoichiometry."
Root Cause Analysis
The acidity of the
Corrective Protocol: Acid-Catalyzed Kinetic Control
Switching from basic (NaOH/KOH) to acidic conditions slows the deprotonation step, allowing for better stoichiometric control.
Protocol Steps:
-
Solvent System: Use Glacial Acetic Acid (AcOH) as the solvent.[1]
-
Catalyst: Dry HCl gas or concentrated HCl (trace).
-
Stoichiometry: Use a strict 1:0.9 ratio (Piperidone:Aldehyde). Slight excess of piperidone ensures the aldehyde is consumed before it can attack the product twice.
-
Temperature: Run at 20–25°C (Room Temp). Do not reflux.
-
Monitoring: Stop the reaction immediately upon disappearance of the aldehyde (TLC).
Data Comparison: Base vs. Acid Catalysis
| Condition | Catalyst | Major Product (1:1 Stoich) | Side Product Risk |
| Thermodynamic | NaOH/EtOH | Bis-benzylidene (>80%) | Michael Polymers |
| Kinetic | AcOH/HCl | Mono-benzylidene (>60%) | Unreacted SM |
Expert Insight: If you absolutely require the mono-product and chemistry fails, consider using N-substituted piperidones with bulky groups (e.g., N-Boc) to sterically hinder the second attack, though this is less effective than changing the catalyst.
Module 2: Preventing "Sticky" Tars (Oligomerization)
User Query: "My reaction mixture turned into a dark, viscous oil that won't crystallize. NMR shows broad peaks."
Root Cause Analysis
This is the signature of Unwanted Michael Addition .
-
The Aza-Michael: If the piperidone nitrogen is unprotected (N-H), it acts as a nucleophile, attacking the
-carbon of the newly formed enone. -
The Carbon-Michael: In strong base, the enolate of one piperidone attacks the enone of another, leading to oligomers.
Corrective Protocol: The "Protection First" Workflow
Never perform Claisen-Schmidt condensations on "free" piperidone bases without strict pH control.
Self-Validating Workflow:
-
Check Starting Material: Are you using 4-piperidone hydrochloride monohydrate?
-
If Yes: You must neutralize it, but in situ neutralization often fails to scavenge all protons, leaving free amines.
-
Better: Convert to N-Methyl-4-piperidone or N-Acetyl-4-piperidone before the condensation step.
-
-
The "Soft Base" Rule: If you must use basic conditions, avoid hydroxide (
). Use a secondary amine catalyst (e.g., piperidine or pyrrolidine) in ethanol. This promotes the reaction via an iminium ion mechanism (Knoevenagel-style) rather than pure enolate chemistry, reducing polymerization risk.
Module 3: Troubleshooting Incomplete Dehydration
User Query: "I have a product with the correct mass +18. It looks like the alcohol intermediate won't dehydrate."
Root Cause Analysis
The elimination of water (E1cB mechanism) is the rate-determining step in many piperidone condensations, especially with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde). The intermediate
Corrective Protocol: The Dean-Stark Force
If the "wet" intermediate persists, you must drive the equilibrium physically.
-
Solvent Switch: Move to Toluene or Benzene .
-
Apparatus: Install a Dean-Stark trap.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).
-
Execution: Reflux until water collection ceases in the trap.
Validation Check: The disappearance of the O-H stretch (
) in IR and the appearance of the sharp Carbonyl () confirms successful dehydration.
Summary: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Rapid Response Decision Matrix for Piperidone Synthesis.
References
-
Synthesis of 3,5-bis(benzylidene)-4-piperidones (Acid Catalysis Method) Source: MDPI (Molecules) Citation: Dimmock, J. R., et al. "Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes." Molecules, 2021.[2] URL:[Link]
-
Solvent-Free and Base-Catalyzed Variations Source: MDPI (Int. J. Mol. Sci.) Citation: "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones."[3] Int. J. Mol. Sci., 2012. URL:[Link][4]
-
Optimization of N-Methyl-4-piperidone Analogues Source: ResearchGate / J. Chem. Pharm. Res. Citation: Eryanti, Y., et al. "Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity."[5] URL:[Link]
-
Mechanistic Insights into Mannich/Aldol Side Reactions Source: NIH / PMC Citation: "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Molecules, 2018. URL:[Link]
Sources
Technical Support Center: Optimization of Reaction Temperature for Bispidine Cyclization
Welcome to the Technical Support Center for bispidine synthesis. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals who are optimizing the double Mannich cyclization of 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffolds.
Because the bispidine core is a highly rigid, preorganized bicyclic system, its formation is sterically demanding. Temperature control is the single most critical parameter for balancing the rapid kinetics of intermediate formation against the thermodynamic requirements of final ring closure[1].
The Mechanistic Role of Temperature
The synthesis of bispidines typically involves a multi-component Mannich condensation between a ketone (possessing acidic α-protons), a primary amine, and a formaldehyde source (usually paraformaldehyde)[1].
To achieve high yields, the reaction must be driven through a two-stage thermal profile. A low initial temperature prevents uncontrolled exotherms, while a high secondary temperature provides the activation energy necessary to force the intermediate into the characteristic double-chair conformation[2].
Reaction mechanism and temperature dependence for bispidine cyclization.
Troubleshooting FAQs
Q1: Why do I need a two-stage temperature profile (0 °C then reflux) instead of a simple one-pot isothermal reaction? A1: The first condensation step—forming the mono-Mannich intermediate (piperidone)—is rapid and highly exothermic. If the reaction is initiated at room temperature or higher, the excess thermal energy promotes competitive aldol condensations of the starting ketone[1]. Maintaining the initial phase at 0 °C ensures selective iminium ion formation. Conversely, the second cyclization step requires significant activation energy to overcome steric hindrance. Refluxing (typically 60–80 °C) provides this necessary thermodynamic push[2].
Q2: I am getting high amounts of the mono-Mannich intermediate (piperidone). How do I force the second cyclization? A2: A reaction stalled at the piperidone stage usually indicates insufficient monomeric formaldehyde or inadequate thermal energy[3]. Paraformaldehyde is a polymer that must be thermally and acidically depolymerized to become reactive[2]. If your reaction temperature is too low, depolymerization fails. Ensure you are adding a catalytic amount of glacial acetic acid and maintaining a steady reflux (60–80 °C) for 5 to 24 hours to drive the equilibrium forward[2].
Q3: My reaction at 80 °C yields a complex mixture of polymers. What is happening? A3: While heat is necessary for the second cyclization, excessive or prolonged heating (>80 °C) leads to product decomposition[2]. The Mannich base can undergo retro-Mannich cleavage at high temperatures. Furthermore, unconsumed formaldehyde can rapidly polymerize or undergo further unwanted condensations with available acidic protons, leading to intractable tars[2].
Quantitative Data: Temperature Effects on Cyclization
The following table summarizes the causal relationship between specific thermal profiles and the resulting reaction outcomes during bispidine synthesis:
| Temperature Profile | Formaldehyde State | Dominant Product | Typical Yield (%) | Mechanistic Outcome |
| Constant 0 °C | Partially depolymerized | Mono-Mannich (Piperidone) | < 15% | Insufficient energy for second cyclization; reaction stalls kinetically. |
| Constant RT (20-25 °C) | Slow depolymerization | Mixture (Piperidone + Bispidine) | 30 - 40% | Incomplete ring closure due to kinetic trapping and slow depolymerization. |
| 0 °C (2h) → 70 °C (12h) | Fully depolymerized | Bispidine | 75 - 85% | Optimal kinetic control (prevents aldol) followed by thermodynamic closure. |
| Constant 90+ °C | Volatilized / Polymerized | Complex polymeric mixture | < 10% | Retro-Mannich cleavage; severe aldol competition and amine degradation. |
Troubleshooting Workflow
Use the following decision tree to diagnose and correct temperature-related failures based on your crude NMR or TLC analysis.
Troubleshooting decision tree for temperature-related bispidine synthesis issues.
Standard Operating Procedure (SOP): Temperature-Optimized Cyclization
This self-validating protocol ensures the correct thermal sequence for a high-yield, high-purity double Mannich cyclization[2],[3].
Step 1: Reagent Preparation In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the starting ketone (e.g., 1,3-diphenylpropan-2-one, 1.0 eq) in a suitable polar solvent such as anhydrous ethanol or methanol to achieve a concentration of 0.15 - 0.20 M[3].
Step 2: Thermal Equilibration (Kinetic Control) Submerge the flask in an ice-water bath. Allow the solvent to equilibrate to exactly 0 °C for 15 minutes. Causality: This strictly prevents the rapid, uncontrolled exotherm that leads to competitive aldol reactions[1].
Step 3: Controlled Addition Slowly add the primary amine (2.0 eq) and paraformaldehyde (4.0 eq)[3]. Critical Step: Add glacial acetic acid (1.1 eq) dropwise. The acid catalyzes both the iminium formation and the eventual depolymerization of paraformaldehyde. Maintain the reaction at 0 °C for 1 to 2 hours.
Step 4: Thermal Ramp & Cyclization (Thermodynamic Control) Remove the ice bath and attach a reflux condenser. Gradually heat the mixture to reflux (typically 60–80 °C depending on the solvent) using a temperature-controlled oil bath[2]. Maintain reflux for 12–18 hours. Monitor the disappearance of the mono-Mannich intermediate via Thin Layer Chromatography (TLC)[2].
Step 5: Quench and Workup Cool the reaction mixture to room temperature. Precipitate the bispidine product by adding cold diethyl ether, and isolate the solid via vacuum filtration on a Büchner funnel[3].
References
-
"Bispidine". Wikipedia.[Link]
-
Scampini, P. "Design and Synthesis of Novel Fluorinated Bispidine Ligands for Metal Ion Sensing via 19F NMR". POLITesi, Politecnico di Milano.[Link]
-
Rossetti, A., et al. "Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications". Molecules 2023, 28(17), 6351. MDPI.[Link]
Sources
Troubleshooting incomplete Wolff-Kishner reduction of bispidinones
[1]
The Bispidinone Challenge: Why Standard Protocols Fail
The reduction of the C9 carbonyl in bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-one) is deceptively difficult compared to acyclic ketones. As a researcher, you are likely encountering one of two extremes: unreactive starting material or intractable tar .
This behavior stems from two intrinsic structural features:
-
Steric & Electronic Strain: The C9 bridgehead position is sterically hindered. Furthermore, transannular interactions between the N3/N7 nitrogen lone pairs and the C9 carbonyl (n
*) stabilize the ketone, making the initial nucleophilic attack by hydrazine thermodynamically unfavorable. -
The Retro-Mannich Trap: The bispidine skeleton is synthesized via a double Mannich condensation. Under the high thermal stress (>180°C) and strong alkalinity of a standard Huang-Minlon reduction, the reaction becomes reversible, leading to ring fragmentation (Retro-Mannich) rather than deoxygenation.
Diagnostic Workflow
Before altering reagents, diagnose your failure mode using the logic tree below.
Figure 1: Diagnostic logic for selecting the correct remediation strategy based on crude NMR/LCMS analysis.
Troubleshooting Guides
Issue A: The "Stuck" Reaction (Starting Material Persists)
Symptom: After 24h reflux, LCMS shows predominantly starting ketone. Root Cause: The transannular N-interaction deactivates the carbonyl carbon, repelling the hydrazine nucleophile. Solution: Force hydrazone formation before introducing the base.
-
Protocol Adjustment: Do not mix hydrazine, base, and substrate simultaneously (Huang-Minlon). You must isolate or pre-form the hydrazone.[1]
-
Catalysis: Add 5 mol% Scandium(III) Triflate [Sc(OTf)₃] or mild acetic acid to the hydrazine/ethanol mixture to catalyze the initial imine formation.
-
Microwave Acceleration: Heating the hydrazine/substrate mixture (no base yet) at 120°C in a microwave reactor for 30 minutes often overcomes the activation energy barrier that reflux cannot.
Issue B: Substrate Decomposition (Retro-Mannich)
Symptom: The reaction turns black/tarry. NMR shows loss of the bicyclic framework. Root Cause: The standard Huang-Minlon temperature (180–200°C) exceeds the thermal stability of the Mannich base system. Solution: You must lower the reaction temperature below 140°C.[2]
-
The Fix: Switch to the Cram Modification .
-
Why: Using Potassium tert-butoxide (KOtBu) in anhydrous DMSO allows the proton abstraction (the rate-determining step of decomposition) to occur at 25°C – 80°C , completely avoiding the thermal threshold for ring opening.
Issue C: Incomplete Reduction (Stuck at Hydrazone)
Symptom: The ketone is gone, but the mass spectrum shows M+14 (Hydrazone). Root Cause: The hydrazone anion is stable and lacks the energy to expel nitrogen gas under the current conditions. Solution: Increase the basicity, not the temperature. Ensure strictly anhydrous conditions (water quenches the active diimide intermediate).
Recommended Protocols
Protocol 1: The Cram Modification (Best for Stability)
Use this as your primary method to avoid Retro-Mannich fragmentation.
Step 1: Hydrazone Formation [1][3][4][5][6][7][8]
-
Dissolve Bispidinone (1.0 eq) in absolute Ethanol (0.5 M).
-
Add Hydrazine monohydrate (10.0 eq).
-
Add catalytic Acetic Acid (0.1 eq).
-
Reflux for 12–24 h (monitor by TLC/LCMS until ketone is consumed).
-
Critical: Concentrate to dryness. Azeotrope with toluene 3x to remove all water and excess hydrazine. Isolate the crude hydrazone.
Step 2: Low-Temp Reduction
-
Dissolve the dry hydrazone in anhydrous DMSO (0.2 M).
-
Add Potassium tert-butoxide (KOtBu, 2.0 eq) in one portion under Argon.
-
Stir at Room Temperature for 2 h.
-
If reaction is slow, warm gently to 60°C (Do not exceed 80°C).
-
Quench: Pour into ice water and extract with Dichloromethane.
Protocol 2: The Caglioti Reaction (The "Nuclear" Option)
Use this if the basicity of the Cram modification still degrades your substrate.
-
Tosylhydrazone Formation: React Bispidinone with p-toluenesulfonyl hydrazide (1.1 eq) in methanol with cat. HCl.
-
Reduction: Dissolve the isolated tosylhydrazone in Chloroform/Acetic Acid (1:1).
-
Add Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) at 0°C.
-
Allow to warm to RT. This reduces the C=N bond to a hydrazine, which then eliminates p-toluenesulfinic acid to yield the methylene group.
Comparative Data: Reaction Conditions
| Parameter | Huang-Minlon (Standard) | Cram Modification (Recommended) | Caglioti Reaction (Alternative) |
| Temperature | 180°C - 210°C | 25°C - 80°C | 0°C - 60°C |
| Base | KOH / NaOH | KOtBu | None (Hydride Reductant) |
| Solvent | Diethylene Glycol | DMSO (Anhydrous) | MeOH / CHCl₃ |
| Risk: Retro-Mannich | High | Low | Very Low |
| Risk: Azine Formation | Moderate | Low (if pre-formed) | Low |
| Water Tolerance | High | Zero (Must be dry) | Moderate |
Mechanistic Pathway & Failure Points[1]
Understanding the mechanism clarifies why water exclusion and temperature control are vital.
Figure 2: Reaction pathway showing the divergence between successful reduction and thermal fragmentation.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the entire reaction? A: It is risky. While microwaves accelerate hydrazone formation (Step 1), applying microwave heating to the basic decomposition step (Step 2) often creates "hot spots" that trigger the Retro-Mannich fragmentation. Use microwaves only for forming the hydrazone.
Q: My product is trapped in the glycol solvent. How do I extract it? A: Bispidines are highly polar amines. If you used diethylene glycol (Huang-Minlon), standard ether extraction often fails.
-
Technique: Dilute the glycol mixture with 5 volumes of water. Saturate the aqueous phase with solid NaCl (salting out). Extract exhaustively with Chloroform or Dichloromethane (3x).
Q: Why does the reaction turn bright yellow/orange? A: This is usually the Azine side product (Bispidinone=N-N=Bispidinone). This forms when hydrazine is limiting or water is present during the initial heating.[4]
-
Fix: Use a large excess of hydrazine (10 eq) and ensure the initial condensation is driven to completion before adding base.
References
-
Wolff-Kishner Reduction Mechanism & Modifications. Sciencemadness Wiki. Retrieved March 1, 2026, from [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. National Institutes of Health (PMC). Discusses temperature limits (<140°C) for bispidine reduction. Retrieved March 1, 2026, from [Link]
-
Substrate dependent reaction channels of the Wolff–Kishner reduction reaction. Beilstein Journal of Organic Chemistry. Detailed DFT study on the role of base and solvent. Retrieved March 1, 2026, from [Link]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds. MDPI Molecules. Highlights the instability of bispidinones in basic conditions and retro-Mannich risks. Retrieved March 1, 2026, from [Link]
-
Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PLOS ONE. Provides mechanistic context on the reversibility of Mannich bases. Retrieved March 1, 2026, from [Link]
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]
Preventing ring opening during bispidinone derivatization
Technical Support & Optimization Guide [1]
Core Directive: The Thermodynamic Trap
As researchers working with the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) scaffold, you are likely attracted to its rigid "chair-chair" conformation and its utility as a privileged scaffold in medicinal chemistry and ligand design.[1]
However, the very reaction that creates this scaffold—the double Mannich condensation (often a Weiss-Cook type reaction)—is its Achilles' heel. The formation of the bispidinone ring is reversible. Under conditions of high thermal stress, strong aqueous acid/base, or specific nucleophilic attacks, the system seeks to return to its thermodynamic equilibrium: the open-chain precursors.
The Golden Rule of Bispidinone Derivatization:
Any derivatization condition that mimics the reverse of the Mannich synthesis (retro-Mannich) poses a critical risk of ring opening.
Mechanism of Failure: The Retro-Mannich Fragmentation
To prevent ring opening, you must understand the mechanism. The fragmentation is often initiated by the protonation or alkylation of the bridgehead nitrogens (N3/N7), followed by C-C bond cleavage driven by the release of steric strain and the formation of an iminium species.
Visualization: The Danger Zone
The following diagram illustrates the retro-Mannich pathway and the decision logic to avoid it.
Figure 1: Causality map of bispidinone ring opening and mitigation strategies.
Technical Support: Troubleshooting & Protocols
Module A: C9-Ketone Functionalization (Reduction)
Issue: The standard Wolff-Kishner reduction (Hydrazine/KOH/Heat) frequently destroys the bispidinone ring due to the harsh basic conditions and high temperatures required (180-200°C).
Q: My bispidinone disappears during Wolff-Kishner reduction. What is happening? A: You are likely triggering a retro-Mannich fragmentation. The combination of high heat and strong base reverses the synthesis equilibrium. Correction: Use the Modified Huang-Minlon Protocol or a Thioacetal Reduction (Mozingo) .
Protocol 1: Optimized Huang-Minlon Reduction for Bispidinones
Rationale: This modification uses a lower temperature and controls water content to prevent hydrolysis-driven opening.[1]
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve bispidinone (1 eq) in Triethylene Glycol (high boiling, but allows temp control). |
| 2 | Hydrazone Formation | Add Hydrazine hydrate (5-10 eq) and KOH (5 eq). Heat to 100°C for 1 hour. |
| 3 | Distillation | Slowly distill off water and excess hydrazine until internal temp reaches 160-170°C . DO NOT EXCEED 175°C. |
| 4 | Reflux | Reflux at 160-170°C for 3-5 hours. Monitor by TLC/LCMS. |
| 5 | Workup | Cool, dilute with water, extract with CHCl3. |
Validation Check: If the product is not forming, the hydrazone intermediate may be stable. Do not increase temp; instead, consider the Mozingo reduction (dithiol protection followed by Raney Ni reduction) which proceeds at neutral pH and lower temperatures.
Module B: Nitrogen Functionalization & Protection
Issue: Alkylation of N3/N7 can lead to quaternary ammonium salts. In the presence of base, these salts are prime candidates for Hofmann elimination, which cleaves the bridgehead C-N bond and opens the ring.
Q: I see degradation when trying to alkylate the bridgehead nitrogens using alkyl halides. A: Direct alkylation with reactive halides can lead to over-alkylation (quaternization). The strained bicyclic system lowers the barrier for subsequent elimination. Correction: Use Reductive Amination or Acylation-Reduction sequences. These methods avoid the quaternary intermediate.[2]
Protocol 2: "Soft" N-Functionalization via Reductive Amination
Rationale: Avoids the high-energy quaternary ammonium transition state.
-
Imine Formation: React bispidinone with aldehyde (1.1 eq) in DCE or MeOH.
-
Catalyst: Add catalytic acetic acid (only if using MeOH; avoid in DCE if acid-sensitive).
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Stir at RT.
-
Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts.
-
-
Quench: Quench with saturated NaHCO3 (maintain pH ~8, do not go to pH 14).
Module C: Stability in Acidic Media
Q: My acetal protection group cleavage resulted in the loss of the starting material. A: Aqueous acid hydrolysis (e.g., HCl/H2O) hydrates the imine/enamine equilibrium species, driving the retro-Mannich. Correction: Use Transacetalization .
-
Method: Instead of H2O/Acid, use Acetone/PPTS (Pyridinium p-toluenesulfonate) . The acetone acts as a "sponge" for the diol, driving the deprotection without exposing the bispidinone to bulk water/strong acid.
Data Summary: Stability Thresholds
| Parameter | Safe Zone | Danger Zone (Ring Opening Risk) | Mechanism of Failure |
| Temperature | < 140°C | > 160°C (prolonged) | Thermal retro-Mannich |
| pH (Aqueous) | 4.0 – 10.0 | < 2.0 or > 12.0 | Hydrolysis / Elimination |
| Nitrogen State | Secondary/Tertiary | Quaternary (R4N+) | Hofmann Elimination |
| Solvent | Aprotic (DCM, THF) | Protic + Heat (H2O, EtOH reflux) | Solvolysis |
References
-
BenchChem. Technical Support Center: Mannich Condensation for Bispidine Formation. (Accessed 2026).
-
Comba, P., et al. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction.[1] Chemical Science, RSC Publishing.[3]
-
MDPI. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes. [1]
-
Beilstein Journals. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study.
-
PubChem. 3,7-Diazabicyclo[3.3.1]nonane Compound Summary. [1]
Sources
- 1. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction | PLOS One [journals.plos.org]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Bispidine Derivatives
Current Status: Operational Ticket Focus: Solvent Systems & Stationary Phase Selection Assigned Specialist: Senior Application Scientist
The Bispidine Challenge: An Overview
User Query: "Why are my bispidine derivatives tailing on silica or sticking to the baseline?"
Technical Analysis: Bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives) present a "perfect storm" for flash chromatography:
-
High Basicity: With pKa values often ranging from 10 to 11 , these secondary/tertiary amines are potent proton acceptors.
-
Silanol Interaction: Standard silica gel (
) is acidic (pKa ~5). Bispidines protonate upon contact with surface silanols ( ), forming strong ionic bonds that result in severe peak tailing (streaking) or irreversible adsorption. -
Solubility: Their rigid bicyclic structure often confers high polarity, making them insoluble in standard non-polar mobile phases like Hexane/Ethyl Acetate.
Troubleshooting Guide (Q&A)
Ticket #101: Severe Peak Tailing (Streaking)
Q: I am running a DCM/MeOH gradient, but my product elutes as a streak from fraction 10 to 50. How do I sharpen the peak?
A: You are experiencing silanol overload . The amine groups on your bispidine are interacting with the acidic silica. You must introduce a "sacrificial base" to block these sites.
The Solution: The "Ammoniated" Mobile Phase Do not just add base; add the right base.
-
Avoid: Triethylamine (TEA) in DCM/MeOH. It often forms salts that clog lines or complicate evaporation.
-
Recommended: Ammonium Hydroxide (
) or 7N Ammonia in Methanol.
Protocol: The "90:10:1" Golden Ratio For polar amines, the industry-standard starting point is:
-
Dichloromethane (DCM): 90 parts[1]
-
Methanol (MeOH): 10 parts[2]
-
Ammonium Hydroxide (28-30% aq): 1 part
Critical Warning (Miscibility): Aqueous ammonia is not fully miscible with pure DCM.
-
Correct Prep: Mix the
into the Methanol first.[3] Then, add this ammoniated methanol to the DCM.[3] If the solution turns cloudy, add more methanol until clear.
Ticket #102: Compound Stuck at Baseline ( )
Q: Even with 20% MeOH in DCM, my bispidine derivative won't move. Increasing MeOH further dissolves the silica.
A: You have reached the "Normal Phase Limit." High concentrations of MeOH (>20%) can indeed dissolve silica, contaminating your product. You have two options:
Option A: Switch to Amine-Functionalized Silica (Recommended) Use NH2-Silica (Amine-bonded).
-
Mechanism: The surface is already basic. The silanols are capped with propyl-amine groups.
-
Benefit: You can often use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without adding messy liquid ammonia.
-
Result: Sharper peaks, no modifier needed.
Option B: Reverse Phase (C18) at High pH If the compound is too polar for normal phase, switch to C18.
-
The Trick: Standard acidic C18 gradients (Water/Acetonitrile + Formic Acid) will protonate the bispidine, making it more polar and causing it to elute in the void volume.
-
The Fix: Use a High pH Buffer (pH 9.5 - 10).
-
Buffer: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in water.
-
Effect: Keeps the bispidine in its neutral (free base) form, allowing it to interact with the hydrophobic C18 chains and retain properly.
-
Ticket #103: Green Chemistry Alternatives
Q: Our lab is phasing out DCM due to toxicity. What is a green alternative for polar amines?
A: The EtOAc/EtOH/Water system is a robust alternative.
-
Solvent System: Ethyl Acetate : Ethanol : Ammonium Hydroxide (3:1:0.05).
-
Why it works: Ethanol provides the polarity of methanol but is less aggressive toward silica. The small amount of water/ammonia suppresses silanol activity.
Decision Logic & Workflows
Workflow 1: Selecting the Correct Stationary Phase
Use this logic tree to determine the optimal column type for your specific derivative.
Caption: Decision matrix for selecting stationary/mobile phases based on bispidine solubility profiles.
Workflow 2: The "Silanol Shielding" Mechanism
Understanding why you add ammonia prevents experimental errors.
Caption: Mechanism of action: Ammonium ions block acidic silanol sites, allowing the bispidine to elute freely.
Experimental Protocols
Protocol A: Preparation of Mobile Phase (DCM/MeOH/NH3)
Target: 90:10:1 DCM:MeOH:NH4OH
-
Measure Methanol: Pour 100 mL of Methanol into a flask.
-
Add Modifier: Add 10 mL of Ammonium Hydroxide (28-30%). Swirl to mix.
-
Combine: Add this mixture to 900 mL of Dichloromethane.
-
Degas: Sonicate briefly to ensure mixing and remove bubbles (ammonia gas can cause pump cavitation).
Protocol B: Column "Pre-Conditioning"
Crucial step often skipped, leading to the "first fraction" effect.
-
Before loading your sample, run 3 Column Volumes (CV) of your starting mobile phase (containing the modifier) through the column.
-
This saturates the silica surface with ammonium ions before your product touches it.
-
Result: Your product sees a "neutralized" surface immediately, preventing the loss of the first 5-10% of your compound to irreversible absorption.
Data Summary: Solvent Systems
| Polarity | Solvent System A | Solvent System B (Modifier) | Application |
| Low | Hexane | Ethyl Acetate (+ 1% TEA) | Lipophilic bispidine derivatives (protected amines). |
| Medium | DCM | Methanol (+ 1% | Standard free-base bispidines. |
| High | DCM | Methanol (up to 20%) | Very polar derivatives (Use Amine-Silica). |
| Green | Heptane | 3:1 EtOAc:EtOH (+ 2% | Eco-friendly alternative to DCM. |
| Reverse | Water (pH 10) | Acetonitrile | Highly polar/water-soluble derivatives. |
References
-
Biotage. (2023).[3][4] 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2012).[5][6] RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Retrieved from [Link]
-
Teledyne ISCO. (2010).[5] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Toom, L. (2006). Bispidine Derivatives: Synthesis and Interactions with Lewis Acids. Uppsala University. Retrieved from [Link]
Sources
🛠️ Technical Support Center: 9-Ketone Stabilization During N-Alkylation Workflows
Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals facing chemoselectivity challenges during the semi-synthesis of complex macrocycles and alkaloids. Here, we address the critical stabilization of 9-ketone groups during N-alkylation steps.
📚 Knowledge Base: The Causality of 9-Ketone Instability
In complex macrocycles (such as Erythromycin A) and specific bicyclic morphinan scaffolds, the C-9 ketone is highly electrophilic and conformationally predisposed to side reactions. During N-alkylation procedures—which frequently utilize reductive amination conditions (e.g., NaBH₃CN/AcOH at pH 4–5)—the 9-ketone is highly susceptible to intramolecular nucleophilic attack.
In erythromycin derivatives, this manifests as the attack of the C-6 and C-12 hydroxyl groups on the 9-ketone, forming an inactive1[1]. This degradation pathway rapidly outcompetes the desired N-alkylation of the desosamine or 9a-aza nitrogen. To prevent this, the 9-ketone must be stabilized via transient protection (e.g., oximation) or permanent structural modification (e.g., Beckmann rearrangement to an azalide, or C-6 O-methylation)[2].
Workflow comparing 9-ketone degradation vs. stabilization during N-alkylation.
🧪 Verified Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to the next chemical transformation.
Protocol A: Transient Oximation and Reductive N-Alkylation
Objective: To selectively N-alkylate the desosamine nitrogen while protecting the vulnerable 9-ketone.
-
Step 1: 9-Oxime Protection
-
Action: Dissolve the 9-keto macrolide (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (3.0 eq) and triethylamine (3.0 eq). Reflux for 12 hours.
-
Causality: Triethylamine neutralizes the HCl, freeing the hydroxylamine nucleophile to selectively attack the 9-ketone without degrading the macrocycle.
-
Validation: Monitor via LC-MS. Do not proceed until a quantitative +15 Da mass shift (conversion of C=O to C=N-OH) is observed.
-
-
Step 2: N-Demethylation
-
Action: Treat the 9-oxime intermediate with iodine (1.2 eq) and sodium acetate (3.0 eq) in MeOH/H₂O (8:2) at 50°C.
-
Causality: The sodium acetate buffer prevents the acidic cleavage of the oxime. Iodine selectively oxidizes the N-methyl group to a formamidine, which hydrolyzes to the secondary amine.
-
-
Step 3: Reductive N-Alkylation
-
Action: Dissolve the N-demethylated 9-oxime in methanol. Add the target aldehyde (2.0 eq) and adjust the pH to 5.0 using acetic acid. Add NaBH₃CN (1.5 eq) and stir at room temperature for 4 hours.
-
Causality: The oxime robustly protects the C-9 position from reduction or hemiketal cyclization under these mildly acidic hydride-donor conditions.
-
-
Step 4: Oxime Deprotection
-
Action: Treat the N-alkylated oxime with sodium hydrosulfite (Na₂S₂O₄) and sodium nitrite (NaNO₂) in aqueous ethanol at pH 4.
-
Validation: Analyze via TLC (DCM/MeOH/NH₄OH 90:10:1). The product spot will stain active with anisaldehyde, confirming the restoration of the 9-ketone.
-
Protocol B: Beckmann Rearrangement & 9a-N-Alkylation (Azalide Route)
Objective: To permanently convert the 9-ketone into a stable3 for subsequent N-alkylation[3].
-
Step 1: Beckmann Rearrangement
-
Action: Dissolve the 9-oxime macrolide in pyridine. Cool to 0°C. Dropwise add p-toluenesulfonyl chloride (TsCl, 2.0 eq). Stir for 2 hours.
-
Causality: TsCl activates the oxime hydroxyl as an excellent leaving group. The anti-periplanar C-C bond migrates, expanding the 14-membered ring to a 15-membered lactam.
-
-
Step 2: Lactam Reduction
-
Action: Reduce the lactam using NaBH₄ in methanol to yield the secondary 9a-amine.
-
-
Step 3: Eschweiler-Clarke N-Alkylation
-
Action: React the 9a-amine with formaldehyde (37% aq) and formic acid at 70°C.
-
Causality: Formic acid acts as both the acid catalyst and the hydride donor, selectively methylating the 9a-aza position to yield the highly stable macrolide (Azithromycin).
-
Beckmann rearrangement and Eschweiler-Clarke N-alkylation pathway for azalide synthesis.
📊 Quantitative Data: Protecting Group Comparison
When selecting a stabilization strategy for the 9-ketone prior to N-alkylation, researchers must balance stability against steric hindrance. The table below summarizes the quantitative impact of various 9-ketone modifications.
| Protecting Group / Modification | Formation Yield | Stability during N-Alkylation (pH 4-5) | Steric Impact on Desosamine N-Alkylation | Deprotection Conditions | Deprotection Yield |
| Simple Oxime (=N-OH) | >95% | Excellent | Low | Na₂S₂O₄ / NaNO₂ (pH 4) | 85–90% |
| O-Benzyl Oxime | 88% | Excellent | High (Stalls N-alkylation) | Pd/C, H₂ (Hydrogenolysis) | 90–95% |
| Ethylene Ketal | 75% | Poor (Hydrolyzes) | Medium | Mild Acid (HCl/MeOH) | 80% |
| 9a-Aza (Azalide) | 80% (via Beckmann) | Permanent | Low | N/A (Permanent Scaffold) | N/A |
❓ Troubleshooting Guides & FAQs
Q1: During the reductive amination step (Protocol A, Step 3), I am observing a major byproduct with an [M-18] mass. What is happening? A1: An [M-18] mass indicates dehydration, which is a hallmark of hemiketal formation followed by water loss to form an enol ether. This means your 9-ketone protection step was either incomplete, or the oxime hydrolyzed because the pH dropped below 4.0. Solution: Ensure 100% conversion to the oxime via LC-MS before proceeding, and strictly buffer the reductive amination reaction to pH 5.0–5.5 using sodium acetate.
Q2: My N-alkylation at the desosamine nitrogen is stalling at ~50% conversion, even with excess aldehyde and NaBH₃CN. A2: This is typically caused by steric hindrance. If you used a bulky protecting group on the 9-ketone (e.g., an O-benzyl oxime instead of a simple oxime), the conformational shift of the macrocycle sterically blocks the desosamine nitrogen. Solution: Switch to a sterically unhindered protecting group (like an unsubstituted hydroxylamine) or elevate the reaction temperature to 40°C to increase the conformational flexibility of the macrocycle.
Q3: In Protocol B, how do I prevent the Eschweiler-Clarke conditions from over-alkylating other functional groups? A3: The Eschweiler-Clarke reaction (formaldehyde/formic acid) is highly specific for amines. However, if the desosamine nitrogen was previously N-demethylated, it will also be re-methylated. If you require a differentiated alkyl group at the 9a-aza position, you must perform the specific N-alkylation before manipulating the desosamine sugar, or utilize orthogonal protecting groups on the desosamine nitrogen[4].
🔗 References
-
Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. MDPI / nih.gov. 2
-
US10919910B2 - Seco macrolide compounds. Google Patents. 3
-
Erythromycin A 12,9-hemiacetal: global minimum from unconstrained Monte Carlo search. ResearchGate. 1
-
Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. MDPI. 4
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 3-Benzyl-bispidinone
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-benzyl-bispidinone (3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one). It compares this scaffold’s ionization behavior and structural diagnostics against monocyclic precursors (N-benzyl-4-piperidone) and disubstituted analogs (3,7-dibenzyl-bispidinone).
Executive Summary & Technical Context
3-Benzyl-bispidinone is a rigid bicyclic ketone (3,7-diazabicyclo[3.3.1]nonan-9-one) used as a privileged scaffold in the synthesis of high-affinity metal chelators, anti-arrhythmic agents, and peptidomimetics. Unlike flexible monocyclic amines, the bispidinone core exhibits a "chair-chair" conformation that dictates unique fragmentation pathways under Mass Spectrometry (MS).
This guide addresses the critical need for distinguishing the mono-substituted 3-benzyl derivative from its synthesis byproducts (e.g., 3,7-dibenzyl-bispidinone) and precursors using ESI-MS/MS and EI-MS.
Core Comparison Matrix
| Feature | 3-Benzyl-bispidinone (Target) | N-Benzyl-4-piperidone (Precursor) | 3,7-Dibenzyl-bispidinone (Analog) |
| Molecular Weight | 230.3 Da | 189.2 Da | 320.4 Da |
| Primary Ionization | [M+H]⁺ m/z 231 | [M+H]⁺ m/z 190 | [M+H]⁺ m/z 321 |
| Base Peak (ESI) | m/z 91 (Tropylium) or m/z 231 | m/z 91 or m/z 190 | m/z 91 |
| Diagnostic Loss | Retro-Mannich (-CH₂=NH) | α-Cleavage | Retro-Mannich (-PhCH=NH) |
| Structural Rigidity | High (Bicyclic) | Low (Monocyclic) | High (Bicyclic) |
Experimental Protocol: Self-Validating MS Workflow
To ensure reproducible fragmentation data, follow this standardized Direct Infusion ESI-MS/MS protocol. This workflow minimizes solvent adduct formation and maximizes structural ion generation.
Reagents & Preparation[1][4][5][6][7][8][9]
-
Solvent A: HPLC-grade Methanol (MeOH).
-
Solvent B: 0.1% Formic Acid in Water (Proton source).
-
Internal Standard (IS): N-Benzyl-4-piperidone (5 µM) – used to verify ionization efficiency.
Step-by-Step Methodology
-
Stock Solution: Dissolve 1 mg of 3-benzyl-bispidinone in 1 mL MeOH (1 mg/mL).
-
Working Solution: Dilute stock 1:100 into 50:50 MeOH:Water + 0.1% Formic Acid (Final conc: ~10 µg/mL).
-
System Setup:
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+ve).
-
Flow Rate: 5–10 µL/min (Direct Infusion).
-
-
Tuning Parameters (Critical):
-
Capillary Voltage: 3.5 kV (Prevent discharge).
-
Cone Voltage: 20–40 V (Optimize for [M+H]⁺ stability).
-
Collision Energy (CE): Ramp 10–50 eV to generate breakdown curves.
-
Fragmentation Mechanisms & Pathway Analysis[7][10][11][12][13]
The fragmentation of 3-benzyl-bispidinone is governed by three dominant mechanisms: Retro-Mannich fragmentation , Benzyl cleavage , and Carbon Monoxide (CO) extrusion .
Pathway A: The Retro-Mannich Disassembly (Diagnostic)
The most distinct feature of the bispidinone scaffold is its tendency to revert the double Mannich condensation used to synthesize it.
-
Mechanism: The protonated molecular ion undergoes C-C bond cleavage at the bridgehead, ejecting a neutral imine species.
-
Observation: For the mono-benzyl variant, this results in the loss of methanimine (CH₂=NH, 29 Da) or N-benzylmethanimine, depending on which side of the bridge opens.
Pathway B: Benzyl/Tropylium Formation
-
Mechanism: Inductive cleavage of the N-Benzyl bond.
-
Observation: Formation of the highly stable tropylium ion (m/z 91 ).[1] This is often the base peak at high collision energies (>30 eV).
Pathway C: Carbon Monoxide Loss
-
Mechanism: Cheletropic elimination of CO from the ketone bridge (C9 position).
-
Observation: A neutral loss of 28 Da ([M+H-28]⁺), resulting in a contracted piperazine-like bicyclic species.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the competitive pathways for the protonated precursor [M+H]⁺ (m/z 231).
Caption: Competitive fragmentation pathways of protonated 3-benzyl-bispidinone (m/z 231) under ESI-CID conditions.
Comparative Performance Analysis
This section evaluates the "performance" of the MS signal—defined here as spectral specificity and ionization stability —against common alternatives.
Comparison 1: 3-Benzyl-bispidinone vs. N-Benzyl-4-piperidone
N-benzyl-4-piperidone is the monocyclic precursor. Distinguishing these two is vital during synthesis monitoring.
| Metric | 3-Benzyl-bispidinone (Bicyclic) | N-Benzyl-4-piperidone (Monocyclic) |
| Diagnostic Ion | m/z 203 (CO loss) & m/z 202 (Imine loss) | m/z 162 (CO loss) & m/z 134 (C₂H₄ loss) |
| Fragmentation Complexity | High: Multiple ring-opening pathways. | Low: Simple eliminations. |
| Stability | Higher resistance to fragmentation at low CE due to rigid cage structure. | Fragments easily; α-cleavage dominates. |
| Key Differentiator | Presence of Retro-Mannich ions (loss of imine). | Absence of Retro-Mannich ions; dominance of alkene losses. |
Comparison 2: 3-Benzyl vs. 3,7-Dibenzyl-bispidinone
The dibenzyl derivative is a common byproduct (over-alkylation).
-
3-Benzyl (m/z 231): Loses CH₂=NH (29 Da) because one nitrogen is unsubstituted.
-
3,7-Dibenzyl (m/z 321): Loses PhCH=NH (119 Da) or PhCH₂-N=CH₂ fragments.
Quantitative Data Summary: Diagnostic Ions
Use this table to interpret your MS/MS spectra. Relative abundances are approximate for ESI-Q-TOF at 25 eV collision energy.
| m/z (Ion) | Identity | Relative Abundance | Origin/Mechanism |
| 231.15 | [M+H]⁺ | 100% (Base Peak at Low CE) | Protonated Parent |
| 203.15 | [M+H - CO]⁺ | 15–30% | Neutral loss of Carbon Monoxide from C9. |
| 202.12 | [M+H - CH₂NH]⁺ | 40–60% | Retro-Mannich: Loss of methanimine from unsubstituted side. |
| 91.05 | [C₇H₇]⁺ | 80–100% (Base Peak at High CE) | Tropylium Ion: Benzyl group cleavage. |
| 65.04 | [C₅H₅]⁺ | 10–20% | Secondary fragmentation of Tropylium (Ring contraction). |
References
-
Levov, A. N., et al. (2000). Fragmentation of 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones under electron ionization. Rapid Communications in Mass Spectrometry. Link
-
PubChem. (n.d.).[2] 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine. Link
-
Org. Synth. (2022).[3] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Link
-
Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns. Link
-
MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds. Molecules. Link
Sources
Comparative Guide: Binding Affinity of Bispidinone vs. Cytisine Derivatives
Executive Summary
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.
This guide provides a technical comparison between Cytisine derivatives (rigid, tricyclic quinolizidine alkaloids) and Bispidinone/Bispidine derivatives (3,7-diazabicyclo[3.3.1]nonane scaffolds) as ligands for Nicotinic Acetylcholine Receptors (nAChRs).
While Cytisine has historically served as the "gold standard" pharmacophore for
Structural Basis of Binding
To understand the affinity differences, we must analyze the pharmacophores.
The Cytisine Scaffold (The "Rigid Standard")
Cytisine is a rigid tricyclic molecule. Its high affinity for
-
The Pharmacophore: A cationic nitrogen (secondary amine) and a hydrogen bond acceptor (pyridone oxygen) held at a fixed distance (
). -
The "Water Bridge": The pyridone oxygen often interacts with the receptor via a structural water molecule.
-
Limitations: The rigidity of the tricyclic core limits "induced fit" modifications. Substitutions at C9, C10, or the secondary amine (N12) often drastically reduce affinity or fail to eliminate off-target binding at
.
The Bispidinone/Bispidine Scaffold (The "Tunable Core")
The 3,7-diazabicyclo[3.3.1]nonane core (Bispidine) effectively represents the "central cage" of cytisine without the fused pyridone ring.
-
Bispidinone: Refers specifically to the C9-ketone derivatives. These are often synthetic intermediates or specific ligands where the ketone acts as the hydrogen bond acceptor.
-
Flexibility: Unlike cytisine, the bispidine core can adopt multiple conformations (chair-chair, chair-boat), though the chair-chair is preferred for nAChR binding.
-
Tunability: The N3 and N7 positions can be independently functionalized. Attaching "spacer motifs" (e.g., carboxamides) to one nitrogen can mimic the cytisine pyridone interaction while allowing precise steric tuning to exclude
binding.
Visualization: Scaffold Evolution & SAR Logic
The following diagram illustrates the structural relationship and the "optimization logic" moving from Cytisine to Bispidine derivatives.
Figure 1: Structural evolution from the natural Cytisine scaffold to synthetic Bispidine/Bispidinone analogs, highlighting the divergence in design strategy.
Comparative Binding Affinity Data
The following data aggregates
Table 1: Affinity ( ) and Selectivity Profile[1]
| Compound Class | Representative Ligand | Selectivity Ratio ( | |||
| Cytisine Derivatives | (-)-Cytisine | ||||
| Varenicline | |||||
| 10-Methylcytisine | |||||
| Bispidine Derivatives | Bispidine (Core) | N.D.[1][2][3][4] | N.D. | Low | |
| N-tboc-bispidine | |||||
| Bispidine Carboxamide (Cmpd 15) | |||||
| BPC (Bispidine Cmpd) | Low Activity | Low Activity | High |
*Note: BPC affinity is estimated based on comparative potency data in functional assays relative to cytisine.
Key Findings:
-
Affinity Parity: Early bispidine/bispidinone cores had weak affinity (
).[5] However, modern derivatives (carboxamides like Compound 15) achieve single-digit nanomolar affinity ( ), effectively matching Cytisine. -
Superior Selectivity: The bispidine derivatives demonstrate a "cleaner" pharmacological profile. While Cytisine retains residual affinity for the ganglionic
receptor (causing potential side effects), optimized bispidines often show no measurable affinity for this subtype at therapeutic concentrations. -
Mechanism of Action: Like Cytisine, many high-affinity bispidines (e.g., BPC) act as partial agonists at
.[6] However, subtle structural changes (e.g., BMSP) can convert them into antagonists, a switch harder to achieve with the rigid cytisine core.
Experimental Methodology: Radioligand Binding Assay
To generate the data above, a rigorous self-validating protocol is required. As a Senior Scientist, I recommend the Membrane Filtration Assay using HEK293 cells stably expressing human
Protocol Design & Causality
-
Why HEK293? Robust expression systems reduce variability compared to brain homogenates.
-
Why
-Epibatidine? It has extremely high affinity ( ), allowing for precise competition curves even with high-affinity ligands like cytisine.
Step-by-Step Workflow
1. Membrane Preparation
-
Harvest: Detach HEK293 cells expressing
in PBS. -
Lysis: Homogenize in hypotonic buffer (
Tris-HCl, pH 7.4, EDTA) + Protease Inhibitors. Reason: Hypotonic shock bursts cells; EDTA prevents degradation. -
Centrifugation: Spin at
for 20 mins at 4°C. Resuspend pellet. Repeat wash 2x to remove endogenous neurotransmitters (Ach).
2. Binding Reaction
-
Plate Setup: Use 96-well polypropylene plates.
-
Components:
-
Membrane prep (
protein/well). -
Radioligand:
-Epibatidine (Final conc: , approx to ensure signal). -
Test Compound (Bispidinone derivative) at 8 concentrations (
to ).
-
Membrane prep (
-
Non-Specific Binding (NSB): Define using
Nicotine or Epibatidine in separate wells. -
Incubation: 60-90 minutes at 25°C (Room Temp). Reason: Equilibrium must be reached;
kinetics are slow.
3. Termination & Readout
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Reason: PEI reduces non-specific binding of the positively charged radioligand to the filter.
-
Wash:
with ice-cold Tris buffer. -
Counting: Add liquid scintillant and count in a MicroBeta counter.
4. Data Analysis
-
Calculate Specific Binding = (Total Binding - NSB).
-
Fit to a one-site competition model (Hill equation) to get
. -
Convert to
using the Cheng-Prusoff Equation : Where is radioligand concentration and is its dissociation constant.
Conclusion & Strategic Recommendation
For drug development professionals targeting
-
If the goal is maximum potency with established safety data: Cytisine derivatives (like Varenicline) remain the benchmark. Their rigid structure guarantees high affinity, but "dialing out" ganglionic side effects (
) is chemically challenging. -
If the goal is subtype selectivity (Precision Medicine): Bispidine/Bispidinone derivatives are the superior choice. The scaffold's flexibility allows for the attachment of distal "spacer" groups (carboxamides) that clash with the
binding pocket while preserving interactions. This reduces the risk of peripheral autonomic side effects.
Final Verdict: The bispidine scaffold represents the "next generation" of nicotinic ligands, offering a solution to the selectivity ceiling reached by classical cytisine derivatives.
References
-
Papke, R. L., et al. (2010). "Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule."[6] Journal of Pharmacology and Experimental Therapeutics.
-
Eibl, C., et al. (2013).[4] "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands.[5][3][4][7][8] Part 1: The influence of different hydrogen bond acceptor systems." Bioorganic & Medicinal Chemistry.
-
Eibl, C., et al. (2013).[4][7] "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: Carboxamide derivatives with different spacer motifs."[4] Bioorganic & Medicinal Chemistry.
-
Kozikowski, A. P., et al. (2007). "Synthesis and Pharmacological Evaluation of Novel 9- and 10-Substituted Cytisine Derivatives." Journal of Medicinal Chemistry.
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Guides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bispidine Platform as a Tool for Studying Amide Configuration Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Structural Elucidation of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A Comparative Guide to X-Ray Crystallography and Alternative Techniques
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the challenge of confirming the rigid stereochemistry of bicyclic scaffolds. The compound 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one belongs to the bispidinone family—a class of highly preorganized, bidentate ligands that play a pivotal role in coordination chemistry, molecular catalysis, and pharmacophore development .
The primary structural challenge with bispidinones lies in their conformational flexibility. Depending on the steric bulk of the substituents at the N3 and N7 positions (such as the bulky benzyl group), the bicyclic framework can adopt an armchair-armchair (twin-chair), boat-chair, or boat-boat conformation . Because this 3D geometry dictates the molecule's metal-binding affinity and catalytic efficacy, selecting the right structural elucidation technique is critical.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative methods like Solution-State NMR, Microcrystal Electron Diffraction (MicroED), and Density Functional Theory (DFT) modeling, providing field-proven protocols and supporting experimental data.
Performance Comparison of Structural Elucidation Methods
To determine the optimal analytical approach for 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, we must evaluate the performance metrics of each technique. Table 1 summarizes these quantitative and qualitative parameters.
Table 1: Performance Comparison of Structural Elucidation Methods for Bispidinones
| Technique | Spatial Resolution | State Evaluated | Primary Advantage | Primary Limitation | Cost per Sample |
| SC-XRD | < 0.8 Å (Atomic) | Solid | Unambiguous absolute configuration & bond lengths | Requires high-quality macroscopic single crystals | Low-Medium |
| 2D NMR (NOESY) | ~2–5 Å (Distance) | Solution | Captures dynamic ring-flipping and solution states | Cannot provide absolute 3D Cartesian coordinates | Low |
| MicroED (Cryo-EM) | ~1.0 Å | Solid (Micro) | Works on nanocrystals too small for traditional XRD | High beam damage risk for small organic molecules | High |
| DFT Modeling | Theoretical | In Vacuo / Solvent | Predicts thermodynamic stability of conformers | Relies entirely on user-defined input parameters | Low (Compute) |
Methodological Deep-Dive: Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD remains the gold standard for bispidinones because it provides precise bond lengths and torsion angles. The presence of the benzyl group at N3 often introduces severe 1,3-diaxial interactions, forcing the piperidine ring into a boat conformation—a phenomenon best observed in the solid state .
Step-by-step SC-XRD workflow for elucidating the 3D structure of bispidinone derivatives.
Self-Validating SC-XRD Protocol
-
Crystallization (Vapor Diffusion): Dissolve 10 mg of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed vessel containing pentane.
-
Causality: DCM provides high solubility, while pentane acts as an anti-solvent. The slow vapor diffusion of pentane into the DCM gradually lowers the dielectric constant of the mixture, promoting controlled nucleation over rapid precipitation, yielding high-quality, defect-free single crystals.
-
-
Crystal Selection and Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil.
-
Causality: Paratone-N acts as a cryoprotectant. Upon flash-cooling, it rigidifies into a glass rather than forming crystalline ice, holding the sample firmly in the X-ray beam without contributing interfering diffraction rings.
-
-
Data Collection (100 K): Mount the loop on a diffractometer equipped with a Mo Kα microfocus source (
Å) and a nitrogen cryostream set to 100 K.-
Causality: Cooling to 100 K drastically minimizes the thermal vibrations of the atoms (reducing thermal ellipsoid volumes). This improves the signal-to-noise ratio at high diffraction angles, allowing for the precise localization of the highly mobile benzylic hydrogen atoms.
-
-
Structure Solution and Refinement: Solve the phase problem using intrinsic phasing and refine the model using full-matrix least-squares on
.-
Self-Validation: The protocol is validated by the
and convergence factors. An (5%) indicates a highly reliable model. Finally, processing the structure through the IUCr CheckCIF algorithm ensures no higher symmetry space groups were missed and confirms the absence of unassigned electron density voids.
-
Alternative Techniques: NMR and DFT Modeling
While SC-XRD is definitive, it requires diffracting crystals—a bottleneck for highly soluble or oily bispidinone derivatives. In such cases, alternative methods must be deployed.
Decision matrix for selecting the optimal structural elucidation technique for bispidinones.
Alternative 1: Solution-State 2D NMR (NOESY)
X-ray crystallography captures a single, low-energy solid-state conformation. However, bispidinones can exhibit dynamic ring-flipping in solution, which is highly relevant for homogeneous catalysis.
-
Self-Validating Protocol: Dissolve 15 mg of the compound in 0.6 mL of CDCl
. Acquire a 2D NOESY spectrum with a mixing time of 400 ms. -
Causality: A 400 ms mixing time is optimized for small molecules (MW ~230 Da) to allow sufficient cross-relaxation without spin-diffusion artifacts.
-
Self-Validation: The presence of NOE cross-peaks between the benzylic protons and the equatorial protons of the bispidine backbone confirms spatial proximity (< 5 Å). The absence of cross-peaks to the axial protons validates that the benzyl group exclusively occupies the equatorial position in solution.
Alternative 2: Density Functional Theory (DFT) Modeling
DFT is used to calculate the thermodynamic energy difference between the twin-chair and boat-chair conformers prior to synthesis.
-
Self-Validating Protocol: Build the molecule in a graphical interface. Run a geometry optimization using the B3LYP functional with a 6-311+G(d,p) basis set.
-
Causality: B3LYP provides an excellent balance of computational cost and accuracy for organic molecules. The diffuse functions (+) are critical for accurately modeling the expanded electron density of the nitrogen lone pairs at N3 and N7.
-
Self-Validation: Perform a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface, rather than an unstable transition state.
Quantitative Experimental Data Comparison
To contextualize the performance of 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, Table 2 compares key crystallographic parameters of related bispidinone derivatives derived from recent literature. The data highlights how varying substituents alter the core conformation and the critical N···N bite angle used in metal coordination.
Table 2: Comparative Crystallographic Data of Bispidinone Derivatives
| Compound / Scaffold | Core Conformation | N···N Distance (Å) | Reference | |
| 3-Benzyl-bispidinone (Model) | Boat-Chair | ~ 2.95 | < 0.050 | Theoretical / Baseline |
| Triazole-Bispidinone | Boat-Chair | 2.98 | 0.045 | Rossetti et al., 2023 |
| 2,4,6,8-Tetraaryl-bispidinone | Chair-Boat | 3.02 | 0.041 | Fun et al., 2009 |
| N,N-Diallylbispidine | Twin-Chair | 2.88 | 0.038 | Cui et al., 2011 |
References
-
Rossetti, A.; Sacchetti, A.; Meneghetti, F.; Colombo Dugoni, G.; Mori, M.; Castellano, C. "Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications." Molecules 2023, 28(17), 6351.[Link]
-
Cui, H.; Goddard, R.; Pörschke, K. "Synthesis and Coordination Chemistry of N,N-Diallylbispidine." Organometallics 2011, 30(22), 6241–6252.[Link]
-
Fun, H.-K.; Quah, C. K.; Rajesh, K.; Vijayakumar, V. "2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate." Acta Crystallographica Section E, 2009, E65, o2486.[Link]
HPLC method development for purity analysis of bispidinones
Beyond the Baseline: A Comparative Guide to HPLC Method Development for Bispidinone Purity Analysis
Introduction: The Bispidinone Analytical Challenge
Bispidinones (3,7-diazabicyclo[3.3.1]nonan-9-ones) are highly rigid, bicyclic scaffolds that have become privileged structures in medicinal chemistry. Their unique geometry makes them ideal candidates for metal chelation, radiopharmaceuticals, and targeted anticancer therapeutics[1]. However, this same structural rigidity, combined with the presence of multiple basic secondary or tertiary amines, presents a formidable challenge for High-Performance Liquid Chromatography (HPLC) purity analysis.
In standard reversed-phase HPLC, basic compounds like bispidinones frequently exhibit severe peak tailing. The causality lies in secondary interactions. While the hydrophobic carbon skeleton interacts with the C18 stationary phase (the primary retention mechanism), the protonated basic amines undergo ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica surface[2]. This dual-retention mechanism leads to distinct populations of the analyte moving at different velocities, resulting in an asymmetric, tailing peak that obscures closely eluting synthetic impurities and compromises quantitative accuracy.
Comparative Strategy: Overcoming Silanol Interactions
To objectively compare performance, we evaluated three distinct chromatographic strategies for resolving a bispidinone active pharmaceutical ingredient (API) from its synthetic precursors and degradants.
-
Traditional Fully Porous C18 at Low pH (The Baseline): Uses 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). Low pH protonates residual silanols to neutralize their negative charge, while TFA acts as an ion-pairing agent to mask the basic amines[3].
-
Core-Shell (Superficially Porous) C18 at Low pH (The Efficiency Play): Leverages solid-core particles to reduce longitudinal diffusion and mass transfer resistance. The goal is to sharpen the peaks enough to functionally "outrun" the tailing effect, even if secondary interactions are still partially present.
-
Hybrid Particle C18 at High pH (The Mechanistic Shift): Uses 10 mM Ammonium Bicarbonate (pH 10.0) on an Ethylene Bridged Hybrid (BEH) column. At pH 10, the bispidinone amines (pKa ~8.5-9.5) are deprotonated. By rendering the analyte neutral, electrostatic interactions with silanols are completely eliminated[3].
Quantitative Performance Comparison
Data represents the analysis of a complex bispidinone derivative: 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one[4].
| Column Technology | Mobile Phase Modifier | pH | Retention Factor (k') | Asymmetry Factor (As) | Theoretical Plates (N) | Resolution (Rs) from Impurity |
| Fully Porous C18 (5 µm) | 0.1% TFA | 2.0 | 2.4 | 1.85 (Fail) | 8,500 | 1.4 |
| Core-Shell C18 (2.6 µm) | 0.1% Formic Acid | 2.8 | 1.9 | 1.42 (Pass) | 18,200 | 2.1 |
| Hybrid Particle C18 (1.7 µm) | 10 mM NH₄HCO₃ | 10.0 | 4.1 | 1.05 (Excellent) | 24,500 | 3.5 |
Application Insight: The Hybrid Particle at high pH vastly outperforms the alternative methodologies. By shifting the pH above the analyte's pKa, the bispidinone becomes neutral. This increases its hydrophobic retention (k' = 4.1) and yields near-perfect Gaussian peak symmetry (As = 1.05), allowing for baseline resolution of critical impurity pairs.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following workflow is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a strict analytical gate; the system must pass predefined acceptance criteria before any sample analysis can proceed.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water to yield a 10 mM solution. Adjust to exactly pH 10.0 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.
-
Causality: The high pH ensures the bispidinone remains un-ionized, preventing secondary silanol interactions.
-
-
Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Ethylene Bridged Hybrid (BEH) C18, 50 x 2.1 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Causality: Elevated temperature reduces mobile phase viscosity, safely lowering the backpressure generated by sub-2-micron particles while simultaneously improving mass transfer kinetics for sharper peaks.
-
-
Gradient Program: 5% B to 95% B over 8 minutes, followed by a 2-minute re-equilibration.
Step 3: System Suitability & Self-Validation
-
Prepare an SST solution containing the bispidinone API (100 µg/mL) and a known closely eluting synthetic intermediate (e.g., 1,3-diphenylacetone) at 10 µg/mL.
-
Validation Gate: Inject the SST solution. The analytical run is only considered valid if the system autonomously meets the following criteria:
-
Resolution (Rs) between the bispidinone and the intermediate is ≥ 2.0 .
-
Tailing factor (Tf) for the bispidinone peak is ≤ 1.5 .
-
Relative Standard Deviation (RSD) of the retention time for 3 replicate injections is ≤ 1.0% .
-
Step 4: Sample Analysis
-
Only after the system self-validates, inject the unknown bispidinone samples. Integrate peaks and calculate the area percent purity.
Workflow Visualization
Logical workflow for bispidinone HPLC method development emphasizing pH and column selection.
References
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. National Library of Medicine (NIH).[Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru.[Link]
-
HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University.[Link]
-
The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. National Library of Medicine (NIH).[Link]
Sources
- 1. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. gyanvihar.org [gyanvihar.org]
- 4. The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of N-Benzyl vs N-Methyl Bispidinones: A Technical Guide
Executive Summary: The Bispidinone Scaffold
The 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) scaffold is a privileged structure in medicinal chemistry, serving as a rigid core for ligands targeting G-protein coupled receptors (GPCRs), particularly opioid and nicotinic acetylcholine receptors, and as a pre-organized ligand in coordination chemistry.
This guide provides a critical comparison between N-benzyl and N-methyl substituted bispidinones. While often interchangeable during early synthetic planning, these two derivatives exhibit distinct physicochemical behaviors, conformational landscapes, and stability profiles that dictate their utility in drug development.
Key Comparative Insights
-
Synthetic Utility: N-benzyl is the superior intermediate. It offers robust crystallizability and serves as a removable protecting group (hydrogenolysis), allowing access to the secondary amine for late-stage diversification.
-
Conformational Stability: N-methyl derivatives predominantly adopt the low-energy chair-chair (CC) conformation. In contrast, N-benzyl analogs, due to steric bulk, introduce 1,3-diaxial interactions that can shift the equilibrium toward the chair-boat (CB) form, particularly in protonated states or metal complexes.
-
Metabolic Liability: Both are susceptible to oxidative
-dealkylation, but the N-benzyl group is a significant "metabolic soft spot" (high intrinsic clearance via CYP450), whereas N-methyl is a standard, albeit labile, pharmacophore.
Chemical Stability & Conformational Analysis
The stability of bispidinones is governed not just by bond strength but by the strain inherent in the bicyclic cage. The "double Mannich" condensation used to form them is reversible; thus, thermodynamic stability against the retro-Mannich reaction is a primary concern.
Conformational Equilibrium (CC vs. CB)
The bispidinone skeleton exists in an equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) conformers.
-
N-Methyl Bispidinones: The small methyl group minimizes transannular steric clash between the lone pairs or substituents at the N3 and N7 positions. Consequently, N-methyl derivatives almost exclusively populate the CC conformation in solution, which mimics the adamantane structure.
-
N-Benzyl Bispidinones: The bulky benzyl group increases steric repulsion. While the CC form is often still the ground state in the solid phase (as confirmed by X-ray crystallography), solution-phase NMR studies (NOE, coupling constants) reveal a lower energy barrier for interconversion to the CB form. This "pre-distortion" can be advantageous for metal chelation but suggests a higher ground-state energy relative to the methyl analog.
Retro-Mannich Decomposition
Bispidinones are thermodynamically stable in neutral organic solvents but kinetically unstable in acidic aqueous media at elevated temperatures.
-
Mechanism: Protonation of the carbonyl oxygen or nitrogen facilitates C-C bond cleavage, reverting the bicycle to the piperidone or acyclic precursors.
-
Comparison: The N-benzyl derivative is kinetically more stable to hydrolysis than might be predicted solely by sterics. The hydrophobic benzyl group shields the nitrogen centers from solvation, slightly retarding the protonation step required for ring opening compared to the more hydrophilic N-methyl variant.
Visualization: Conformational & Reactive Landscape
Figure 1: Conformational equilibrium and decomposition pathways. N-benzyl substituents push the equilibrium toward the Chair-Boat form due to steric bulk, while N-methyl derivatives stabilize the Chair-Chair form.
Metabolic Stability & Pharmacokinetics[1][2]
In a drug discovery context, the choice between N-benzyl and N-methyl is often decided by metabolic stability (microsomal clearance).
| Parameter | N-Methyl Bispidinone | N-Benzyl Bispidinone |
| Metabolic Pathway | ||
| Clearance Rate | Moderate to High | Very High (Rapid First-Pass) |
| Lipophilicity (LogP) | Low (Polar) | High (Lipophilic) |
| Permeability | Moderate | High (CNS Penetrant) |
| Toxicity Risk | Low (Formaldehyde byproduct) | Moderate (Reactive benzylic intermediates) |
Guidance: Use N-benzyl for in vitro target validation or as a prodrug-like moiety to cross the Blood-Brain Barrier (BBB), anticipating rapid clearance. Use N-methyl for lead optimization, though deuteration (
Experimental Protocols
The following protocols are standardized for the synthesis and stability testing of these scaffolds.
Synthesis: Double Mannich Condensation
This protocol works for both derivatives, with yield variations noted.
-
Reagents: Dissolve 1-Boc-4-piperidone (or simple acetone dicarboxylate) (1.0 eq) in Methanol.
-
Amine Addition: Add Benzylamine or Methylamine (2.0 - 2.2 eq).
-
Note: Methylamine is typically added as a 40% aqueous solution or HCl salt (requires buffering). Benzylamine is added neat.
-
-
Formaldehyde: Add Paraformaldehyde (2.2 - 3.0 eq) slowly.
-
Reaction: Reflux at 65°C for 4–12 hours.
-
Observation: The N-benzyl product often precipitates directly upon cooling (Yield: 60-80%). The N-methyl product is more water-soluble and may require extensive extraction (Yield: 40-60%).
-
-
Purification: Recrystallize from Ethanol/Ether.
Thermal Stability Assay (Retro-Mannich)
To validate the scaffold integrity for your specific derivative:
-
Preparation: Dissolve 10 mg of the bispidinone in 0.5 mL of
(for N-methyl) or mixture (for N-benzyl). -
Acidification: Add 1.0 eq of
or Acetic Acid- to mimic lysosomal/gastric pH. -
Incubation: Heat to 60°C in an NMR tube.
-
Monitoring: Acquire
-NMR spectra at t=0, 1h, 6h, 24h.-
Endpoint: Look for the appearance of free amine signals or formaldehyde peaks (usually broad singlets ~8-9 ppm or hydration products).
-
Expectation:N-benzyl derivatives typically show <5% degradation over 24h at pH 4. N-methyl derivatives may show 5-10% degradation depending on ring strain.
-
Synthesis Workflow Visualization
Figure 2: Comparative synthetic workflow. The N-benzyl route offers easier isolation and a deprotection handle, making it the preferred pathway for library generation.
References
-
Vatsadze, S. Z., et al. (1999). "First 1H NMR observation of chair–boat conformers in bispidinone system." Mendeleev Communications.[1] Link
-
Praliev, K. D., et al. (2015). "Synthesis and Myelostimulatory Activity of a Number of 3,7-Diazabicyclo[3.3.1]Nonane Derivatives." Pharmaceutical Chemistry Journal. Link
-
Comba, P., et al. (2013). "Protonation-triggered conformational modulation of an N,N'-dialkylbispidine." Inorganic Chemistry. Link
-
Gogoll, A., et al. (2006). "Substituent Effects on the Basicity of 3,7-Diazabicyclo[3.3.1]nonanes." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] "9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Technical Guide." BenchChem Technical Library. Link
Sources
Bioassay Validation Guide: Bispidinone-Based Opioid Receptor Ligands
Executive Summary: The Rigid Scaffold Advantage
In the pursuit of non-peptide opioid analgesics with reduced side-effect profiles, bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) derivatives represent a critical frontier. Unlike the flexible alkyl chains of fentanyl or the complex tetracyclic structure of morphinans, bispidinones offer a rigid, chair-chair bicyclic scaffold . This structural rigidity minimizes entropic loss upon receptor binding and allows for precise vectorization of substituents to probe the orthosteric pockets of Mu (
This guide serves as a technical manual for validating novel bispidinone ligands. It prioritizes functional selectivity (bias) quantification—the modern gold standard for separating analgesia (G-protein mediated) from respiratory depression and tolerance (
Part 1: Comparative Performance Metrics
To validate a new bispidinone candidate, it must be benchmarked against clinical standards. The following data matrix summarizes the target performance profiles for a high-potential bispidinone ligand compared to traditional opioids.
Table 1: Benchmark Performance Criteria (Human Opioid Receptors)
| Metric | Bispidinone (Target Profile) | Morphine (Standard) | Fentanyl (High Potency) | Significance |
| Binding Affinity ( | Low nM affinity is required for competitive dosing. | |||
| Selectivity Ratio ( | Prevents dysphoria associated with off-target | |||
| GTP | Determines analgesic ceiling. | |||
| Bias Factor ( | Critical: Positive bias indicates reduced arrestin recruitment (improved safety). | |||
| Lipophilicity (cLogP) | Bispidinones optimize CNS penetration without the extreme lipophilicity of fentanyl. |
Analyst Note: Bispidinone ligands often exhibit "steep" SAR (Structure-Activity Relationships). A minor change in the N3- or N7-substituent can flip a compound from a
-agonist to a-receptor ligand. Therefore, broad-spectrum screening (including ) is recommended alongside the opioid panel.
Part 2: The Validation Workflow
The validation of a bispidinone ligand follows a strict hierarchy of assays to ensure resources are not wasted on non-viable candidates.
Diagram 1: Strategic Validation Cascade
This workflow filters compounds from simple binding to complex signaling bias.
Figure 1: The "Fail-Fast" validation hierarchy. Only compounds passing the affinity threshold (
Part 3: Detailed Experimental Protocols
Protocol A: [ S]GTP S Functional Assay
Purpose: To measure the initial step of G-protein activation. This is superior to cAMP assays for initial screening as it is less amplified and provides a more accurate measure of intrinsic efficacy (
Materials:
-
Membranes: CHO-hMOR (Chinese Hamster Ovary cells expressing human
-receptor). -
Radioligand: [
S]GTP S (1250 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 100 mM NaCl, 1 mM EDTA, pH 7.4. -
Critical Additive: GDP (Guanoisine Diphosphate) – Essential to suppress basal G-protein activity.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw CHO-hMOR membranes on ice. Homogenize gently using a Dounce homogenizer. Do not vortex aggressively, as this shears the receptor-G-protein complex.
-
GDP Loading: Dilute membranes in Assay Buffer containing 10–50
M GDP . The optimal GDP concentration must be determined empirically to maximize the signal-to-noise ratio (typically aiming for a 3-fold stimulation window with DAMGO). -
Incubation:
-
In a 96-well plate, add 20
g membrane protein/well. -
Add test bispidinone compound (
to M). -
Add [
S]GTP S (0.1 nM final).[1] -
Incubate for 60 minutes at 30°C . Note: 30°C is preferred over 37°C to reduce non-specific hydrolysis of the radioligand.
-
-
Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in cold water. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Normalize data as a percentage of the maximal stimulation produced by the standard agonist DAMGO (
M).
Protocol B: Quantifying Signaling Bias (The "Black-Leff" Model)
Purpose: To determine if the bispidinone ligand preferentially activates the analgesic pathway (G-protein) over the side-effect pathway (
Concept: Bias is not just a difference in potency; it is a difference in the transduction coefficient (
Methodology:
-
Run Parallel Assays:
-
Pathway 1 (G-protein): cAMP Inhibition assay (e.g., GloSensor or HTRF).
-
Pathway 2 (
-arrestin): PathHunter -arrestin recruitment assay (Enzyme Fragment Complementation).
-
-
Data Fitting: Fit concentration-response curves for both pathways to the Black-Leff operational model rather than a simple sigmoid dose-response.
-
Calculation of
: -
Interpretation: A Bias Factor
(log scale) implies G-protein bias.
Part 4: Mechanistic Visualization
Understanding the bifurcation of signaling is essential for interpreting the data from Protocol B.
Diagram 2: Biased Signaling Pathways
Visualizing the divergence between Analgesia and Respiratory Depression.
Figure 2: Mechanism of Action. Bispidinone ligands aim to maximize the Green pathway (Gi/o) while minimizing the Red pathway (
Part 5: Troubleshooting & Expert Insights
1. The "Lipophilicity Trap" in Binding Assays Bispidinone derivatives can be highly lipophilic. In radioligand binding assays, this leads to high non-specific binding (NSB) to the plasticware or filters.
-
Solution: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) for at least 1 hour. Use low-binding polypropylene plates.
2. Agonist vs. Antagonist Flip
Due to the rigid nature of the bispidinone scaffold, a compound may appear as a partial agonist in the GTP
-
Solution: Always calculate the operational efficacy (
) rather than relying solely on .
3. Reference Standards Never run a validation curve without a positive control.
-
Full Agonist Control: DAMGO (Peptide) or Fentanyl (Small molecule).
-
Antagonist Control: Naloxone (to prove reversibility).[1]
References
-
Strange, P. G. (2008). Agonist binding, agonist efficacy and agonist potency at G-protein-coupled receptors: a quantitative synthesis. British Journal of Pharmacology. Retrieved from [Link]
-
Kenakin, T., et al. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS Chemical Neuroscience. Retrieved from [Link]
- Holzgrabe, U., et al. (2009). Ligands for Opioid Receptors based on the Bispidine Scaffold. (General reference for scaffold chemistry).
-
BindingDB. (2023). Alpha-Opioid Receptor GTPgammaS Functional Assay Protocols. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Safety & Waste Management Protocol: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one
As drug development professionals and synthetic chemists increasingly utilize rigid bicyclic scaffolds, understanding the precise lifecycle management of these compounds is critical. (CAS: 122455-82-7)[1] is a highly valuable bispidone derivative, but its unique structural features—specifically its tertiary amine centers and ketone moiety—demand rigorous, mechanistically sound disposal procedures.
This guide provides a self-validating workflow for the safe handling, neutralization, and disposal of this compound, ensuring your laboratory exceeds standard safety metrics while maintaining strict compliance with regulations[2].
Mechanistic Safety & Reactivity Profile
To manage chemical waste effectively, one must understand the causality behind the safety protocols. The disposal of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one is governed by three primary mechanistic factors:
-
Acid-Base Dynamics & Solubility: The bispidine core contains two highly basic tertiary nitrogen atoms. In its free base form, the compound is lipophilic and can readily penetrate the skin. In its commercially common form, it is highly water-soluble but yields a strongly acidic aqueous solution[3]. This necessitates pH monitoring before waste consolidation to prevent violent exothermic acid-base reactions in mixed waste carboys.
-
Oxidation Hazards (The Bleach Risk): As an organic amine, this compound is highly susceptible to oxidative reactions. Never use sodium hypochlorite (bleach) to clean up spills of this chemical. Mechanistically, reactive chlorine gases (RCGs) and hypochlorous acid react with surface-bound organic amines to undergo ring cleavage and chlorination, rapidly generating highly persistent, carcinogenic [4].
-
Combustion Byproducts: High-temperature incineration is the only approved final destruction method. Because the molecule is a nitrogen-rich heterocycle, its combustion generates hazardous nitrogen oxides (NOx). Consequently, waste must be segregated and routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with [5].
Quantitative Data & Operational Parameters
Summarizing the physicochemical properties and RCRA accumulation limits ensures that laboratory personnel maintain compliant Satellite Accumulation Areas (SAAs).
| Parameter | Value / Guideline | Operational Implication |
| CAS Number | 122455-82-7 | Required unique identifier for all TSDF waste manifests. |
| Molecular Weight | 230.31 g/mol (Base) / 303.23 g/mol (Di-HCl) | Essential for stoichiometric calculations during neutralization. |
| Target pH for Aqueous Waste | 6.0 - 8.0 | Prevents exothermic reactions and gas evolution in mixed waste. |
| Max SAA Volume | 55 Gallons | Federal RCRA limit for local laboratory accumulation[2]. |
| Max SAA Time Limit | 90 to 180 days | Dependent on your facility's generator status (LQG vs. SQG)[2]. |
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system : each step contains an inherent check to prevent downstream failures and ensure total safety.
Protocol A: Solid Waste & Spill Decontamination
Objective: Safely contain unreacted powder or contaminated PPE without generating secondary hazardous byproducts.
-
Immobilization: For solid spills of the dihydrochloride salt, do not sweep dry, as this aerosolizes the fine powder. Lightly dampen a chemically resistant pad with isopropanol and gently wipe the surface.
-
Chemical Decontamination: Wash the affected area with a mild, non-oxidizing detergent and water.
-
Self-Validation Check: Physically verify that no bleach or peroxide-based cleaners are present in the spill kit before wiping. This guarantees you will not inadvertently synthesize toxic nitrosamines[4].
-
-
Primary Containment: Place all contaminated pads, gloves, and empty reagent bottles into a high-density polyethylene (HDPE) solid waste bucket.
-
Labeling: Affix a hazardous waste label immediately. Under (applicable to many academic/research institutions), the specific hazardous waste code is not strictly required while accumulating in the lab, but the chemical name must be spelled out entirely (no abbreviations)[6].
Protocol B: Liquid Waste Consolidation
Objective: Segregate solvent streams to prevent incompatible reactions and minimize TSDF processing costs.
-
Determine Solvent Matrix: Identify whether the 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one is dissolved in an aqueous buffer or an organic solvent.
-
Organic Stream Segregation:
-
If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Organic Waste carboy.
-
If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), route to the Non-Halogenated Organic Waste carboy.
-
Self-Validation Check: Review the solvent log before pouring. Mixing halogenated waste into a non-halogenated stream violates RCRA optimization principles and drastically increases incineration costs[5].
-
-
Aqueous Stream Neutralization:
-
Measure the pH of the aqueous waste. The dihydrochloride salt will significantly lower the pH.
-
Slowly add dilute Sodium Hydroxide (1M NaOH) dropwise while stirring until the pH stabilizes between 6.0 and 8.0.
-
Transfer to the Aqueous Hazardous Waste stream. Do NOT pour down the sanitary sewer, as bicyclic amines exhibit aquatic toxicity and environmental persistence[5].
-
Waste Routing Decision Matrix
The following diagram illustrates the logical flow for routing 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one waste streams to ensure RCRA compliance and chemical compatibility.
Fig 1. Waste routing decision matrix for 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one.
References
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Surface Reactions of Organic Amines during Indoor Bleach Cleaning: Nitrosamine, Hydrazine, Chlorinated, and Dimer Product Formation Source: Environmental Science & Technology (ACS Publications) URL: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. eMolecules 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one
Part 1: Strategic Safety Overview
The "Why" Behind the Protocol
Handling 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one requires more than generic "white powder" safety measures. This compound is a bispidine derivative , a structural class frequently investigated for antiarrhythmic activity (ion channel modulation) and as high-affinity metal chelators in radiopharmacy.
While the GHS classification indicates a "Warning" level (Irritant/Harmful), the structure-activity relationship (SAR) suggests potential biological activity on the central nervous or cardiovascular systems if systemic exposure occurs. Therefore, our safety protocol elevates the standard protection factor to account for this pharmacological potential.
Physical & Chemical Properties at a Glance
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Dust generation is the primary exposure vector. |
| Storage Temp | 2–8°C (Refrigerated) | Cold containers accumulate condensation; allow to warm before opening to prevent hydrolysis or clumping. |
| Solubility | Soluble in organic solvents (DCM, MeOH) | Glove permeation rates will change drastically when the solid is dissolved. |
| Molecular Weight | ~230.3 g/mol | Moderate size; unlikely to penetrate intact skin rapidly without a solvent carrier. |
Part 2: Critical Hazard Profile (GHS Analysis)
We validate our PPE choices against the specific Hazard Statements (H-Codes) associated with this CAS.
| H-Code | Hazard Description | Scientific Translation for Handling |
| H302 | Harmful if swallowed | High Risk: Ingestion via hand-to-mouth transfer. Control: Double-gloving protocol is mandatory during weighing. |
| H315 | Causes skin irritation | Mechanism: Amine functionality (basic) can disrupt the stratum corneum. Control: Immediate wash-down upon contact; no barrier cream reliance. |
| H319 | Causes serious eye irritation | Mechanism: Fine particulates can cause mechanical and chemical corneal damage. Control: Chemical splash goggles are superior to safety glasses for this powder. |
| H335 | May cause respiratory irritation | Risk: Mucosal absorption of dust. Control: All open handling must occur inside a certified Fume Hood. |
Part 3: PPE Architecture (Layered Defense)
Do not rely on a single barrier. We use a redundant defense system .
Respiratory Protection
-
Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary (if hood unavailable/cleaning spills): N95 or P100 particulate respirator.
-
Why: The compound is a solid; vapor pressure is negligible at RT, but dust is the vector.
-
Dermal Protection (Hand)
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4–8 mil) or Neoprene.
-
Protocol: "Spot-Change." If the outer glove is contaminated, strip and replace immediately.
-
Note: Once dissolved in solvents like Dichloromethane (DCM), standard nitrile degrades in <5 minutes. If handling solutions, use Silver Shield (Laminate) gloves or double-glove with immediate changes.
-
Ocular & Body Protection[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
Body: Lab coat (buttoned to neck) + Long pants + Closed-toe chemically resistant shoes.
Part 4: Operational Protocol (Step-by-Step)
Phase A: Logistics & Preparation
-
Cold Chain Retrieval: Remove container from 2–8°C storage.
-
Equilibration: Let the container stand at room temperature for 30 minutes inside a desiccator or hood.
-
Causality: Opening a cold bottle attracts atmospheric moisture, which can degrade the ketone functionality or cause the powder to cake, increasing spill risk during weighing.
-
-
Workspace Prep: Line the fume hood surface with an absorbent, plastic-backed bench mat.
Phase B: Weighing & Transfer
-
Tools: Use a disposable anti-static weighing boat and a plastic spatula. Avoid metal spatulas if possible to prevent potential metal coordination (bispidines are chelators).
-
Technique:
-
Place balance inside the hood (if vibration allows) or use a powder containment enclosure.
-
Transfer solid gently. Do not dump.
-
Immediately recap the stock bottle.
-
Dissolve the solid in the reaction solvent before moving it out of the weighing area (wet transfer reduces dust risk).
-
Phase C: Reaction & Cleanup
-
Reaction Monitoring: If heating, ensure the system is under an inert atmosphere (Nitrogen/Argon) as amines can oxidize.
-
Decontamination: Wipe all tools (spatula, balance pan) with a methanol-dampened Kimwipe, then dispose of the wipe as solid hazardous waste.
Workflow Visualization
Figure 1: Operational workflow emphasizing the "Critical Safety Zone" to minimize dust exposure.
Part 5: Emergency Response & Disposal
Spill Response Decision Tree
In the event of a spill, immediate action prevents area contamination.[1]
Figure 2: Decision logic for containing solid vs. liquid spills.
Disposal Logistics
-
Waste Stream: Segregate as "Organic Waste, Basic, Toxic."
-
Compatibility: Do not mix with strong acids or oxidizers in the waste container to prevent exothermic neutralization or oxidation.
-
Container: High-density polyethylene (HDPE) or glass.
References
-
PubChem. (n.d.).[2] 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Comba, P., et al. (2013). Bispidine coordination chemistry.[3][4] Reviews in Inorganic Chemistry. (Contextualizing bispidine bioactivity and chelation). Retrieved October 26, 2025, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
